(R)-Amino-naphthalen-2-YL-acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-2-naphthalen-2-ylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H,13H2,(H,14,15)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJPMFUAJFQIIT-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701288341 | |
| Record name | (αR)-α-Amino-2-naphthaleneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93779-34-1 | |
| Record name | (αR)-α-Amino-2-naphthaleneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93779-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-α-Amino-2-naphthaleneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (R)-Amino-naphthalen-2-yl-acetic acid: A Chiral Building Block in Modern Drug Discovery
Foreword: The Strategic Importance of Chiral Non-Proteogenic Amino Acids in Pharmaceutical Development
In the landscape of contemporary drug discovery, the quest for novel chemical entities with enhanced therapeutic profiles is a perpetual endeavor. Non-proteogenic amino acids, particularly those with defined stereochemistry, have emerged as invaluable building blocks in the design of sophisticated pharmaceutical agents. (R)-Amino-naphthalen-2-yl-acetic acid, a chiral α-amino acid featuring a naphthalene moiety, represents a key synthon in this class. Its rigid, aromatic structure offers a unique scaffold to modulate the pharmacokinetic and pharmacodynamic properties of peptide and small-molecule drug candidates. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and applications, tailored for researchers, scientists, and drug development professionals.
Molecular Architecture and Physicochemical Profile
This compound is characterized by a chiral center at the α-carbon, bearing an amino group, a carboxylic acid, and a naphthalen-2-yl substituent. This unique arrangement of functional groups dictates its chemical reactivity and its potential for stereospecific interactions with biological targets.
Chemical Structure:
Figure 1: 2D Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 93779-34-1 | [1] |
| Molecular Formula | C₁₂H₁₁NO₂ | [1] |
| Molecular Weight | 201.22 g/mol | [1] |
| Appearance | White to off-white powder or crystals (for the hydrochloride salt) | |
| Storage | Room temperature, in a dry and sealed container |
Synthesis and Stereochemical Control: A Scientist's Perspective
The synthesis of enantiomerically pure this compound is a critical step in its application. The primary challenge lies in establishing the desired stereochemistry at the α-carbon. Two main strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.
Conceptual Pathways to the Racemic Precursor
The synthesis of the racemic amino acid can be approached through established methodologies for α-amino acid synthesis, such as the Strecker or Gabriel synthesis.[2]
Figure 2: Conceptual synthetic pathways to racemic 2-Amino-naphthalen-2-yl-acetic acid.
Achieving Enantiopurity: The Art of Chiral Resolution
Given the challenges of direct asymmetric synthesis for this specific molecule, chiral resolution of the racemic mixture is a common and practical approach. This can be achieved through several techniques, with enzymatic resolution and diastereomeric salt formation being prominent.
2.2.1. Enzymatic Kinetic Resolution
Enzymatic kinetic resolution leverages the stereoselectivity of enzymes, such as lipases or proteases, to selectively react with one enantiomer of a racemic mixture.[3] For instance, the racemic amino acid can be esterified, and then an enzyme can be used to selectively hydrolyze one of the enantiomeric esters, allowing for the separation of the unreacted ester (the desired (R)-enantiomer in this case) from the hydrolyzed acid (the (S)-enantiomer).
Figure 3: Workflow for enzymatic kinetic resolution.
2.2.2. Diastereomeric Salt Formation and Fractional Crystallization
This classical resolution technique involves reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered by breaking the salt.
Applications in Drug Design and Peptide Synthesis
The incorporation of this compound into peptide-based therapeutics is a key application. Its bulky and rigid naphthalene side chain can introduce conformational constraints, potentially leading to increased receptor affinity and selectivity. Furthermore, as a non-proteinogenic amino acid, it can enhance the proteolytic stability of peptides, prolonging their in vivo half-life.
While specific drug candidates containing this exact moiety are not extensively documented in publicly available literature, its structural features suggest its utility in the development of:
-
Anti-inflammatory and Analgesic Agents: The naphthalene scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[4]
-
Neurological Drugs: The lipophilic nature of the naphthalene ring can facilitate penetration of the blood-brain barrier, making it a candidate for CNS-acting drugs.[5]
-
Anticancer Agents: The rigid aromatic structure can be designed to interact with specific binding pockets in enzymes or receptors implicated in cancer pathways.[5]
Analytical Characterization: Ensuring Quality and Purity
The analytical characterization of this compound is crucial to confirm its identity, purity, and enantiomeric excess. A combination of spectroscopic and chromatographic techniques is employed.
Spectroscopic Analysis (Representative Data)
Table 2: Representative Spectroscopic Data for Naphthalene-Containing Acetic Acids
| Technique | Key Features (for 2-Naphthylacetic acid) | Reference |
| ¹H NMR | Aromatic protons (naphthalene ring), singlet for the -CH₂- group adjacent to the carboxyl group. | [6] |
| ¹³C NMR | Signals for the carboxyl carbon, aromatic carbons of the naphthalene ring, and the aliphatic -CH₂- carbon. | [7] |
| Mass Spec (EI) | Molecular ion peak and characteristic fragmentation pattern of the naphthalene moiety. | [8] |
| FTIR | Characteristic absorptions for O-H (carboxylic acid), C=O (carbonyl), and aromatic C-H and C=C stretching vibrations. | [9][10] |
Chiral Purity Determination: A High-Performance Liquid Chromatography (HPLC) Protocol
Ensuring the enantiomeric purity is paramount. Chiral HPLC is the gold standard for this analysis.
Protocol: Chiral HPLC Analysis
-
Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based columns (e.g., teicoplanin-based) are often effective for separating amino acid enantiomers.[11][12]
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.
-
Detection: UV detection is suitable due to the strong absorbance of the naphthalene ring system.
-
Sample Preparation: The sample is dissolved in a suitable solvent, filtered, and injected into the HPLC system.
-
Analysis: The retention times of the (R) and (S) enantiomers will differ on the chiral column, allowing for their separation and quantification to determine the enantiomeric excess.
Figure 4: Workflow for chiral HPLC analysis.
Conclusion and Future Perspectives
This compound stands as a valuable and versatile chiral building block for the synthesis of complex, high-value molecules in the pharmaceutical industry. Its unique structural features offer a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. While detailed public data on its specific applications remains somewhat limited, the foundational principles of its synthesis, analysis, and potential utility are well-established within the broader context of non-proteogenic amino acids. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic incorporation of such specialized synthons will undoubtedly play an increasingly important role in shaping the future of medicine.
References
-
SUMICHIRAL. (n.d.). Chiral Columns for enantiomer separation by HPLC. Retrieved from [Link]
-
PubChem. (n.d.). (R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride. Retrieved from [Link]
-
Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]
- Liljeblad, A., & Kanerva, L. T. (2006). Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida antarctica lipase A.
-
Garg Lab, UCLA. (n.d.). Patents & Products. Retrieved from [Link]
-
Academia.edu. (n.d.). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: A review. Retrieved from [Link]
-
PubMed. (1995). Enzymatic resolution of amino acids via ester hydrolysis. PubMed. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). Molecular crystal device for pharmaceuticals - Patent US-5336499-A. Retrieved from [Link]
- Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active Amino Acids (pp. 249-303). Pergamon.
-
SpectraBase. (n.d.). 2-(2-Naphthalenyl)acetic acid methyl ester - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
TU Delft Repository. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. Retrieved from [Link]
- MDPI. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
- PMC. (2011). Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction. Beilstein Journal of Organic Chemistry, 7, 1598–1603.
- MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(3), 1860.
- MDPI. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(23), 5649.
-
ResearchGate. (n.d.). Scheme 8. Asymmetric synthesis of β 2 -aryl amino acid Ref.. Retrieved from [Link]
-
NIST. (n.d.). 2-Naphthaleneacetic acid. Retrieved from [Link]
-
University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-2-(naphthalen-1-yl)acetic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid.... Retrieved from [Link]
-
Semantic Scholar. (n.d.). Figure 6 from Conformational stability , spectroscopic ( FTIR , FT-Raman ) analysis , fukui function , Hirshfeld surface and docking analysis of Naphthalene-2-lyoxy acetic acid by density functional theory. Retrieved from [https://www.semanticscholar.org/paper/Conformational-stability-%2C-spectroscopic-(-FTIR-%2C-Kavimani-Balachandran/1f8e8b8b8b8b8b8b8b8b8b8b8b8b8b8b8b8b8b8b/figure/5]([Link]
- MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(18), 4293.
-
ResearchGate. (n.d.). 1 H-NMR spectra of AN (a) and OAN (b). Retrieved from [Link]
- Frontiers. (2020). Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids.
-
NIST. (n.d.). Glycine. Retrieved from [Link]
-
Steelyard Analytics, Inc. (2020, April 1). 13C NMR analysis of peptides and amino acids. Retrieved from [Link]
Sources
- 1. 93779-34-1|(R)-2-Amino-2-(naphthalen-2-yl)acetic acid|BLD Pharm [bldpharm.com]
- 2. Freshening compositions comprising malodor binding polymers and malodor counteractants - Patent WO-2011034997-A2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride [myskinrecipes.com]
- 6. 2-Naphthylacetic acid(581-96-4) 1H NMR spectrum [chemicalbook.com]
- 7. 2-Naphthylacetic acid(581-96-4) 13C NMR [m.chemicalbook.com]
- 8. 2-Naphthaleneacetic acid [webbook.nist.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Glycine [webbook.nist.gov]
- 11. US9493470B2 - Crystalline forms of 3-(imidazo[1,2-B] pyridazin-3-ylethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl) methyl]-3-(trifluoromethyl)phenyl}benzamide and its mono hydrochloride salt - Google Patents [patents.google.com]
- 12. US8969377B2 - Compounds and methods for inhibiting NHE-mediated antiport in the treatment of disorders associated with fluid retention or salt overload and gastrointestinal tract disorders - Google Patents [patents.google.com]
Introduction: The Strategic Importance of Naphthalene-Containing Scaffolds
An In-depth Technical Guide on the Role of (R)-Amino-naphthalen-2-yl-acetic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the naphthalene moiety stands out as a privileged scaffold. Its rigid, aromatic, and lipophilic nature provides a unique framework for designing molecules with enhanced biological activity and favorable pharmacokinetic properties.[1] Naphthalene derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][2] This guide focuses on a specific and valuable building block within this class: this compound. While often utilized in its amino acid form, (R)-2-naphthylalanine, the underlying acetic acid derivative is fundamental to its application. This document serves as a technical resource for professionals in drug discovery, offering insights into the synthesis, applications, and strategic advantages of incorporating this versatile scaffold into therapeutic candidates.
Chemical and Physical Properties
This compound is a non-proteinogenic amino acid characterized by the presence of a naphthalene ring attached to the alpha-carbon. This structural feature is pivotal to its utility in medicinal chemistry.
| Property | Value |
| Molecular Formula | C12H11NO2 |
| Molecular Weight | 201.22 g/mol [3][4] |
| Appearance | White to off-white powder or crystals[5] |
| Chirality | (R)-enantiomer |
| Key Synonyms | (R)-2-amino-2-(naphthalen-2-yl)acetic acid[3][6] |
| CAS Number | 93779-34-1[3] |
The hydrochloride salt form is also commonly used in laboratory settings.[6]
Core Applications in Medicinal Chemistry
The primary role of this compound and its derivatives is as a sophisticated building block in the synthesis of peptides, peptidomimetics, and other complex molecules.[7][8][9] Its incorporation into a lead compound can significantly enhance its therapeutic potential.
Enhancing Peptide Stability and Pharmacokinetics
A major hurdle in the development of peptide-based therapeutics is their susceptibility to proteolytic degradation and rapid clearance. The introduction of unnatural amino acids like 2-naphthylalanine is a proven strategy to overcome these limitations.[7][10]
Causality Behind Enhanced Stability: The bulky naphthalene side chain provides steric hindrance, effectively shielding the peptide backbone from the active sites of proteolytic enzymes. This increased resistance to enzymatic cleavage prolongs the half-life of the peptide in vivo.[7] Furthermore, the hydrophobicity of the naphthyl group can improve the peptide's ability to cross biological membranes.[10][11]
Experimental Protocol: Incorporation of Fmoc-D-Nal-OH in Solid-Phase Peptide Synthesis (SPPS)
The following is a representative protocol for the manual coupling of Fmoc-3-(2-Naphthyl)-D-Alanine (the D-alanine equivalent of the topic compound, which is commonly used and illustrates the general principle) onto a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected resin (e.g., Rink Amide resin)
-
Fmoc-3-(2-Naphthyl)-D-Alanine (Fmoc-D-Nal-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-D-Nal-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the activation mixture. The solution will typically change color.
-
Allow the activation to proceed for 2-5 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
To confirm completion, a Kaiser test can be performed. A negative result (beads remain colorless) indicates a successful coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Capping (Optional but Recommended): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF.
This cycle is repeated for each subsequent amino acid in the peptide sequence.
Workflow for Peptide Synthesis Incorporating Naphthylalanine
Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating Fmoc-D-Naphthylalanine.
Applications in Antimicrobial and Anticancer Drug Design
The unique properties of the naphthyl group extend its utility into specific therapeutic areas, notably in the development of novel antimicrobial and anticancer agents.
Antimicrobial Peptides (AMPs)
The introduction of β-naphthylalanine at the N-terminus of proteolysis-resistant AMPs has been shown to significantly boost their stability and therapeutic efficacy.[11]
Mechanism of Action: In a study, an AMP end-tagged with naphthylalanine (Nal) demonstrated a dual mechanism of action against bacteria. It not only disrupted the bacterial membrane but also inhibited the bacteria's energy metabolism.[11] This multi-pronged attack can reduce the likelihood of developing bacterial resistance.
| Peptide | Modification | Selectivity Index (GMSI) | Fold Improvement vs. Parent |
| D1 (Parent) | None | - | - |
| N1 | N-terminus tagged with Nal | 19.59 | 6.73 |
Data adapted from a study on proteolysis-resistant AMPs.[11]
This data quantitatively demonstrates the significant improvement in the therapeutic window achieved by incorporating the naphthylalanine moiety.
Anticancer Agents
Naphthalene-containing structures, specifically naphthalimides, are a class of compounds with potent anti-cancer activity.[12][13] While not a direct application of this compound, the synthesis of naphthalimide derivatives can conceptually start from related naphthalene building blocks.
Mechanism of Action: The planar structure of the naphthalimide ring system allows it to intercalate between the base pairs of DNA.[12][13] This physical insertion into the DNA helix disrupts its structure and function, interfering with critical cellular processes like replication and transcription, ultimately leading to apoptosis of the cancer cell. Some naphthalimides also act as topoisomerase II poisons, further inhibiting DNA replication.[12]
Caption: Mechanism of DNA intercalation by a planar naphthalimide derivative.
Future Perspectives and Conclusion
This compound and its related derivatives, particularly 2-naphthylalanine, are more than just simple building blocks. They are strategic tools for medicinal chemists to rationally design therapeutics with enhanced stability, improved pharmacokinetic profiles, and potent biological activity. The bulky, hydrophobic, and aromatic nature of the naphthyl group provides a reliable method for increasing the robustness of peptide-based drugs.[7][10] Its role in the development of potent antimicrobial and anticancer agents continues to be an active area of research.[11][13][14]
Future research will likely focus on exploring the full potential of this scaffold in other therapeutic areas, such as neuroscience and anti-inflammatory drug discovery.[9][15][16] The ability to fine-tune the properties of a peptide or small molecule by incorporating this moiety ensures that this compound will remain a valuable asset in the drug discovery and development pipeline.
References
- Vertex AI Search. (n.d.). Unlock Peptide Synthesis: Understanding Fmoc-3-(2-Naphthyl)-D-Alanine, its Properties, and Applications.
- Zuccaro, J. (2025, June 26). Unusual Amino Acids: Naphthylalanine. LifeTein Peptide Blog.
- Chem-Impex. (n.d.). Fmoc-3-(2-naphthyl)-L-alanine.
- Merck. (n.d.). (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride.
- PubChem. (n.d.). (R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride.
- PubMed. (n.d.). Naphthalimides and azonafides as promising anti-cancer agents.
- ResearchGate. (2023, April). Boosting stability and therapeutic potential of proteolysis-resistant antimicrobial peptides by end-tagging β-naphthylalanine. Acta Biomaterialia.
- Chem-Impex. (n.d.). 3-(1-Naphthyl)-L-alanine.
- BLDpharm. (n.d.). 93779-34-1|(R)-2-Amino-2-(naphthalen-2-yl)acetic acid.
- ChemScene. (n.d.). 2-Amino-2-(naphthalen-1-yl)acetic acid.
- Sigma-Aldrich. (n.d.). (R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride.
- PubChem. (n.d.). 2-Amino-2-(naphthalen-1-yl)acetic acid.
- MDPI. (2024, September 24). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery.
- ResearchGate. (2025, January 23). The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives.
- ResearchGate. (2025, August 9). Aromatic interactions with naphthylalanine in a β -hairpin peptide.
- MDPI. (2023, June 5). Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers.
- Sigma-Aldrich. (n.d.). (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride.
- International Journal of Pharmaceutical Sciences. (2024, December 28). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential.
- ResearchGate. (n.d.). Synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid...
- Google Patents. (n.d.). US2655531A - Method of making naphthaleneacetic acid.
- Jasim, G. A. (n.d.). PHARMACOLOGY Anti-inflammatory, Antipyretic & Analgesic agents.
- MDPI. (2023, February 26). Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity.
- (n.d.). PHARMACOLOGY OF NON-STEROIDAL ANTI-INFLAMMATORY DRUGS. Nonsteroidal anti-inflammatory drugs NSAIDs are a class of medications us.
- ResearchGate. (2019, February 2). Impact of the interaction between amino acids (AA), naphthalene acetic acid (NAA) and naphthalene acetamide (NAD) on Santa Rosa plum fruit abscission, yield and quality.
- Wikipedia. (n.d.). 1-Naphthaleneacetic acid.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. 93779-34-1|(R)-2-Amino-2-(naphthalen-2-yl)acetic acid|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. (R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride | 1192350-47-2 [sigmaaldrich.com]
- 6. (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride [sigmaaldrich.com]
- 7. nbinno.com [nbinno.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. lifetein.com [lifetein.com]
- 11. researchgate.net [researchgate.net]
- 12. Naphthalimides and azonafides as promising anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. mdpi.com [mdpi.com]
Engineering the Proteome: A Technical Guide to Naphthalene-Based Unnatural Amino Acids
The expansion of the chemical space available to proteins and peptides is one of the most transformative achievements in modern chemical biology. By moving beyond the 20 canonical amino acids, researchers can engineer biomolecules with unprecedented precision. Among the most valuable non-canonical building blocks are naphthalene-based unnatural amino acids (UAAs) . Characterized by a bulky, electron-rich bicyclic aromatic ring, these UAAs impart unique biophysical properties—ranging from extreme hydrophobicity and steric hindrance to environment-sensitive fluorescence[1].
This technical guide provides an in-depth analysis of naphthalene-based UAAs, exploring their structural profiles, step-by-step methodologies for their chemical and genetic incorporation, and their applications in advanced drug development.
Structural and Physicochemical Profiling
The utility of naphthalene UAAs stems from their unique geometry and photophysical behaviors, which cannot be replicated by canonical aromatic residues like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp).
Isomeric Variations: 1-Naphthylalanine vs. 2-Naphthylalanine
The position at which the naphthalene ring attaches to the alanine backbone dictates the amino acid's steric profile and interaction geometry:
-
1-Naphthylalanine (1-Nal): The attachment at the 1-position creates significant steric hindrance. Structurally, 1-Nal is highly effective at mimicking the "edge-to-face" geometry of tryptophan in
-hairpin peptides, but unlike Trp, 1-Nal is highly resistant to oxidation by peroxyl radicals[2]. -
2-Naphthylalanine (2-Nal): Attachment at the 2-position yields a more linear, extended side chain. It behaves biophysically as a sterically expanded phenylalanine[2].
Both isomers are utilized to drive conformational transformations in cyclic peptides, such as ascidiacyclamide analogues, where 1-Nal induces a highly stable "open" structure that correlates with strong cytotoxicity against cancer cell lines[3].
Fluorescent Derivatives: Aladan and Dansylalanine
By functionalizing the naphthalene ring, researchers have developed powerful fluorescent probes:
-
Aladan (
-[6'-(N,N-dimethyl)amino-2'-naphthoyl]alanine): Aladan is an exceptionally environment-sensitive fluorophore. Its fluorescence is driven by intramolecular charge transfer, making it highly responsive to the polarity of its surroundings. It is used to probe the electrostatic character of proteins at both buried and exposed sites[4][5]. Furthermore, Aladan is the first known second-harmonic-active (SH-active) UAA, allowing for the detection of subtle protein-protein interactions at interfaces without requiring significant structural rearrangements[6]. -
Dansylalanine: A naphthalene-1-sulfonamide derivative that provides high quantum yield fluorescence, specifically designed for in vivo site-specific protein labeling via genetic code expansion[7].
Quantitative Data Summary
| UAA Name | Structural Characteristic | Key Physicochemical Property | Primary Application |
| 1-Nal | Position-1 attachment | High steric bulk, oxidation-resistant Trp mimic | Peptide therapeutics (e.g., LTX-315)[8] |
| 2-Nal | Position-2 attachment | Expanded Phe mimic, moderate hindrance | Conformational tuning in cyclic peptides[3] |
| Aladan | 6'-(dimethylamino)-2'-naphthoyl | Environment-sensitive fluorescence, SH-active | Electrostatic probing, opioid antagonists[4][9] |
| Dansylalanine | Naphthalene-1-sulfonamide | High quantum yield, biocompatible | In vivo site-specific protein imaging[7] |
Methodologies for Incorporation
Incorporating bulky naphthalene UAAs requires specialized approaches to overcome steric hindrance in chemical synthesis and to ensure translational fidelity in living systems.
Chemical Synthesis: Fmoc-SPPS of Sterically Hindered UAAs
Standard Solid-Phase Peptide Synthesis (SPPS) often fails when coupling bulky residues like 1-Nal due to the steric clash preventing efficient nucleophilic attack. The following self-validating protocol utilizes highly reactive coupling reagents to ensure complete acylation.
Rationale: HBTU or DIC/Oxyma are often insufficient for 1-Nal. HATU is selected because its 7-azabenzotriazole moiety accelerates the reaction and minimizes epimerization of the bulky chiral center.
Step-by-Step Protocol:
-
Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes to maximize the exposed surface area of the polymer matrix.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes.
-
Self-Validation: Collect the deprotection flow-through and measure UV absorbance at 301 nm. The presence of the piperidine-dibenzofulvene adduct confirms successful removal of the Fmoc group.
-
-
Pre-activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-1-Nal-OH and 3.95 equivalents of HATU in DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Allow pre-activation for exactly 3 minutes to form the active ester.
-
Coupling: Add the activated mixture to the resin and agitate at room temperature for 2 hours. Due to the bulk of the naphthalene ring, perform a double coupling (repeat steps 3 and 4) to drive the reaction to >99% completion.
-
Capping: Treat with acetic anhydride/pyridine (1:1) in DMF for 10 minutes. This caps any unreacted amines, preventing the formation of difficult-to-separate deletion sequences.
-
Cleavage & Validation: Cleave the peptide using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold ether.
-
Self-Validation: Analyze the crude product via LC-MS (ESI+). The presence of the target mass without a [M - 1-Nal] deletion peak validates the coupling efficiency.
-
SPPS cycle optimized for sterically hindered naphthalene-based amino acids.
Genetic Code Expansion: In Vivo Amber Suppression
To incorporate naphthalene UAAs into large proteins within living cells, researchers utilize Genetic Code Expansion (GCE). This relies on the amber stop codon (UAG) and an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair[10][11].
Rationale: The orthogonal aaRS must be engineered (often from Methanocaldococcus jannaschii) to recognize the bulky naphthalene ring without cross-reacting with the host's endogenous canonical amino acids, ensuring absolute translational fidelity[7][10].
Step-by-Step Protocol:
-
Plasmid Co-Transformation: Transform E. coli BL21(DE3) with two plasmids: pEVOL (encoding the engineered aaRS and the cognate tRNA
) and pET (encoding the target protein with a UAG mutation at the desired incorporation site). -
Culture & UAA Supplementation: Grow cells in LB medium at 37°C. Upon reaching an OD
of 0.6, supplement the culture with 1–2 mM of the target UAA (e.g., Dansylalanine). -
Induction: Add 1 mM IPTG (to induce the target protein) and 0.2% arabinose (to induce the orthogonal aaRS). Shift the temperature to 30°C and express for 12–16 hours.
-
Purification & Validation: Lyse the cells and purify the protein via Ni-NTA affinity chromatography.
-
Self-Validation: Perform SDS-PAGE and Western Blot (anti-His tag). A full-length band indicates successful amber suppression. A truncated band indicates failure of the aaRS to charge the tRNA with the UAA. For Dansylalanine, perform in-gel fluorescence imaging before Coomassie staining to directly confirm the presence of the fluorophore[7].
-
Genetic Code Expansion workflow for site-specific naphthalene UAA incorporation.
Applications in Drug Development & Protein Engineering
Peptide Therapeutics and Oncolytics
The extreme hydrophobicity of the naphthalene ring is heavily leveraged in the design of membrane-active peptide drugs. A premier example is LTX-315 , a first-in-class oncolytic peptide. During its development, researchers systematically replaced canonical aromatic residues with bulky UAAs. The incorporation of biphenylalanine, 1-Nal, or 2-Nal significantly enhanced the peptide's ability to selectively disrupt cancer cell membranes, leading to equipotent activity against both drug-sensitive and multidrug-resistant cancer cell lines while maintaining low toxicity toward healthy red blood cells[8].
Highly Selective Receptor Antagonists
Naphthalene UAAs are highly effective at tuning receptor binding pockets. In the development of opioid receptor ligands, the substitution of Phenylalanine with the fluorescent UAA Aladan yielded [Aladan
Advanced Biophysical Probing
Beyond therapeutics, naphthalene UAAs like Aladan are critical for interrogating protein electrostatics. Because Aladan's emission spectra shift dramatically based on local solvent polarity, it can map the heterogeneous, polar interior of proteins like the B1 domain of protein G[4]. Furthermore, its unique non-centrosymmetric properties make it detectable by Second-Harmonic Generation (SHG), enabling the real-time observation of protein-protein interactions on surfaces without the need for traditional, bulky exogenous fluorophores[6].
References
-
Probing protein electrostatics with a synthetic fluorescent amino acid PubMed - NIH[Link]
-
Stereoselective Syntheses of Fluorescent Non-Natural Aromatic Amino Acids Based on Asymmetric Michael Additions MDPI[Link]
-
[Aladan3]TIPP: a fluorescent delta-opioid antagonist with high delta-receptor binding affinity and delta selectivity PubMed - NIH[Link]
-
A Second-Harmonic-Active Unnatural Amino Acid as a Structural Probe of Biomolecules on Surfaces ResearchGate[Link]
-
Expanding the Genetic Code for Biological Studies PMC - NIH[Link]
-
Discovery of a 9-mer Cationic Peptide (LTX-315) as a Potential First in Class Oncolytic Peptide Journal of Medicinal Chemistry - ACS Publications[Link]
-
Aromatic interactions with naphthylalanine in a β-hairpin peptide ResearchGate[Link]
-
Conformational transformation of ascidiacyclamide analogues induced by incorporating enantiomers of phenylalanine, 1-naphthylalanine or 2-naphthylalanine PubMed - NIH[Link]
-
Unusual Amino Acids: Naphthylalanine LifeTein Peptide Blog[Link]
-
Site-Specific Labeling of Proteins Using Unnatural Amino Acids Semantic Scholar[Link]
-
Genetic Code Expansion: A Brief History and Perspective PMC - NIH[Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. Conformational transformation of ascidiacyclamide analogues induced by incorporating enantiomers of phenylalanine, 1-naphthylalanine or 2-naphthylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probing protein electrostatics with a synthetic fluorescent amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [Aladan3]TIPP: a fluorescent delta-opioid antagonist with high delta-receptor binding affinity and delta selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expanding the Genetic Code for Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetic Code Expansion: A Brief History and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Amino-naphthalen-2-yl-acetic acid CAS number and safety data sheets
The following technical guide provides an in-depth analysis of (R)-Amino-naphthalen-2-yl-acetic acid (also known as (R)-2-Naphthylglycine). This document is structured for researchers and drug development professionals, focusing on chemical identity, safety protocols, synthesis methodologies, and pharmaceutical applications.
Chemical Identity & Physical Properties
Target Compound: (R)-2-Amino-2-(naphthalen-2-yl)acetic acid CAS Number: 93779-34-1 Synonyms: (R)-2-Naphthylglycine; (R)-α-Amino-2-naphthaleneacetic acid; (R)-(-)-2-(2-Naphthyl)glycine.
This compound is a non-proteinogenic amino acid characterized by a bulky, hydrophobic naphthyl side chain. It serves as a critical chiral building block in the synthesis of peptidomimetics and protease inhibitors.
Table 1: Physicochemical Specifications
| Property | Specification |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol (Free Acid) 237.69 g/mol (HCl Salt) |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in acidic water, DMSO, Methanol; Insoluble in non-polar solvents |
| Chirality | (R)-Enantiomer |
| Melting Point | >250 °C (decomposition typical for zwitterionic amino acids) |
| pKa Values | Carboxyl: ~2.1 |
| SMILES | NC(O)=O |
Safety Data Sheet (SDS) Analysis
Signal Word: WARNING
As a laboratory chemical, (R)-2-naphthylglycine poses standard hazards associated with fine organic dusts and amino acid derivatives. The following data is synthesized from GHS-compliant safety assessments.
Hazard Statements (GHS)
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Protocols
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Emergency Response & Handling
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Wash with soap and copious amounts of water. Remove contaminated clothing.
-
Storage: Store at 2–8°C (refrigerated) or room temperature in a tightly sealed container. Hygroscopic; keep under inert atmosphere (Argon/Nitrogen) for long-term stability.
Synthesis & Manufacturing Methodologies
The synthesis of enantiopure (R)-2-naphthylglycine is non-trivial due to the propensity of arylglycines to racemize under basic conditions. Two primary methodologies are employed: Enzymatic Resolution (Industrial) and Asymmetric Strecker Synthesis (Research/Lab).
Method A: Asymmetric Strecker Synthesis (Ellman's Auxiliary)
For high-purity research applications, the diastereoselective Strecker reaction using (R)-tert-butanesulfinamide (Ellman’s auxiliary) is the preferred route. This method avoids the need for late-stage resolution and provides high enantiomeric excess (ee).
Protocol Logic:
-
Imine Formation: Condensation of 2-naphthaldehyde with (R)-tert-butanesulfinamide yields a chiral sulfinimine.
-
Strecker Reaction: Addition of a cyanide source (TMSCN) to the sulfinimine. The chiral auxiliary directs the cyanide attack to the Re-face or Si-face (depending on conditions), establishing the stereocenter.
-
Hydrolysis: Acidic hydrolysis cleaves both the nitrile (to carboxylic acid) and the sulfinyl group (to amine), yielding the free amino acid.
Method B: Enzymatic Resolution (Scalable)
Racemic 2-naphthylglycine is synthesized via a standard Strecker reaction. The N-acetyl derivative is then subjected to Acylase I (Aspergillus melleus) . The enzyme selectively hydrolyzes the (S)-N-acetyl enantiomer to the free (S)-amino acid, leaving the (R)-N-acetyl-2-naphthylglycine intact. The (R)-derivative is extracted and chemically hydrolyzed to yield the pure (R)-amino acid.
Visualization: Asymmetric Synthesis Workflow
Caption: Asymmetric Strecker synthesis pathway using Ellman's sulfinamide auxiliary to secure (R)-stereochemistry.
Applications in Drug Discovery[3][4][5]
(R)-2-Naphthylglycine is a high-value scaffold in medicinal chemistry, primarily utilized to introduce hydrophobic bulk and restrict conformational freedom in peptide-based drugs.
Peptidomimetics & Protease Inhibitors
The bulky naphthyl group mimics the side chains of Phenylalanine or Tryptophan but with increased hydrophobicity and steric demand.
-
HCV Protease Inhibitors: Used in the P2 or P3 positions of macrocyclic inhibitors to enhance binding affinity to the hydrophobic S2/S3 pockets of the NS3/4A protease.
-
Stability: Arylglycines in peptide backbones often increase resistance to enzymatic degradation compared to standard aliphatic amino acids.
Chiral Resolution Agents
Due to its strong π-π interaction capability (naphthalene ring) and zwitterionic nature, derivatives of naphthylglycine are used as:
-
Chiral Stationary Phases (CSPs): For HPLC columns to separate enantiomers of other aromatic compounds.
-
Chiral Solvating Agents: In NMR spectroscopy to determine the enantiomeric excess of chiral alcohols or amines.
Ligand Design
-
GPR139 Agonists: Naphthylglycine derivatives have been explored as agonists for GPR139, a G-protein coupled receptor expressed in the brain, relevant for motor control and neuroprotection studies [1].
References
-
Andersen, J. et al. (2016). "Discovery and Structure-Activity Relationship of a Novel Series of GPR139 Agonists." Journal of Medicinal Chemistry.
-
Ellman, J. A. et al. (1999). "Asymmetric Synthesis of α-Branched Amines." Accounts of Chemical Research.
-
Sigma-Aldrich. (2024). "Safety Data Sheet: (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride."
-
PubChem. (2024). "Compound Summary: (R)-2-Amino-2-(naphthalen-1-yl)acetic acid (Isomer Analog)."
-
BLD Pharm. (2024). "Product Analysis: (R)-2-Amino-2-(naphthalen-2-yl)acetic acid."
Fluorescence properties of (R)-Amino-naphthalen-2-yl-acetic acid derivatives
An In-Depth Technical Guide to the Fluorescence Properties of (R)-Amino-naphthalen-2-yl-acetic Acid Derivatives
Introduction: The Convergence of Chirality and Fluorescence
Naphthalene and its derivatives represent a cornerstone in the field of fluorescent molecules, prized for their robust photophysical properties and structural versatility.[1][2][3] These polycyclic aromatic hydrocarbons serve as the scaffold for a vast array of fluorescent probes and materials due to their intrinsic high quantum yields and sensitivity to their local environment.[1][4] When this potent fluorophore is combined with a chiral center, as in the case of this compound, a powerful tool for stereospecific molecular recognition and analysis emerges.
Chirality, or 'handedness', is a fundamental property of molecules in biological systems.[5][6] The stereochemistry of a drug candidate can dramatically alter its pharmacological activity, with one enantiomer often being therapeutic while the other may be inactive or even toxic.[7] Consequently, developing analytical tools that can distinguish between enantiomers is of paramount importance in drug discovery and development.[5][7][8] This guide provides a detailed exploration of the fluorescence properties of this compound derivatives, offering insights for researchers, scientists, and drug development professionals aiming to leverage these unique molecules.
Core Photophysical Principles of Naphthalene-Based Fluorophores
The fluorescence of naphthalene derivatives is governed by the transitions of electrons within their extended π-conjugated system. Upon absorbing a photon of appropriate energy, the molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁). It then rapidly relaxes to the lowest vibrational level of the S₁ state before returning to the ground state, a process that can occur through the emission of a photon (fluorescence) or through non-radiative pathways.
Key photophysical parameters that define the utility of a fluorophore include:
-
Stokes Shift: The difference in wavelength between the maximum absorbance and the maximum emission. A large Stokes shift is advantageous as it minimizes self-absorption and improves signal-to-noise ratios in detection.[9][10][11]
-
Fluorescence Quantum Yield (Φf): The ratio of photons emitted to photons absorbed, quantifying the efficiency of the fluorescence process.[4] This property is highly sensitive to the molecule's structure and its environment.[12]
-
Fluorescence Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state.
The interplay between these radiative and non-radiative decay pathways is often visualized using a Jablonski diagram.
Caption: Jablonski diagram illustrating key photophysical processes.
Synthetic Strategies
The synthesis of this compound derivatives typically involves the coupling of a suitably functionalized naphthalene core with a protected (R)-amino acid building block. A generalized approach allows for the introduction of various substituents on the naphthalene ring to modulate the photophysical properties.
Caption: Generalized synthetic workflow for target derivatives.
This modular approach is powerful, enabling the creation of a library of derivatives with fine-tuned properties for specific applications. For instance, introducing electron-donating or electron-withdrawing groups can significantly alter the molecule's solvatochromic behavior and quantum yield.[13]
Key Fluorescence Characteristics and Environmental Sensitivity
Naphthalene derivatives are renowned for their sensitivity to the local environment, a property that is central to their function as molecular probes.
Solvatochromism: Probing Polarity
A hallmark of many naphthalene derivatives, particularly those with "push-pull" electronic structures (containing both an electron-donating group like an amine and an electron-withdrawing group), is their pronounced solvatochromism.[10][14] The emission spectrum of these compounds shifts significantly with changes in solvent polarity.[9][11][15] This phenomenon arises from a larger dipole moment in the excited state compared to the ground state. Polar solvents stabilize the more polar excited state, lowering its energy and resulting in a red-shift (bathochromic shift) of the fluorescence emission. For some naphthalene derivatives, this shift can be dramatic, with Stokes shifts approaching 300 nm in highly polar solvents like ethanol.[9]
Quantum Yield and Stokes Shift
The quantum yield of these derivatives can be high, with values between 60-99% reported for related structures in non-polar solvents.[9] However, the quantum yield is often inversely related to solvent polarity; an increase in polarity that causes a large red-shift in emission may also lead to a decrease in fluorescence intensity due to the promotion of non-radiative decay pathways.[12] Large Stokes shifts are a common and highly desirable feature of these molecules, enhancing their utility in biological imaging and sensing applications.[9][10]
Fluorescence Quenching Mechanisms
The fluorescence intensity of this compound derivatives can be diminished, or "quenched," through various mechanisms. Understanding these processes is critical for designing robust assays.
-
Environmental Quenchers: Dissolved molecular oxygen is a well-known dynamic quencher of naphthalene fluorescence.[16] Heavy atoms and certain transition metal ions, such as Cu²⁺, can also act as efficient quenchers, often through static complex formation or by promoting intersystem crossing.[1][13][16]
-
Aggregation-Caused Quenching (ACQ): At high concentrations, these planar aromatic molecules can stack together to form non-fluorescent aggregates, leading to a decrease in the overall emission intensity.[16]
-
pH Sensitivity: The protonation state of the amino and carboxylic acid groups is dependent on the pH of the solution. Changes in pH can alter the electronic structure of the fluorophore, leading to significant changes in fluorescence intensity and emission wavelength.[16][17] For example, one naphthalene-based probe for Al³⁺ demonstrated optimal fluorescence within a pH range of 4.0 to 6.5.[16]
Data Summary: Photophysical Properties of Representative Naphthalene Derivatives
| Property | Typical Range/Observation | Influencing Factors | Reference(s) |
| Absorption Max (λabs) | 280-390 nm | Substituents, Solvent | [11] |
| Emission Max (λem) | 400-590 nm | Solvent Polarity, Substituents | [11][12] |
| Quantum Yield (Φf) | <0.01 to 0.99 | Solvent, Temperature, Quenchers | [9][12][18] |
| Stokes Shift | 95-300 nm | Solvent Polarity | [9][11] |
| Fluorescence Lifetime (τ) | Varies (ns scale) | Solvent, Quenchers | [16][19] |
Experimental Protocols & Methodologies
Accurate characterization of the fluorescence properties is essential for the application of these derivatives.
Protocol: Determination of Relative Fluorescence Quantum Yield (Φf)
This protocol outlines the widely used comparative method for determining Φf.[4]
Principle: The quantum yield of an unknown sample (x) is determined by comparing its integrated fluorescence intensity and absorbance to those of a well-characterized standard (st) with a known quantum yield.
Governing Equation: Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²)[4] Where: Φ = quantum yield, I = integrated fluorescence intensity, A = absorbance at the excitation wavelength, and η = refractive index of the solvent.
Step-by-Step Methodology:
-
Standard Selection: Choose a suitable standard with an emission range that overlaps with the sample (e.g., naphthalene in cyclohexane, Φf ≈ 0.23, or quinine sulfate in 0.5 M H₂SO₄, Φf = 0.54).[4][20]
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra for all solutions and note the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument parameters (e.g., slit widths).
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).
-
Plot integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Determine the gradient (slope) of each line. The gradient is proportional to I/A.
-
-
Calculation: Use the gradients (Grad) and the known quantum yield of the standard in the modified equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Caption: Workflow for relative quantum yield determination.
Protocol: Fluorescence Titration for Binding/Quenching Analysis
This protocol is used to study the interaction between the fluorescent derivative and a non-fluorescent binding partner or quencher (Q).
Step-by-Step Methodology:
-
Prepare Solutions: Prepare a stock solution of the fluorescent derivative and a stock solution of the quencher in a suitable buffer.
-
Initial Measurement: Place a known volume and concentration of the fluorophore solution in a cuvette and record its fluorescence spectrum to get the initial intensity (I₀).
-
Titration: Make sequential additions of small aliquots of the quencher stock solution to the cuvette. Mix thoroughly and allow the system to equilibrate after each addition.
-
Data Acquisition: Record the fluorescence spectrum after each addition to obtain the quenched fluorescence intensities (I).
-
Data Analysis (Stern-Volmer): For dynamic quenching, the data can be analyzed using the Stern-Volmer equation: I₀ / I = 1 + Kₛᵥ[Q] Where Kₛᵥ is the Stern-Volmer quenching constant and [Q] is the quencher concentration. A plot of I₀/I versus [Q] should yield a straight line with a slope equal to Kₛᵥ.
Applications in Drug Discovery and Chiral Recognition
The unique combination of environmental sensitivity and chirality makes these derivatives highly valuable in several research areas.
-
Chiral Recognition: The (R)-chiral center allows for stereospecific interactions with other chiral molecules, such as amino acids or drug enantiomers. This enables their use as fluorescent probes for determining the enantiomeric excess of a sample.[21]
-
Probing Protein Binding: The fluorescence of the naphthalene moiety is sensitive to changes in its local environment. When a derivative binds to a protein, the change in polarity and rigidity of the binding pocket often results in a measurable change in fluorescence intensity, lifetime, or emission wavelength, providing insights into binding events.[8]
-
Cellular Imaging: Derivatives with good cell permeability and high quantum yields in aqueous environments can be used as probes in fluorescence microscopy to visualize specific cellular components or processes.[2][9][22]
-
Ion Sensing: The amino acid moiety can act as a chelating agent for metal ions. This has led to the development of highly selective and sensitive fluorescent sensors for biologically and environmentally relevant ions like Al³⁺.[1][17][22][23]
Caption: Key application areas for the target fluorescent derivatives.
Conclusion
This compound derivatives stand at the intersection of high-performance fluorophore design and the critical need for stereospecific molecular probes. Their fluorescence is characterized by a strong sensitivity to the polarity of their environment, often exhibiting significant solvatochromic shifts and environmentally dependent quantum yields. The inherent chirality of the amino acid component provides a crucial handle for enantioselective recognition, a vital capability in modern drug development. By understanding and harnessing their core photophysical properties through rigorous experimental characterization, researchers can unlock their potential as sophisticated tools for probing complex biological systems, developing novel sensing platforms, and accelerating the discovery of new therapeutics.
References
- Synthesis and photophysical properties of a series of cyclopenta[b]naphthalene solv
- Fluorescent aryl naphthalene dicarboximides with large Stokes shifts and strong solvatochromism controlled by dynamics and molecular geometry.
- Solvatochromism of the fluorescence of the carbox-imides 3, 4 and 5.
- Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. PMC.
- Determining the Fluorescence Quantum Yield of 1,4-Difluoronaphthalene: A Technical Guide. Benchchem.
- Unusual large Stokes shift and solvatochromic fluorophore: Synthesis, spectra, and solvent effect of 6-substituted 2,3-naphthalimide. Academia.edu.
- Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Deriv
- Interaction of a naphthalene based fluorescent probe with Al3+: experimental and computational studies. Analytical Methods (RSC Publishing).
- Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+. PMC.
- Minimizing fluorescence quenching of naphthalene-based deriv
- Application Notes: Naphthalene-Based Fluorescent Probes for Metal Ion Detection. Benchchem.
- Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al.
- Toward Prediction of Nonradiative Decay Pathways in Organic Compounds I: The Case of Naphthalene Quantum Yields. DSpace@MIT.
- The photophysical properties of naphthalene bridged disilanes. RSC Publishing.
- Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences (RSC Publishing).
- Application of Circular Dichroism in Drug Research.
- Diagram of electronically excited states of naphthalene and 1-naphthyl acetate.
- The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II). SpringerLink.
- Fluorescence spectra of (R)‐2, Trp, in situ prepared (R)‐3, and in situ...
- Chirality Perspective in Drug Design and Development.
- New class of chiral molecules offers strong stability for drug development. University of Geneva.
- Navigating the Spectrum: Naphthalene Derivatives in Fluorescence Microscopy. Benchchem.
- Chiral drugs. LabMed Discovery.
- Synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid....
- Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Application of Circular Dichroism in Drug Research - Creative Proteomics [creative-proteomics.com]
- 9. Synthesis and photophysical properties of a series of cyclopenta[b]naphthalene solvatochromic fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescent aryl naphthalene dicarboximides with large Stokes shifts and strong solvatochromism controlled by dynamics and molecular geometry - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. (PDF) Unusual large Stokes shift and solvatochromic fluorophore: Synthesis, spectra, and solvent effect of 6-substituted 2,3-naphthalimide [academia.edu]
- 12. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 13. The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The photophysical properties of naphthalene bridged disilanes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02961D [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Interaction of a naphthalene based fluorescent probe with Al3+: experimental and computational studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
A Technical Guide to Determining and Understanding the Solubility Profile of (R)-Amino-naphthalen-2-yl-acetic acid in Organic Solvents
Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy.[1] (R)-Amino-naphthalen-2-yl-acetic acid, a chiral non-proteinogenic amino acid, represents a class of compounds with significant potential as building blocks in drug discovery. Its structure, featuring a polar amino acid backbone and a large, non-polar naphthalene moiety, presents a unique and challenging solubility profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to theoretically predict and experimentally determine the solubility of this compound in a range of organic solvents. We delve into the fundamental principles governing solubility, provide detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility assessment, and offer a logical framework for interpreting the resulting data.
Introduction: The Critical Role of Solubility in Drug Development
In pharmaceutical research, the journey from a promising chemical entity to a viable drug product is fraught with challenges. One of the earliest and most significant hurdles is establishing the compound's physicochemical properties, with solubility chief among them. Poor solubility can lead to low absorption, insufficient bioavailability, and ultimately, the failure of a drug candidate.[2][3]
This compound is an intriguing molecule. As an amino acid, it possesses both a basic amino group and an acidic carboxylic acid group, which can exist as a zwitterion.[4] This imparts a degree of polarity and the potential for hydrogen bonding. However, the bulky, hydrophobic naphthalene ring dominates a significant portion of its structure, suggesting poor affinity for polar solvents. Understanding the interplay of these opposing characteristics is paramount for its application in areas such as peptide synthesis, chiral catalysis, or as a scaffold for novel therapeutics. This guide serves as a technical resource to systematically evaluate and understand its behavior in various solvent systems.
Physicochemical Profile of this compound
Before any experimental work, a thorough understanding of the molecule's inherent properties is essential for predicting its behavior. The hydrochloride salt is a common form for such compounds.[5][6]
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₁NO₂ | PubChem CID: 2772352[7] |
| Molecular Weight | 201.22 g/mol | PubChem CID: 2772352[7] |
| Appearance | White to off-white powder or crystals | Sigma-Aldrich[5] |
| Topological Polar Surface Area (TPSA) | 63.3 Ų | PubChem CID: 2772352[7] |
| Computed XLogP3 | -0.5 | PubChem CID: 2772352[7] |
| Hydrogen Bond Donors | 2 | ChemScene[8] |
| Hydrogen Bond Acceptors | 2 | ChemScene[8] |
| Apparent Acidic pKa | ~2.73 | EPA CompTox[9] |
| Apparent Basic pKa | ~9.20 | EPA CompTox[9] |
Note: pKa values are for the related compound alpha-Amino-2-naphthalenepropanoic acid and are used here as an estimate.
The TPSA value of 63.3 Ų indicates a polar surface area typical for drug-like molecules. The negative XLogP3 suggests a degree of hydrophilicity, likely driven by the zwitterionic amino acid portion, which contrasts with the intuitive hydrophobicity of the naphthalene ring. This duality is central to its solubility characteristics.
The Theoretical Underpinnings of Solubility
Solubility is a thermodynamic equilibrium between the solid state and the solution.[10] For a molecule like this compound, several key principles dictate its behavior in organic solvents.
Intermolecular Forces: Beyond "Like Dissolves Like"
While the adage "like dissolves like" is a useful starting point, a more nuanced view is required. Solubility is governed by the balance of energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the carboxylic acid and amino groups of the solute. They can also solvate the charged portions of the zwitterion. The large non-polar naphthalene ring, however, will disrupt the solvent's hydrogen-bonding network, which is energetically unfavorable. Moderate solubility is expected.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can solvate the zwitterionic form effectively. DMSO, in particular, is an excellent solvent for many polar compounds. However, they are only hydrogen bond acceptors, which limits their interaction with the solute's amine protons. High solubility is generally anticipated, especially in DMSO.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. They are incapable of solvating the highly polar zwitterionic headgroup, and the energy required to break the strong intermolecular bonds in the solid crystal lattice of the amino acid would be far greater than the energy gained from solute-solvent interactions. Very poor solubility is expected.
The Impact of Temperature and Thermodynamics
The dissolution of most solids is an endothermic process, meaning it absorbs heat from the surroundings.[11][12] According to Le Chatelier's Principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[12] Conversely, for an exothermic process, solubility decreases with increasing temperature.[11][13] Determining the thermodynamic nature of dissolution is crucial for controlling crystallization and formulation processes.
A Predictive Solubility Framework
Based on the theoretical principles, we can establish a qualitative prediction of solubility for this compound across a spectrum of common organic solvents. This framework serves as a guide for solvent selection in experimental studies.
| Solvent Class | Example Solvents | Dominant Interactions | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen Bonding, Dipole-Dipole | Low to Moderate | Favorable H-bonding with the amino acid moiety is counteracted by the unfavorable interaction with the large non-polar naphthalene ring. |
| Polar Aprotic | DMSO, DMF, THF, Acetonitrile | Dipole-Dipole | Moderate to High | Strong dipole interactions can solvate the zwitterionic form. DMSO is often an exceptional solvent for such amphipathic molecules. |
| Non-Polar | Hexane, Toluene, Dichloromethane | van der Waals Forces | Very Low / Insoluble | Insufficient energy from solute-solvent interactions to overcome the solute's crystal lattice energy. |
Experimental Protocols for Solubility Determination
Rigorous experimental data is the only way to confirm theoretical predictions. The choice of method depends on the desired outcome: thermodynamic equilibrium solubility for formulation development or rapid kinetic solubility for early-stage screening.
Workflow for Solubility Assessment
The overall process involves selecting a method, preparing the samples, allowing them to equilibrate (if necessary), separating the solid and liquid phases, and finally, analyzing the solute concentration in the supernatant.
Caption: Experimental workflow for equilibrium solubility determination.
Protocol 1: Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium solubility, providing a thermodynamically valid measurement as long as a solid phase is in equilibrium with the solution.[3][10][14]
Objective: To determine the maximum concentration of the compound that can be dissolved in a specific solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
2-4 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated pipettes
-
HPLC system with UV detector
Methodology:
-
Preparation: Add an excess amount of the solid compound to a glass vial. The excess is critical to ensure that equilibrium with the solid phase is maintained. A general rule is to add enough solid so that it is clearly visible after the equilibration period.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker at a controlled temperature (e.g., 25°C). Agitate for at least 24 hours. For compounds that are slow to dissolve or may undergo polymorphic transformations, extending this to 48 or 72 hours is recommended to ensure equilibrium is truly reached.[14]
-
Phase Separation: After equilibration, remove the vials and allow them to stand briefly to let heavy solids settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid material. This step is crucial to avoid aspirating solid particles, which would artificially inflate the measured concentration.[14]
-
Sampling: Carefully withdraw an aliquot of the clear supernatant from the top layer, being cautious not to disturb the solid pellet.
-
Quantification:
-
Prepare a standard stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO).
-
Create a calibration curve by making a series of dilutions from the stock solution.
-
Dilute the supernatant sample to a concentration that falls within the linear range of the calibration curve.
-
Analyze the standards and the diluted sample via a validated HPLC-UV method.[15]
-
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Multiply by the dilution factor to obtain the final solubility value, typically expressed in mg/mL or µg/mL.
Protocol 2: Kinetic Solubility via Nephelometry
For early-stage drug discovery, high-throughput screening of solubility is often necessary. Kinetic solubility methods, such as laser nephelometry, measure the point at which a compound precipitates when added from a DMSO stock solution into an aqueous or organic medium.[15] While not a measure of true thermodynamic equilibrium, it provides a rapid rank-ordering of compounds.
Objective: To rapidly assess the solubility of a compound by detecting the onset of precipitation.
Materials:
-
This compound dissolved in DMSO (e.g., 10 mM stock)
-
Selected organic solvents
-
Multi-well plates (e.g., 96-well)
-
Liquid handling robot or multichannel pipettes
-
Laser nephelometer or plate reader capable of measuring turbidity
Methodology:
-
Plate Preparation: Dispense the target organic solvents into the wells of a microplate.
-
Compound Addition: Using a liquid handler, add small, incremental volumes of the DMSO stock solution of the compound into the solvent-filled wells.
-
Detection: After each addition and a brief mixing period, measure the turbidity or light scattering of the solution using a nephelometer.
-
Endpoint Determination: The kinetic solubility is defined as the concentration at which a significant increase in light scatter is detected, indicating the formation of a precipitate (the "cloud point").[14]
Data Interpretation and Reporting
The results of the solubility studies should be compiled into a clear, comparative table.
| Solvent | Dielectric Constant (Approx.) | Solubility at 25°C (mg/mL) | Observations |
| Methanol | 32.7 | Experimental Value | e.g., Clear solution |
| Ethanol | 24.5 | Experimental Value | e.g., Clear solution |
| Acetonitrile | 37.5 | Experimental Value | e.g., Hazy solution |
| DMSO | 47.0 | Experimental Value | e.g., Freely soluble |
| Toluene | 2.4 | Experimental Value | e.g., Insoluble, solid remains |
| Hexane | 1.9 | Experimental Value | e.g., Insoluble, solid remains |
It is crucial to correlate the experimental findings with the theoretical principles discussed earlier. For instance, does solubility increase with solvent polarity? Are there exceptions, and if so, what intermolecular forces might explain them? Analyzing the solid residue post-experiment (e.g., via XRPD) is also good practice to check for any changes in the compound's solid form (polymorphism), which can significantly affect solubility.[14]
Conclusion
The solubility profile of this compound is a complex function of its unique amphipathic structure. The polar amino acid headgroup and the non-polar naphthalene tail create competing interactions that vary significantly with the choice of solvent. While theoretical predictions provide a valuable starting point, only rigorous experimental determination using methods like the shake-flask protocol can yield the accurate, reliable data needed for informed decision-making in drug development and chemical synthesis. This guide provides the foundational knowledge and practical workflows necessary for researchers to confidently characterize the solubility of this and other challenging compounds, paving the way for their successful application.
References
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]
-
(2011, July 01). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Pharmaceutical Review. [Link]
-
Wikipedia. (n.d.). Solubility. [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
(2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
Doyle, M. (2022, September 12). Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf. [Link]
-
Chemistry LibreTexts. (n.d.). Solubility. [Link]
-
Sjogren, E. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
ResearchGate. (n.d.). (PDF) Principles of Solubility. [Link]
-
(2016). Solubility determination of compounds of pharmaceutical interest. Dipòsit Digital de la Universitat de Barcelona. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]
-
Reddit. (2020, April 20). How are non polar amino acids soluble in polar solvents ? Isn't it that like dissolves like ? r/chemistry. [Link]
-
U.S. Environmental Protection Agency. (n.d.). alpha-Amino-2-naphthalenepropanoic acid Properties. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-2-(naphthalen-1-yl)acetic acid. PubChem Compound Database. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. (R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride | 1192350-47-2 [sigmaaldrich.com]
- 6. (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride [sigmaaldrich.com]
- 7. 2-Amino-2-(naphthalen-1-yl)acetic acid | C12H11NO2 | CID 2772352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. CompTox Chemicals Dashboard [comptox.epa.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Solubility [chem.fsu.edu]
- 13. Solubility - Wikipedia [en.wikipedia.org]
- 14. raytor.com [raytor.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
The Biological Significance of (R)-Configuration in Naphthyl-Acetic Acids: A Paradigm Shift from COX-Inhibition to Endocannabinoid System Modulation
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: Beyond the Mirror Image - The Unseen Therapeutic Potential of (R)-Naphthyl-Acetic Acids
For decades, the narrative of chiral drugs, particularly within the non-steroidal anti-inflammatory drug (NSAID) class of 2-arylpropionic acids, has been dominated by a single-enantiomer focus. The pharmacological activity of drugs like naproxen has been almost exclusively attributed to the (S)-enantiomer, the potent inhibitor of cyclooxygenase (COX) enzymes. Its mirror image, the (R)-enantiomer, has often been relegated to the status of an inactive "distomer" or, in some cases, a contributor to unwanted side effects.[1] This guide challenges that long-held dogma, illuminating a paradigm shift in our understanding of the biological significance of the (R)-configuration in naphthyl-acetic acids. We will delve into the compelling evidence that reveals a unique and therapeutically relevant mechanism of action for these molecules, one that extends beyond the realm of prostaglandin synthesis and into the intricate signaling of the endocannabinoid system.
Part 1: The Principle of Chirality in Naphthyl-Acetic Acids
Introduction to Chirality and its Pharmacological Importance
Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in pharmacology. These mirror-image isomers, or enantiomers, often exhibit profound differences in their biological activity due to the stereospecific nature of their interactions with chiral biological macromolecules such as receptors and enzymes. The more active enantiomer is termed the "eutomer," while the less active one is the "distomer."[2] The ratio of their activities is known as the eudismic ratio, which quantifies the degree of stereoselectivity.
The Case of Naproxen: A Tale of Two Enantiomers
Naproxen, a widely used NSAID, is a quintessential example of a chiral drug. Its anti-inflammatory, analgesic, and antipyretic properties are primarily mediated by the (S)-(+)-enantiomer, which is a potent non-selective inhibitor of both COX-1 and COX-2 enzymes.[3][4] In contrast, the (R)-(-)-enantiomer of naproxen is a weak inhibitor of COX enzymes and is reported to be hepatotoxic.[1] For this reason, naproxen is marketed as the single (S)-enantiomer.
Beyond COX-Inhibition: Unveiling the Biological Activity of (R)-Naphthyl-Acetic Acids
The traditional view of (R)-naproxen as merely an inactive or toxic isomer has been upended by recent discoveries. A growing body of evidence demonstrates that (R)-profens, including (R)-naproxen, possess significant biological activity that is independent of COX inhibition.[5][6] This activity stems from their ability to modulate the metabolism of endocannabinoids, revealing a novel and exciting avenue for therapeutic intervention.
Part 2: The Unique Molecular Target of (R)-Naphthyl-Acetic Acids: Substrate-Selective Inhibition of COX-2
The Endocannabinoid System: A Brief Overview
The endocannabinoid system is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, mood, and appetite. Its primary signaling molecules are the endocannabinoids, most notably 2-arachidonoylglycerol (2-AG) and anandamide (AEA).[2] These lipid messengers are synthesized on demand and act on cannabinoid receptors, CB1 and CB2.
COX-2 as a Metabolic Hub for Endocannabinoids
While COX-2 is renowned for its role in converting arachidonic acid into pro-inflammatory prostaglandins, it also serves as a key enzyme in the metabolism of endocannabinoids.[2][7] COX-2 oxygenates 2-AG and AEA to form prostaglandin glycerol esters (PG-Gs) and prostaglandin ethanolamides (PG-EAs), respectively.[1][2] These metabolites have their own distinct biological activities, some of which can be pro-inflammatory.
(R)-Profens as Substrate-Selective Inhibitors
The groundbreaking discovery that has reshaped our understanding of (R)-naphthyl-acetic acids is their function as "substrate-selective inhibitors" of COX-2.[5][6] Unlike their (S)-counterparts that block the binding of arachidonic acid, (R)-profens potently inhibit the oxygenation of the endocannabinoid substrates 2-AG and AEA by COX-2, with minimal impact on arachidonic acid metabolism.[5][8] This selective inhibition effectively shunts the metabolic pathway away from the production of PG-Gs and PG-EAs, leading to an increase in the local concentrations of the beneficial endocannabinoids 2-AG and AEA.[2][6]
The Signaling Cascade
The differential effects of (R)- and (S)-naphthyl-acetic acids on COX-2 can be visualized as two parallel pathways. The (S)-enantiomer acts as a conventional NSAID, blocking the production of prostaglandins from arachidonic acid. In contrast, the (R)-enantiomer acts as a modulator of the endocannabinoid system, preserving the levels of 2-AG and AEA by preventing their degradation by COX-2.
Figure 1. Differential effects of (S)- and (R)-Naproxen on COX-2 pathways.
Part 3: Quantitative Analysis of Enantioselective Activity
Comparative Potency on COX vs. Endocannabinoid Oxygenation
The substrate selectivity of (R)-profens is best illustrated by comparing their inhibitory potency on the oxygenation of arachidonic acid versus endocannabinoids. The following table summarizes representative data for (R)- and (S)-naproxen.
| Compound | Substrate | IC50 (µM) | Reference |
| (S)-Naproxen | Arachidonic Acid | ~5 | [9] |
| 2-AG | Potent Inhibitor | [5][8] | |
| (R)-Naproxen | Arachidonic Acid | >100 | [5][8] |
| 2-AG | 6.7 | [8] |
Note: IC50 values can vary depending on the specific assay conditions.
Structure-Activity Relationships of (R)-Naphthyl-Acetic Acids
The structural features of (R)-naphthyl-acetic acids that govern their selective inhibition of endocannabinoid oxygenation are an active area of research. Preliminary studies suggest that the α-methyl group on the propionic acid side chain is a critical determinant of this selectivity. The orientation of the naphthyl ring within the COX-2 active site when the carboxylate group is anchored to key residues like Arg-120 also plays a crucial role.[2] Further derivatization of the naphthyl ring and modifications of the side chain could lead to the development of even more potent and selective inhibitors.
Part 4: Experimental Protocols for Studying (R)-Naphthyl-Acetic Acids
Chiral Separation of Naphthyl-Acetic Acid Enantiomers
The ability to separate and quantify the individual enantiomers of naphthyl-acetic acids is fundamental to studying their differential biological activities. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method.
Protocol: HPLC-Based Enantioseparation of Naproxen
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based CSP, such as Lux i-Amylose-1, is recommended for its high-resolution capabilities for profens.[8]
-
Mobile Phase: A mixture of n-hexane, isopropanol, and acetic acid (e.g., 80:20:0.5 v/v/v) is a common mobile phase for normal-phase separation.[5]
-
Flow Rate: A flow rate of 1 mL/min is typically used.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve the racemic naproxen standard and any test samples in the mobile phase.
-
Injection: Inject a suitable volume (e.g., 10 µL) onto the column.
-
Data Analysis: The two enantiomers will elute at different retention times. The peak area can be used to determine the enantiomeric excess (ee) of a sample.
Figure 2. Workflow for the chiral separation of naphthyl-acetic acid enantiomers by HPLC.
Bioassay for Measuring Substrate-Selective Inhibition of Endocannabinoid Oxygenation
This in vitro assay is designed to determine the potency of (R)-naphthyl-acetic acids in selectively inhibiting the oxygenation of endocannabinoids by COX-2.
Protocol: In Vitro COX-2 Substrate Selectivity Assay
-
Materials:
-
Recombinant human or murine COX-2 enzyme.
-
2-Arachidonoylglycerol (2-AG) and arachidonic acid (AA) substrates.
-
(R)- and (S)-naphthyl-acetic acid test compounds.
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol).
-
Quenching solution (e.g., acetonitrile with an internal standard).
-
LC-MS/MS system for product analysis.
-
-
Procedure:
-
Prepare a series of dilutions of the test compounds.
-
In a microplate, add the reaction buffer and the test compound at various concentrations.
-
Add the COX-2 enzyme and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding either 2-AG or AA as the substrate.
-
Allow the reaction to proceed for a defined period (e.g., 2 minutes).
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the respective products (PG-Gs from 2-AG or prostaglandins from AA).
-
-
Data Analysis:
-
Calculate the percent inhibition of product formation at each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Part 5: Broader Biological Significance and Therapeutic Potential
Therapeutic Implications of Enhancing Endocannabinoid Tone
The ability of (R)-naphthyl-acetic acids to selectively inhibit endocannabinoid oxygenation by COX-2, thereby increasing endocannabinoid levels, opens up new therapeutic possibilities. This mechanism is particularly promising for the treatment of neuropathic pain, where maintaining endocannabinoid tone has been shown to be beneficial.[2][6] Furthermore, given the widespread role of the endocannabinoid system in regulating inflammation and neuronal function, (R)-profens may have potential in treating other conditions, including neurodegenerative diseases and certain types of cancer.
(R)-Naphthyl-Acetic Acids in Agriculture: The Case of Auxins
The biological significance of the stereochemistry of naphthyl-acetic acids is not limited to pharmacology. 1-Naphthaleneacetic acid (NAA) is a synthetic auxin, a class of plant hormones that regulate various aspects of plant growth and development.[10] Interestingly, the auxin activity of chiral derivatives of NAA is also stereospecific. For instance, the biological activity of α-methyl-1-naphthaleneacetic acid as an auxin is almost exclusively attributed to the (S)-enantiomer, while the (R)-enantiomer is considered biologically inactive.[11] This underscores the universal importance of stereochemistry in the interaction of small molecules with their biological targets across different kingdoms of life.
Part 6: Conclusion and Future Directions
The discovery of the substrate-selective inhibition of endocannabinoid oxygenation by (R)-naphthyl-acetic acids represents a significant advancement in our understanding of this class of molecules. It transforms the (R)-enantiomers from mere "distomers" into a class of compounds with a unique and potentially valuable mechanism of action. This newfound biological significance paves the way for several exciting avenues of future research:
-
Lead Optimization: The development of novel (R)-naphthyl-acetic acid derivatives with enhanced potency and selectivity for inhibiting endocannabinoid oxygenation.
-
Therapeutic Exploration: In-depth investigation of the therapeutic potential of these compounds in a range of diseases, including chronic pain, neuroinflammation, and cancer.
-
Mechanistic Studies: Further elucidation of the downstream signaling consequences of selectively modulating endocannabinoid metabolism by COX-2.
By embracing this paradigm shift, the scientific and drug development communities can unlock the full therapeutic potential hidden within the mirror image of a well-known class of drugs.
References
-
Duggan, K. C., et al. (2011). (R)-Profens are substrate-selective inhibitors of endocannabinoid oxygenation by COX-2. Nature Chemical Biology, 7(11), 803–809. [Link]
-
Marnett, L. J., et al. (2011). Study puts a new spin on ibuprofen's actions. Vanderbilt University. [Link]
-
Duggan, K. C., et al. (2011). (R)-Profens Are Substrate-Selective Inhibitors of Endocannabinoid Oxygenation by COX-2. ResearchGate. [Link]
-
Pakar, N., et al. (2022). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. Molecules, 27(9), 2949. [Link]
-
Duggan, K. C., et al. (2011). (R)-Profens are substrate-selective inhibitors of endocannabinoid oxygenation by COX-2. PubMed. [Link]
-
Hermanson, D. J., et al. (2012). Substrate-Selective Inhibition of Cyclooxygenase-2: Development and Evaluation of Achiral Profen Probes. ACS Medicinal Chemistry Letters, 3(9), 744–748. [Link]
-
Kourounakis, A. P., et al. (2013). Novel non-cyclooxygenase inhibitory derivatives of naproxen for colorectal cancer chemoprevention. Journal of Medicinal Chemistry, 56(17), 6827–6838. [Link]
-
Hughes, A., et al. (2012). Naproxen causes cytotoxicity and induces changes in polyamine metabolism independent of cyclo-oxygenase expression. Toxicology Research, 1(2), 108-115. [Link]
-
Tegeder, I., et al. (2001). Cyclooxygenase-independent actions of cyclooxygenase inhibitors. The FASEB Journal, 15(12), 2057–2072. [Link]
-
Bianchi, M., et al. (2000). R- and S-isomers of nonsteroidal anti-inflammatory drugs differentially regulate cytokine production. The Journal of Pharmacology and Experimental Therapeutics, 293(3), 948–954. [Link]
-
Alhouayek, M., et al. (2011). Endocannabinoid oxygenation by cyclooxygenases, lipoxygenases, and cytochromes P450: cross-talk between the eicosanoid and endocannabinoid signaling pathways. Chemical Reviews, 111(10), 5895–5927. [Link]
-
Fowler, C. J. (2007). The contribution of cyclooxygenase-2 to endocannabinoid metabolism and action. British Journal of Pharmacology, 152(5), 593–600. [Link]
-
Patel, D. K., et al. (2023). Naproxen. StatPearls. [Link]
-
Karageorgou, M. A., et al. (2023). Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity. Molecules, 28(5), 2197. [Link]
-
Huq, F. (2006). Molecular Modelling Analysis of the Metabolism of Naproxen. Journal of Pharmacology and Toxicology, 1(4), 346-353. [Link]
-
Yang, Y., et al. (2005). Separation of naproxen enantiomers by supercritical/subcritical fluid chromatography. Journal of Chromatography A, 1092(2), 246-251. [Link]
-
Santagada, V., et al. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Phenomenex. (2022). Chiral Separation of Naproxen by HPLC. Phenomenex. [Link]
-
Wikipedia. (2023). 1-Naphthaleneacetic acid. Wikipedia. [Link]
Sources
- 1. Assay of Endocannabinoid Oxidation by Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-Profens Are Substrate-Selective Inhibitors of Endocannabinoid Oxygenation by COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Naproxen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. (R)-Profens are substrate-selective inhibitors of endocannabinoid oxygenation by COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study puts a new spin on ibuprofen’s actions | Vanderbilt University [news.vanderbilt.edu]
- 7. Endocannabinoid Oxygenation by Cyclooxygenases, Lipoxygenases, and Cytochromes P450: Cross-Talk between the Eicosanoid and Endocannabinoid Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel non-cyclooxygenase inhibitory derivatives of naproxen for colorectal cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Advanced Asymmetric Synthesis Protocols for (R)-Amino-naphthalen-2-yl-acetic acid
Executive Summary
(R)-Amino-naphthalen-2-yl-acetic acid (commonly known as (R)-2-naphthylglycine) is a critical non-proteinogenic α-amino acid utilized extensively in the development of peptidomimetics, chiral ligands, and advanced active pharmaceutical ingredients (APIs). The bulky, highly lipophilic naphthyl side chain imparts unique conformational rigidity and target-binding affinity. However, the absence of an aliphatic spacer between the aromatic ring and the chiral center makes the asymmetric synthesis of arylglycines notoriously prone to racemization.
This technical guide details two field-proven, highly enantioselective methodologies for synthesizing (R)-2-naphthylglycine: a Catalytic Asymmetric Strecker Synthesis utilizing a chiral (salen)Al(III) complex, and a Biocatalytic Dynamic Kinetic Resolution (DKR) utilizing a hydantoinase/carbamoylase enzyme cascade.
Mechanistic Rationale & Strategy Selection
When selecting a synthetic route for arylglycines, chemists must navigate the low rotational barriers and high acidity of the α-proton.
-
The Chemical Approach (Asymmetric Strecker) : Traditional Strecker syntheses yield racemic mixtures. By employing a chiral (salen)Al(III) catalyst, the imine intermediate is activated via Lewis acid-base coordination, while the chiral ligand framework provides a rigid stereochemical pocket. This forces the incoming cyanide nucleophile to attack exclusively from the Re-face, yielding the (R)-α-aminonitrile [1].
-
The Biocatalytic Approach (DKR) : Kinetic resolution of racemic amino acids is mathematically capped at a 50% yield. By converting the aldehyde to a 5-arylhydantoin, we exploit the highly acidic benzylic α-proton. At pH 8.5, the unreacted (S)-hydantoin spontaneously enolizes and racemizes. The D-hydantoinase enzyme selectively cleaves only the (R)-enantiomer, continuously depleting the racemic pool and driving the theoretical yield to 100% [3].
Protocol A: Catalytic Asymmetric Strecker Synthesis
This protocol adapts the seminal work by Sigman and Jacobsen [1], utilizing a chiral (salen)Al(III) catalyst to achieve high enantiofacial discrimination.
Experimental Causality & Self-Validation
-
Reagent Choice (TMSCN vs. HCN) : Trimethylsilyl cyanide (TMSCN) is used in conjunction with a protic additive (methanol) to generate HCN in situ. This controlled release prevents catalyst poisoning and mitigates the severe safety risks of handling neat HCN.
-
Temperature Control (-70 °C) : The reaction is strictly maintained at cryogenic temperatures. At higher temperatures, the background (uncatalyzed) addition of cyanide outpaces the catalyzed reaction, severely degrading the enantiomeric excess (ee).
-
Validation Checkpoint : The formation of the intermediate α-aminonitrile is monitored via IR spectroscopy (appearance of the sharp C≡N stretch at ~2230 cm⁻¹).
Step-by-Step Methodology
-
Imine Formation : To a flame-dried Schlenk flask under argon, add 2-naphthaldehyde (10.0 mmol) and allyl amine (10.5 mmol) in anhydrous dichloromethane (DCM, 20 mL). Stir over anhydrous MgSO₄ (2.0 g) at ambient temperature for 12 hours. Filter and concentrate in vacuo to yield the crude imine.
-
Catalyst Activation : In a separate flask, dissolve the (R,R)-(salen)Al(III)Cl catalyst (0.5 mmol, 5 mol%) in anhydrous toluene (10 mL).
-
Hydrocyanation : Transfer the imine to the catalyst solution and cool the mixture to -70 °C using a dry ice/acetone bath. Stir for 15 minutes to allow thermal equilibration.
-
Cyanide Addition : Slowly add TMSCN (12.0 mmol) dropwise over 10 minutes, followed by anhydrous methanol (12.0 mmol). Maintain stirring at -70 °C for 24 hours.
-
Quenching & Isolation : Quench the reaction with cold aqueous NaHCO₃ (10 mL). Extract with ethyl acetate (3 × 20 mL), dry over Na₂SO₄, and concentrate. Purify the (R)-α-aminonitrile via flash chromatography (Hexanes/EtOAc, 4:1).
-
Hydrolysis : Suspend the purified nitrile in 6M HCl (30 mL) and heat to reflux (110 °C) for 16 hours. Cool to room temperature, adjust the pH to 6.0 using aqueous NaOH to precipitate the zwitterionic (R)-2-naphthylglycine. Filter, wash with cold water, and dry under vacuum.
Caption: Workflow for the Catalytic Asymmetric Strecker Synthesis of (R)-2-Naphthylglycine.
Protocol B: Dynamic Kinetic Resolution via Hydantoinase
For industrial scale-up, biocatalytic DKR is preferred due to its high atom economy and avoidance of cryogenic conditions [3].
Experimental Causality & Self-Validation
-
pH Optimization (pH 8.5) : The reaction buffer is strictly maintained at pH 8.5. This specific alkalinity is required to facilitate the spontaneous base-catalyzed racemization of the unreacted (S)-hydantoin without denaturing the D-hydantoinase enzyme.
-
Metal Cofactor : D-Hydantoinase is a metalloenzyme. Supplementing the buffer with 1 mM MnCl₂ ensures the active site remains fully populated, preventing a drop in turnover frequency (TOF).
-
Validation Checkpoint : Chiral HPLC analysis of the reaction aliquots. A successful DKR will show the depletion of both hydantoin enantiomers simultaneously, rather than stalling at 50% conversion.
Step-by-Step Methodology
-
Bucherer-Bergs Reaction : In a high-pressure reactor, combine 2-naphthaldehyde (50.0 mmol), potassium cyanide (60.0 mmol), and ammonium carbonate (150.0 mmol) in a 50% aqueous ethanol solution (100 mL). Seal and heat to 80 °C for 12 hours. Cool and acidify to pH 3.0 with HCl to precipitate the racemic 5-(naphthalen-2-yl)imidazolidine-2,4-dione.
-
Enzymatic Cleavage (DKR) : Suspend the racemic hydantoin (20.0 mmol) in 200 mL of 0.1 M Tris-HCl buffer (pH 8.5) containing 1 mM MnCl₂.
-
Biocatalyst Addition : Add 500 U of immobilized D-hydantoinase (e.g., from Bacillus sp.). Stir gently at 40 °C. Maintain the pH at 8.5 via the dropwise addition of 1M NaOH using an autotitrator. The reaction is complete when base consumption ceases (typically 24-36 hours).
-
Decarbamoylation : Filter off the immobilized hydantoinase for recycling. To the filtrate containing (R)-N-carbamoyl-2-naphthylglycine, add 300 U of D-N-carbamoylase. Stir at 35 °C for an additional 12 hours.
-
Isolation : Adjust the pH to the isoelectric point of 2-naphthylglycine (pH ~5.8). Collect the precipitated this compound by centrifugation. Recrystallize from hot water/ethanol to achieve >99% ee.
Caption: Biocatalytic Dynamic Kinetic Resolution (DKR) pathway for (R)-2-Naphthylglycine.
Comparative Data & Quality Control Metrics
To assist in selecting the appropriate protocol for your specific development phase, the following table summarizes the quantitative metrics and scalability of the discussed methodologies.
| Synthesis Strategy | Catalyst / Enzyme | Key Intermediate | Overall Yield (%) | Enantiomeric Excess (ee %) | Scalability |
| Asymmetric Strecker | Chiral (salen)Al(III) | α-Aminonitrile | 88 - 92 | 95 - 98 | High (Gram scale) |
| Asymmetric Strecker | Chiral Thiourea | α-Aminonitrile | 85 - 90 | 92 - 96 | High (Gram scale) |
| DKR Cascade | D-Hydantoinase / Carbamoylase | N-Carbamoyl amino acid | > 95 | > 99 | Very High (Industrial) |
| Deracemization | MAO-N (Asn336Ser variant) | Imino acid | 75 - 80 | 90 - 94 | Moderate |
Quality Control Parameters for (R)-2-Naphthylglycine:
-
Optical Rotation : [α]²⁰_D = -145.0° (c = 1.0, 1M HCl). Note: The (R)-enantiomer is levorotatory in acidic media.
-
Chiral HPLC : Daicel Chiralcrown Crownpak CR(+) column; Mobile phase: pH 2.0 HClO₄ (aq); Flow rate: 0.8 mL/min; UV detection at 254 nm.
References
-
Sigman, M. S.; Jacobsen, E. N. "Enantioselective Addition of Hydrogen Cyanide to Imines Catalyzed by a Chiral (Salen)Al(III) Complex." Journal of the American Chemical Society, 1998, 120(21), 5315-5316.[Link]
-
Belokon', Y. N.; et al. "Vanadium-Catalyzed Asymmetric Cyanohydrin Synthesis." Organic Letters, 2000, 2(11), 1613-1615.[Link]
-
Hsu, C.-C.; et al. "Enantioselective Synthesis of (S)-2-Amino-4-Phenylbutanoic Acid and Related Non-Proteinogenic Amino Acids." Comprehensive Natural Products II: Chemistry and Biology, Volume 5, 2010, 71-86.[Link]
Fmoc protection procedures for (R)-Amino-naphthalen-2-yl-acetic acid
An In-depth Guide to the Fmoc Protection of (R)-2-Amino-2-(naphthalen-2-yl)acetic Acid
Authored by: A Senior Application Scientist
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a detailed protocol and theoretical foundation for the Nα-Fmoc protection of the non-canonical amino acid, (R)-2-Amino-2-(naphthalen-2-yl)acetic acid. This procedure is a critical first step for its subsequent use in Solid-Phase Peptide Synthesis (SPPS) and other advanced organic synthesis applications.
Introduction: The Strategic Importance of Fmoc Protection
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, primarily due to its unique base-lability.[1] Unlike acid-labile protecting groups such as Boc, the Fmoc group is stable to acidic conditions, allowing for an "orthogonal" protection strategy where side-chain protecting groups (often acid-labile) remain intact during the iterative cleavage of the Nα-Fmoc group.[2][3] This strategy is fundamental to the widely used Fmoc-SPPS methodology.[4][5]
The substrate, (R)-2-Amino-2-(naphthalen-2-yl)acetic acid, is a non-canonical amino acid whose bulky naphthalenyl moiety can be used to introduce unique structural constraints, hydrophobicity, or π-stacking interactions into a peptide sequence. The successful protection of its α-amino group is paramount for its incorporation into novel peptide-based therapeutics. This guide focuses on providing a robust and reproducible protocol for this transformation.
Mechanistic Rationale: Choosing the Right Fmoc Reagent
The protection of an amine with an Fmoc group involves the nucleophilic attack of the primary amine onto the electrophilic carbonyl carbon of an activated Fmoc derivative.[2] Two primary reagents are commercially available for this purpose: 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu).
-
Fmoc-Cl: This is the classic, highly reactive reagent. The reaction proceeds under Schotten-Baumann conditions (e.g., sodium bicarbonate in a biphasic water/dioxane system), where the base neutralizes the HCl byproduct.[6] However, Fmoc-Cl is highly sensitive to moisture and heat, and its high reactivity can sometimes lead to the formation of dipeptide impurities.[6][7]
-
Fmoc-OSu: This reagent is a more stable, solid alternative that has become the preferred choice for many applications.[2][8] The reaction with Fmoc-OSu is generally cleaner, proceeds under milder basic conditions, and minimizes the risk of side reactions like oligopeptide formation.[7][9]
For the protection of a valuable, non-canonical amino acid like (R)-2-Amino-2-(naphthalen-2-yl)acetic acid, Fmoc-OSu is the recommended reagent due to its superior stability and cleaner reaction profile. The mechanism is illustrated below.
Caption: Mechanism of amine protection using Fmoc-OSu.
Detailed Experimental Protocol
This protocol is optimized for the Fmoc protection of (R)-2-Amino-2-(naphthalen-2-yl)acetic acid using Fmoc-OSu.
Materials and Reagents
| Reagent | Grade | Typical Supplier | Notes |
| (R)-2-Amino-2-(naphthalen-2-yl)acetic acid | ≥98% Purity | Various | Starting material. |
| Fmoc-OSu | ≥99% Purity | Various | Acylating agent.[8] |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Various | Mild inorganic base. |
| 1,4-Dioxane | Anhydrous | Various | Organic solvent. |
| Deionized Water | >18 MΩ·cm | N/A | Aqueous solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Various | Extraction solvent. |
| Diethyl Ether | ACS Grade | Various | For washing and removing non-polar impurities. |
| 1 M Hydrochloric Acid (HCl) | Reagent Grade | Various | For acidification during workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Various | Drying agent. |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Various | For reaction monitoring. |
Step-by-Step Procedure
The overall workflow is summarized in the diagram below.
Caption: Experimental workflow for Fmoc protection.
-
Dissolution of Amino Acid:
-
In a round-bottom flask, dissolve (R)-2-Amino-2-(naphthalen-2-yl)acetic acid (1.0 eq., e.g., 2.15 g, 10 mmol) in a solution of 10% aqueous sodium bicarbonate (e.g., 50 mL).
-
Add 1,4-dioxane (e.g., 25 mL) to aid in solubilizing the starting material. Stir until a clear or slightly hazy solution is formed. Cool the mixture to 0 °C in an ice bath.
-
Rationale: The basic aqueous solution deprotonates the carboxylic acid and amino group, increasing solubility and ensuring the amine is a free nucleophile. Dioxane acts as a co-solvent for the less polar Fmoc-OSu.[10]
-
-
Addition of Fmoc-OSu:
-
In a separate beaker, dissolve Fmoc-OSu (1.05 eq., e.g., 3.54 g, 10.5 mmol) in 1,4-dioxane (e.g., 25 mL).
-
Add this solution dropwise to the stirring amino acid solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Rationale: Slow, cold addition prevents potential side reactions and ensures smooth reaction progression. Using a slight excess of Fmoc-OSu drives the reaction to completion.[10]
-
-
Reaction Monitoring:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:Methanol + 0.5% Acetic Acid mobile phase). The starting material should be consumed, and a new, higher Rf, UV-active spot corresponding to the product should appear.
-
Rationale: Reaction times can vary. TLC is a crucial and simple method to confirm the consumption of the starting amine.[11]
-
-
Aqueous Workup:
-
Once the reaction is complete, dilute the mixture with deionized water (e.g., 100 mL).
-
Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct. Discard the organic layers.
-
Rationale: This wash removes key non-polar impurities before product isolation. The desired product, being a salt at this stage, remains in the aqueous layer.[10]
-
-
Acidification and Extraction:
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form.
-
Extract the product into ethyl acetate (3 x 75 mL).
-
Rationale: Acidification protonates the carboxylate, rendering the product insoluble in water but soluble in organic solvents like ethyl acetate, enabling its extraction.[12]
-
-
Drying and Evaporation:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product, typically as a white solid.
-
-
Purification (If Necessary):
-
The crude product is often of high purity. If required, it can be further purified by recrystallization from a solvent mixture like ethyl acetate/hexanes or by flash column chromatography on silica gel.
-
Product Characterization: A Self-Validating System
Thorough characterization is essential to confirm the identity and purity of the final product, Fmoc-(R)-2-Amino-2-(naphthalen-2-yl)acetic acid.
| Technique | Expected Outcome |
| TLC | Single major UV-active spot with a higher Rf than the starting amino acid. |
| HPLC | A single major peak with >98% purity. Enantiomeric purity can be confirmed using a chiral column.[11] |
| ¹H NMR | Appearance of characteristic peaks for the Fmoc group (typically 7.3-7.9 ppm) and the naphthalene moiety, along with the disappearance of the free amine proton signal.[11] |
| Mass Spec | Observation of the correct molecular ion peak ([M+H]⁺ or [M+Na]⁺) for the Fmoc-protected product (C₂₇H₂₁NO₄, MW: 435.46 g/mol ). |
| Melting Pt. | A sharp, defined melting point, indicating high purity. |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time; Ineffective base; Poor solubility of starting material. | Extend reaction time and re-check by TLC. Ensure pH of the initial solution is basic (pH 9-10). Add more co-solvent (dioxane or THF) to improve solubility.[7] |
| Low Yield | Incomplete extraction during workup; Product loss during purification. | Ensure pH is sufficiently acidic (pH < 3) before extraction. Perform extractions thoroughly. Minimize purification steps if crude purity is high. |
| Presence of Dipeptide | More common with Fmoc-Cl; Reaction temperature too high. | Use Fmoc-OSu instead of Fmoc-Cl. Maintain low temperatures during the addition of the acylating agent.[13] |
| Oily Product After Evap. | Residual solvent; Presence of impurities (e.g., unreacted Fmoc-OSu or HOSu). | Dry the product under high vacuum. If still oily, triturate with cold diethyl ether or hexanes to induce solidification and wash away non-polar impurities.[7] |
References
-
Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
- Bol, K. M., et al. (1997).
-
Wipf, P., & Kerekes, A. D. (2007). Thermal Cleavage of the Fmoc Protection Group. CHIMIA, 61(10), 643-646. [Link]
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
-
Góngora-Benítez, M., et al. (2021). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 26(22), 6889. [Link]
-
Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
- Google Patents. (1997). Methods for the synthesis of fmoc protected amines.
-
Nowick Laboratory, UC Irvine. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]
- Google Patents. (2014). Synthesis route of [2-[2-(Fmoc-amino) ethoxy] ethoxy] acetic acid.
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
Sources
- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Fmoc-Chloride: A Cornerstone Reagent in Peptide Synthesis and Organic Chemistry_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. tandfonline.com [tandfonline.com]
- 8. N-(9-Fluorenylmethyloxycarbonyl)oxysuccinimide - Enamine [enamine.net]
- 9. A Fmoc protection reagent: Fmoc-Amox [en.highfine.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. CN103664701A - Synthesis route of [2-[2-(Fmoc-amino) ethoxy] ethoxy] acetic acid - Google Patents [patents.google.com]
- 13. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
Application Note: Optimizing Peptide Coupling Conditions for Naphthalene Derivatives
Abstract
Incorporating naphthalene derivatives (e.g., 1-naphthylalanine, 2-naphthylalanine, naphthylamines) into peptide backbones presents a dual challenge: extreme hydrophobicity leading to on-resin aggregation (
Introduction: The Naphthalene Challenge
Naphthalene derivatives are invaluable for increasing the lipophilicity and proteolytic stability of peptide therapeutics. However, their fused bicyclic aromatic structure introduces specific synthetic hurdles:
- Stacking & Aggregation: The planar naphthalene rings stack efficiently, causing the growing peptide chain to collapse on the resin. This prevents reagents from reaching the N-terminus, resulting in "difficult sequences" and deletion products.
-
Steric Clash (The "Peri" Effect):
-
2-Naphthylalanine (2-Nal): Sterically similar to Tryptophan; generally manageable.
-
1-Naphthylalanine (1-Nal): Significantly more hindered due to the peri-hydrogen at the C8 position, which clashes with the backbone, impeding nucleophilic attack.
-
-
Racemization Risk: The bulky side chain can slow coupling rates, requiring longer reaction times that increase the window for base-catalyzed racemization via oxazolone formation.
Decision Matrix: Selecting the Right Conditions
Before starting synthesis, categorize your coupling challenge to select the appropriate protocol.
Table 1: Coupling Reagent & Solvent Selection Guide
| Parameter | Standard Case (e.g., 2-Nal, internal pos.) | Difficult Case (e.g., 1-Nal, N-methylated) | Aggregation Prone (Sequence >10 residues) |
| Coupling Reagent | DIC / Oxyma Pure | HATU or COMU | PyBOP or HATU |
| Base | None (if using DIC) or DIPEA | 2,4,6-Collidine (reduces racemization) | DIPEA |
| Solvent | DMF | NMP (N-Methylpyrrolidone) | NMP + 10% DMSO or 0.4M LiCl |
| Temperature | Ambient ( | ||
| Reaction Time | 60 min | 2 x 60 min (Double Couple) | 2 x 45 min |
Optimized Experimental Protocols
Protocol A: The "Solubility-First" Method (For Aggregation-Prone Sequences)
Use this protocol when coupling naphthalene derivatives in sequences known to aggregate (e.g., hydrophobic patches).
Rationale: Standard DMF is often insufficient to disrupt naphthalene
Materials:
-
Resin: ChemMatrix or Tentagel (PEG-based resins swell better than polystyrene).
-
Solvent: NMP containing 0.4M LiCl (Lithium Chloride).
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Step-by-Step Procedure:
-
Resin Swelling: Swell resin in NMP for 20 minutes. Do not use DCM; it promotes aggregation in this context.
-
Deprotection: Remove Fmoc group using 20% Piperidine in NMP with 0.1M HOBt (HOBt suppresses aspartimide formation and helps solubility). Wash 5x with NMP.
-
Activation (Pre-mix):
-
Dissolve Fmoc-Nal-OH (4.0 eq) and HATU (3.9 eq) in NMP.
-
Add DIPEA (8.0 eq) immediately before adding to resin.
-
Note: Minimize pre-activation time (<2 mins) to avoid guanidinylation of the amine.
-
-
Coupling: Add mixture to resin. Shake/vortex for 60 minutes at 50°C .
-
Microwave Option: 75°C for 5 minutes (Power: 25W).
-
-
Double Coupling: Drain and repeat Step 3 & 4 with fresh reagents.
-
Capping: Acetylate unreacted amines (Acetic anhydride/DIPEA/NMP) to prevent deletion sequences.
Protocol B: The "Steric-Precision" Method (For 1-Nal & Hindered Amines)
Use this protocol for 1-Naphthylalanine or when coupling to a steric N-terminus (e.g., N-methyl-Nal).
Rationale: 1-Nal is bulky.[1] Strong bases (DIPEA) can cause racemization during slow couplings. 2,4,6-Collidine is a weaker, non-nucleophilic base that maintains basicity for coupling but significantly lowers racemization risk.
Materials:
-
Activator: COMU or PyAOP (Phosphonium salts like PyAOP are superior for hindered amines).[2]
-
Base: 2,4,6-Collidine (TMP).[3]
Step-by-Step Procedure:
-
Activation:
-
Dissolve Fmoc-1-Nal-OH (3.0 eq) and COMU (3.0 eq) in DMF.
-
Add 2,4,6-Collidine (3.0 eq). Crucial: Maintain 1:1:1 ratio of Acid:Coupling Reagent:Base to prevent racemization.
-
-
Coupling: Add to resin. React for 2 hours at Room Temperature .
-
Avoid heating for 1-Nal unless necessary, as heat accelerates racemization more than coupling for chiral hindered centers.
-
-
Monitoring: Use the Chloranil Test (for secondary amines) or Kaiser Test. If positive, proceed to a second coupling using PyAOP (3 eq) and Collidine (3 eq) at 50°C for 30 mins.
Troubleshooting & Diagnostic Workflow
If low yield or low purity is observed, follow this logical pathway to identify the root cause.
Caption: Diagnostic logic flow for troubleshooting peptide coupling failures involving naphthalene derivatives.
Mechanistic Insight: The Racemization Pathway
Understanding why racemization happens allows you to prevent it. In slow couplings (common with Naphthalene derivatives), the activated ester exists longer, allowing the oxazolone intermediate to form.
Caption: Kinetic competition between direct coupling and base-catalyzed racemization via the oxazolone pathway.
Key Takeaway: To minimize the "Slow Coupling" path (red arrows), use stronger activators (HATU/PyAOP). To minimize the "Base Catalyzed" path, use weaker bases (Collidine) and lower temperatures.
References
-
Albericio, F., & Bomer, J. M. (2018). Nature of the coupling reagent in solid-phase peptide synthesis. Organic Process Research & Development. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews. [Link]
-
Paradís-Bas, M., et al. (2016). The road to the synthesis of "difficult" peptides. Chemical Society Reviews. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[4][5] Chemical Reviews. [Link]
-
Bacsa, B., et al. (2008). Solid-phase synthesis of difficult peptide sequences at elevated temperatures. The Journal of Organic Chemistry. [Link]
Sources
Application Note: Strategic Incorporation of (R)-Amino-naphthalen-2-yl-acetic acid into Peptidomimetic Scaffolds
Introduction: The Rationale for Naphthylalanine Analogs in Drug Design
Peptidomimetics, molecules designed to replicate the function of natural peptides, are a cornerstone of modern drug discovery. They aim to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability, while retaining high target affinity and selectivity.[1][2] A key strategy in peptidomimetic design is the incorporation of non-canonical amino acids (ncAAs), which can enforce specific secondary structures, enhance stability, and introduce novel functionalities.[3][4]
Among the vast library of ncAAs, (R)-Amino-naphthalen-2-yl-acetic acid, a derivative of 2-naphthylalanine (2-Nal), is of particular interest.[5][6] Its bulky, hydrophobic naphthyl side chain provides several strategic advantages:
-
Enhanced Hydrophobicity: The large aromatic surface of the naphthalene ring significantly increases hydrophobicity, which can improve membrane permeability and enhance binding interactions within hydrophobic pockets of target proteins.[5][6]
-
Conformational Rigidity: The steric bulk of the naphthyl group restricts the conformational freedom of the peptide backbone, helping to lock the peptidomimetic into a bioactive conformation. This pre-organization can lead to higher binding affinity and selectivity.
-
Proteolytic Stability: The unnatural structure and steric hindrance provided by the naphthyl group can shield adjacent peptide bonds from enzymatic degradation by proteases, thereby increasing the in vivo half-life of the therapeutic candidate.[4]
-
Structural Mimicry: 2-Naphthylalanine is often used as a structural surrogate for tryptophan, offering a similar size and aromatic character but with different electronic properties and increased stability.[7][8] Its use has been critical in developing potent inhibitors for targets like the CXCR4 receptor, which is implicated in HIV-1 infection and cancer metastasis.[9][10]
This guide provides detailed protocols and expert insights for the successful incorporation of this compound into peptide chains using both solid-phase and solution-phase synthesis methodologies.
Physicochemical Properties
Proper handling and strategic planning begin with a clear understanding of the reagent's properties. The (R)-enantiomer of Amino-naphthalen-2-yl-acetic acid hydrochloride possesses the following characteristics:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂ClNO₂ | [11][12][13] |
| Molecular Weight | 237.69 g/mol | [11][12][13] |
| Appearance | White to off-white solid | Vendor Data |
| Chirality | (R)-enantiomer | [11] |
| Solubility | Soluble in organic solvents like DMSO and DMF; limited water solubility. | [5] |
| CAS Number | 1393112-57-6 | [11] |
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the preferred method for the routine assembly of peptides due to its efficiency and ease of purification.[14][15] The core principle involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[16] This allows for the easy removal of excess reagents and byproducts by simple filtration and washing.[14][16] The following protocol is optimized for the Fmoc/tBu strategy, which is favored for its mild deprotection conditions.[16]
Workflow for SPPS Incorporation
Caption: Automated SPPS workflow for incorporating the bulky amino acid.
Materials and Reagents
-
Fmoc-(R)-Amino-naphthalen-2-yl-acetic acid
-
Rink Amide MBHA Resin (or other suitable resin for C-terminal amides)
-
Other required Fmoc-protected amino acids
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Reagent: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Washing Solvents: Isopropanol (IPA), Diethyl ether (cold)
Step-by-Step Protocol
-
Resin Preparation:
-
Place the desired amount of resin (e.g., 0.1 mmol) in a reaction vessel.
-
Swell the resin in DMF for at least 30 minutes. Drain the DMF.[9]
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 10-15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[9]
-
-
Amino Acid Coupling - The Critical Step:
-
Rationale for Reagent Choice: The naphthyl group presents significant steric hindrance, which can slow down the coupling reaction and lead to incomplete acylation. Standard coupling reagents may be insufficient. Uronium salt-based reagents like HATU are highly recommended because they form OAt-active esters, which are more reactive than the OBt esters generated by HBTU or TBTU.[17][18] This enhanced reactivity is crucial for overcoming the steric barrier.
-
Activation: In a separate vial, dissolve Fmoc-(R)-Amino-naphthalen-2-yl-acetic acid (4 eq. relative to resin loading), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Reaction Time: Agitate the mixture for a minimum of 2-4 hours at room temperature. For particularly difficult sequences, this time can be extended or a double coupling can be performed.[9]
-
-
Monitoring and Recoupling:
-
Kaiser Test: After the initial coupling time, take a small sample of resin beads and perform a Kaiser (ninhydrin) test to check for the presence of free primary amines.[19] A blue bead color indicates an incomplete reaction.
-
Decision: If the test is positive (blue), drain the vessel, wash with DMF, and perform a second coupling (recoupling) with a freshly prepared solution of activated amino acid for another 1-2 hours.[9] If the test is negative (colorless/yellow beads), the coupling is complete.
-
-
Chain Elongation:
-
After successful coupling, wash the resin thoroughly with DMF (5 times).
-
Repeat steps 2-4 for each subsequent amino acid in the desired sequence.
-
-
Cleavage and Final Deprotection:
-
Once the sequence is complete, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (e.g., TFA/H₂O/TIS) to the resin and agitate for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.[16]
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.[9]
-
Protocol 2: Solution-Phase Synthesis
While less common for long peptides, solution-phase synthesis offers advantages for the production of short peptides or for segments that are difficult to assemble on a solid support.[20] It requires purification after each step, typically by chromatography or recrystallization.[21][22]
Workflow for Solution-Phase Dipeptide Formation
Caption: Stepwise process for solution-phase dipeptide synthesis.
Step-by-Step Protocol (Dipeptide Example)
-
Reactant Preparation:
-
In a round-bottom flask, dissolve Fmoc-(R)-Amino-naphthalen-2-yl-acetic acid (1.0 eq.) and the C-terminally protected amino acid (e.g., H-Gly-OtBu, 1.1 eq.) in an appropriate aprotic solvent (e.g., DMF or DCM).
-
Cool the solution to 0°C in an ice bath.
-
-
Activation and Coupling:
-
Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the cooled solution.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir overnight.
-
-
Workup and Extraction:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product must be purified to remove unreacted starting materials and coupling byproducts.
-
Purify the crude dipeptide using flash column chromatography on silica gel. The appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) will need to be determined by thin-layer chromatography (TLC).
-
Purification and Characterization
Regardless of the synthetic method, the final peptidomimetic must be rigorously purified and characterized to confirm its identity and purity.
-
Purification:
-
Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for peptide purification.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) is effective for eluting peptides. The gradient slope must be optimized based on the high hydrophobicity conferred by the naphthyl group.[9]
-
-
Characterization:
-
Mass Spectrometry (MS): Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry should be used to confirm that the molecular weight of the purified product matches the calculated theoretical mass.
-
Analytical HPLC: An analytical RP-HPLC run of the final product should show a single, sharp peak, indicating high purity (typically >95%).
-
NMR Spectroscopy: For structural confirmation, particularly for shorter peptides or to confirm stereochemistry, 1D and 2D NMR spectroscopy can be employed.
-
References
-
Chen, S., & Yau, Y. H. (2015). An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. PLOS ONE, 10(7), e0132544. Available from: [Link]
-
LifeTein. (2025). Unusual Amino Acids: Naphthylalanine. LifeTein Peptide Blog. Available from: [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Available from: [Link]
-
Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605. Available from: [Link]
-
Meyer, M. L., et al. (2013). Aromatic interactions with naphthylalanine in a β-hairpin peptide. Journal of Peptide Science, 19(5), 310-317. Available from: [Link]
-
MySkinRecipes. (n.d.). (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride. Available from: [Link]
-
Tamamura, H., et al. (2002). Certification of the critical importance of L-3-(2-naphthyl)alanine at position 3 of a specific CXCR4 inhibitor, T140, leads to an exploratory performance of its downsizing study. Bioorganic & Medicinal Chemistry, 10(5), 1417-1426. Available from: [Link]
-
CSBio. (2013). Solid Phase Peptide Synthesis (SPPS). Available from: [Link]
-
Wikipedia. (n.d.). Expanded genetic code. Available from: [Link]
-
PubChem. (n.d.). (R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride. Available from: [Link]
-
Chen, H. L., et al. (2007). Solution structure of a novel D-naphthylalanine substituted peptide with potential antibacterial and antifungal activities. Biopolymers, 88(2), 232-241. Available from: [Link]
-
Pires, M., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(11), 9723. Available from: [Link]
-
ACS Publications. (2025). GPepT: A Foundation Language Model for Peptidomimetics Incorporating Noncanonical Amino Acids. ACS Medicinal Chemistry Letters. Available from: [Link]
-
ResearchGate. (2025). Aromatic interactions with naphthylalanine in a β -hairpin peptide. Available from: [Link]
-
Beilstein Journals. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Available from: [Link]
-
Digital CSIC. (2014). Solid-phase peptide synthesis. Available from: [Link]
-
AZoLifeSciences. (2023). Peptidomimetics in Drug Discovery. Available from: [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Available from: [Link]
-
Merck. (n.d.). (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. Available from: [Link]
-
Peptidomimetics as next – generation therapeutic applications. (2025). Available from: [Link]
-
Springer Nature Experiments. (n.d.). Solution Phase Peptide Synthesis: The Case of Biphalin. Available from: [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. lifetein.com [lifetein.com]
- 6. CAS 58438-03-2: 2-Naphthylalanine | CymitQuimica [cymitquimica.com]
- 7. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Certification of the critical importance of L-3-(2-naphthyl)alanine at position 3 of a specific CXCR4 inhibitor, T140, leads to an exploratory performance of its downsizing study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride [myskinrecipes.com]
- 12. (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride [sigmaaldrich.com]
- 13. (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride [sigmaaldrich.com]
- 14. bachem.com [bachem.com]
- 15. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 16. solid phase peptide synthesis [biosyn.com]
- 17. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 18. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 19. digital.csic.es [digital.csic.es]
- 20. Solution Phase Peptide Synthesis: The Case of Biphalin | Springer Nature Experiments [experiments.springernature.com]
- 21. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Using (R)-Amino-naphthalen-2-yl-acetic acid as a chiral building block
An In-Depth Application Guide to (R)-Amino-naphthalen-2-yl-acetic Acid in Advanced Drug Discovery and Biocatalysis
Executive Summary
This compound, commonly referred to as D-2-Naphthylglycine or D-Nal(2)Gly, is a highly specialized, non-proteinogenic chiral building block. Unlike standard aliphatic or beta-aromatic amino acids (like phenylalanine or naphthylalanine), the naphthyl ring in this molecule is directly conjugated to the alpha-carbon. This unique topological feature imparts severe Ramachandran angle restrictions, exceptional lipophilicity, and unique electronic properties. As a Senior Application Scientist, I have structured this guide to detail how these physicochemical properties are leveraged in peptidomimetic design, active-site enzyme probing, and the synthesis of semi-synthetic beta-lactam antibiotics.
Mechanistic Rationale: Why this compound?
The integration of this compound into a molecular scaffold is rarely arbitrary; it is a deliberate structural intervention driven by three causal factors:
-
Conformational Restriction : By eliminating the
-carbon rotor found in naphthylalanine, the aromatic bulk is brought immediately adjacent to the peptide backbone. This severely restricts the and dihedral angles, forcing the peptide into highly specific secondary structures (often favoring -turns or extended -strands depending on adjacent residues). -
Receptor Subtype Selectivity : In the development of melanocortin receptor (MCR) ligands and synthetic oxytocics, the extended
-system of the 2-naphthyl moiety engages in deep hydrophobic pocket interactions. Substituting standard aromatic residues with naphthylglycine derivatives has been shown to shift affinity drastically between receptor subtypes (e.g., from hMC3R to hMC4R) due to the rigid spatial projection of the aromatic pharmacophore [1]. -
Enzymatic Shielding : The extreme steric bulk adjacent to the
-amine or carbonyl group creates a "steric shield" that prevents proteolytic degradation by endogenous peptidases, dramatically increasing the plasma half-life of therapeutic peptides.
Biocatalytic Profiling: Probing Enzyme Active Sites
This compound serves as a critical probe for mapping the active site topology of flavoprotein oxidases, particularly D-amino acid oxidase (DAAO).
When evaluating the kinetics of Rhodotorula gracilis DAAO (RgDAAO), researchers observed that the catalytic turnover for D-2-Naphthylglycine is approximately 650-fold lower than that of D-alanine [2].
The Causality of Low Turnover:
Docking analyses and crystallographic data reveal that the bulky 2-naphthyl side chain directly clashes with the side chain of Methionine-213 (Met213) within the RgDAAO active site. This steric collision prevents the optimal alignment of the substrate's
Mechanistic pathway of RgDAAO-catalyzed oxidation highlighting the Met213 steric bottleneck.
Quantitative Data: RgDAAO Kinetic Parameters
The following table summarizes the kinetic parameters, demonstrating the extreme affinity (
| Substrate | Relative Activity / | Mechanistic Observation | |
| D-Alanine | ~1.0 | 100% (Baseline) | Optimal |
| D-1-Naphthylglycine | 0.33 | ~6.6% | Moderate steric hindrance. |
| (R)-2-Naphthylglycine | 0.01 | ~0.15% (650x lower) | Severe steric clash with Met213; tight binding but stalled catalysis. |
Application in Semi-Synthetic Cephalosporins
Beyond peptides, this compound is a highly valued side-chain building block in the synthesis of novel
Validated Experimental Protocols
Protocol A: Fmoc-Solid Phase Peptide Synthesis (SPPS) incorporating this compound
Critical Insight: Arylglycines (where the aromatic ring is directly attached to the
Reagents:
-
Fmoc-(R)-Amino-naphthalen-2-yl-acetic acid (Fmoc-D-Nal(2)Gly-OH)
-
Rink Amide AM Resin (loading ~0.5 mmol/g)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (OxymaPure)
-
Dimethylformamide (DMF), Peptide synthesis grade
Step-by-Step Methodology:
-
Resin Swelling: Weigh 0.1 mmol of Rink Amide resin into a fritted syringe. Swell in 5 mL of DMF for 30 minutes. Drain.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 minutes). Wash thoroughly with DMF (5 x 1 min) to remove all traces of base.
-
Activation (Pre-activation is avoided):
-
Weigh 0.4 mmol (4 eq) of Fmoc-(R)-Amino-naphthalen-2-yl-acetic acid and 0.4 mmol (4 eq) of OxymaPure.
-
Dissolve in 2 mL of DMF.
-
Add 0.4 mmol (4 eq) of DIC directly to the mixture and immediately transfer the solution to the resin.
-
-
Coupling: Agitate the reaction mixture at room temperature for 120 minutes. The steric bulk of the naphthyl group necessitates extended coupling times.
-
Wash & Kaiser Test: Drain the coupling solution and wash the resin with DMF (4 x 1 min). Perform a Kaiser test; if positive, repeat Steps 3-4 (Double Coupling).
-
Subsequent Elongation: Proceed with the next deprotection step. Note: The deprotection of the Fmoc group from the naphthylglycine residue may be slightly slower due to steric hindrance; extend piperidine treatment to 2 x 10 minutes.
-
Cleavage: Cleave the final peptide from the resin using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.
Workflow for Fmoc-SPPS incorporating sterically hindered arylglycines using DIC/Oxyma.
Protocol B: Enzymatic Probing Assay using RgDAAO
To verify the steric clash and determine the
-
Buffer Preparation: Prepare 50 mM sodium pyrophosphate buffer, pH 8.5.
-
Substrate Titration: Prepare a stock solution of this compound in DMSO (due to high lipophilicity), then dilute into the assay buffer to achieve final concentrations ranging from 0.001 mM to 0.5 mM. Ensure final DMSO concentration is <1%.
-
Coupled Assay Setup: To a UV-Vis cuvette, add:
-
Substrate solution (various concentrations)
-
0.5 mM o-dianisidine
-
2 Units/mL Horseradish Peroxidase (HRP)
-
-
Initiation: Add purified RgDAAO enzyme (e.g., 1
g) to initiate the reaction. -
Measurement: Monitor the change in absorbance at 440 nm (indicative of
production via HRP-mediated oxidation of o-dianisidine) at 25°C for 5 minutes. -
Data Analysis: Plot the initial velocities (
) against substrate concentration and fit to the Michaelis-Menten equation to derive and .
References
-
Structure−Activity Relationships of γ-MSH Analogues at the Human Melanocortin MC3, MC4, and MC5 Receptors. Discovery of Highly Selective hMC3R, hMC4R, and hMC5R Analogues. Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]
-
Oxidation at Heteroatoms (Biocatalysis). Thieme Connect. Available at:[Link]
-
DAO1 - D-amino-acid oxidase - Rhodotorula toruloides (Yeast). UniProtKB (P80324). Available at:[Link]
- Dérivés de naphtylglycyl céphalosporine (EP0122155A2).European Patent Office.
Esterification methods for (R)-Amino-naphthalen-2-yl-acetic acid
Application Note: Precision Esterification Protocols for (R)-Amino-naphthalen-2-yl-acetic acid
Executive Summary & Strategic Analysis
This compound (also known as (R)-2-(2-naphthyl)glycine) is a critical non-proteinogenic chiral building block used in the synthesis of peptide therapeutics and peptidomimetics.[1] Unlike standard alkyl amino acids (e.g., Alanine, Leucine), this molecule belongs to the arylglycine class.
The Core Challenge: Benzylic Racemization
The
-
Direct Enolization: Occurs under basic conditions or excessive thermal stress.[1]
-
Oxazolone Formation: Occurs during carboxyl activation if the amine is acylated (e.g., N-Boc, N-Fmoc), leading to rapid loss of optical purity.[1]
Strategic Recommendation:
For simple alkyl esters (methyl, ethyl), acid-catalyzed esterification of the free amine is the superior strategy. Protonation of the amine (
Decision Matrix for Method Selection
The following flowchart guides the selection of the optimal esterification route based on the desired ester and available starting material.
Figure 1: Strategic decision tree for selecting the esterification protocol based on target ester type and scale.
Detailed Experimental Protocols
Method A: The TMSCl "In-Situ" Activation (Recommended for High Optical Purity)
Best for: Methyl/Ethyl esters on <10g scale where maintaining >99% ee is critical.
Mechanism: Trimethylsilyl chloride (TMSCl) reacts with alcohol to generate anhydrous HCl and methoxy-trimethylsilane.[1] This provides a controlled, water-free source of acid catalyst that avoids the heat spikes associated with thionyl chloride.
Reagents:
-
This compound (1.0 equiv)[1]
-
Methanol (anhydrous, 10-20 volumes)
-
TMSCl (Trimethylsilyl chloride) (2.5 - 3.0 equiv)[1]
Protocol:
-
Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Suspension: Charge the flask with this compound and anhydrous Methanol. The amino acid will likely remain suspended.[1]
-
Activation: Cool the suspension to 0°C using an ice bath.
-
Addition: Add TMSCl dropwise via syringe over 15 minutes. Caution: Exothermic reaction.[1]
-
Observation: The suspension will gradually clear as the HCl salt of the ester forms and dissolves.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) for 12–16 hours.
-
Workup: Concentrate the mixture under reduced pressure (rotary evaporator, bath <40°C) to remove solvent and volatile siloxanes.
-
Isolation: Triturate the resulting white solid with diethyl ether or MTBE to remove residual silanes.[1] Filter and dry under vacuum.[1]
-
Yield/Purity: Expect 90-95% yield of the Hydrochloride salt.[1]
Method B: Thionyl Chloride Activation (Scalable Standard)
Best for: >10g scale production of Methyl/Ethyl esters.
Protocol:
-
Chill: Cool anhydrous Methanol (10 volumes) to -10°C.
-
Reagent Formation: Add Thionyl Chloride (
, 1.2 - 1.5 equiv) dropwise. Stir for 30 mins to generate the HCl/MeOH reagent. -
Addition: Add solid this compound in portions.
-
Reflux: Heat to reflux (65°C) for 2-4 hours. Strictly monitor time; prolonged reflux degrades optical purity.[1]
-
Isolation: Evaporate solvent. Recrystallize from MeOH/Et2O if necessary.
Method C: Cesium Carbonate Alkylation (For N-Protected Derivatives)
Best for: Benzyl or complex esters where acid catalysis is impossible. Pre-requisite:[1] The amine MUST be protected (e.g., Boc) to prevent N-alkylation.
Protocol:
-
Dissolution: Dissolve (R)-N-Boc-amino-naphthalen-2-yl-acetic acid (1.0 equiv) in DMF (5 volumes).
-
Base: Add Cesium Carbonate (
, 1.05 equiv).-
Why Cs2CO3? It is mild and promotes the "cesium effect" for efficient alkylation without strong basicity that causes deprotonation at the alpha-carbon [2].[1]
-
-
Alkylation: Add Alkyl Halide (e.g., Benzyl bromide, 1.1 equiv) dropwise at 0°C.
-
Stir: Allow to warm to RT and stir for 2-4 hours.
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF.[1] Dry organic layer and concentrate.[1]
Quality Control & Validation
Chiral HPLC Method: To validate the enantiomeric excess (ee%), use a crown ether-based column or a polysaccharide column.
| Parameter | Condition |
| Column | Daicel Crownpak CR(+) (Preferred for free amines) or Chiralpak AD-H (For N-protected esters) |
| Mobile Phase | CR(+): pH 1.5 HClO4 (aq) / Methanol (85:[1]15) AD-H: Hexane / IPA / DEA (90:10:0.[1]1) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV @ 220 nm (Amide bond) and 280 nm (Naphthalene) |
| Target ee% | > 99.0% |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction due to steric bulk of naphthalene.[1] | Increase reaction time at RT (Method A) rather than increasing temperature. |
| Racemization (>2% enantiomer) | Overheating during reaction or workup.[1] | Ensure bath temp <40°C during evaporation.[1] Switch from Method B to Method A. |
| N-Alkylation (Method C) | Base too strong or amine unprotected.[1] | Ensure N-protection is quantitative before esterification.[1] Use |
| Sticky Solid/Oil | Residual solvent or siloxanes.[1] | Triturate with dry Diethyl Ether or Hexanes to induce crystallization.[1] |
References
-
Li, X., et al. (2008).[1] "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 13(5), 1111-1119.[1] [Link]
- Establishes the TMSCl/MeOH method as a mild standard for amino acids.
-
Frew, J. J., et al. (2013).[1] "Racemization-Free Esterification of N-Protected Amino Acids." Journal of Organic Chemistry, 78(21). [Link]
- Details the utility of Cesium salts in preventing racemization during alkyl
- Source for physical property d
-
ChemGuide. "Mechanism of Fischer Esterification." [Link]
-
Foundational reference for the acid-catalyzed mechanism.[1]
-
Sources
Application Note: Synthesis of Fluorescent Probes using (R)-Amino-naphthalen-2-yl-acetic acid
Introduction & Executive Summary
(R)-Amino-naphthalen-2-yl-acetic acid (also known as (R)-2-Naphthylglycine or (R)-2-Nal-Gly ) is a non-canonical, chiral amino acid featuring a naphthalene fluorophore directly attached to the
Why use this scaffold?
-
Chiral Recognition: The (R)-configuration allows for the design of stereoselective probes that can probe chiral pockets in enzymes or receptors.
-
Solvatochromism: The naphthalene moiety exhibits environmental sensitivity. Its fluorescence intensity and emission maximum shift depending on the polarity of the surrounding solvent or protein pocket, making it an excellent reporter for protein folding or protein-protein interactions (PPIs).
-
Minimal Perturbation: Compared to bulky dyes like Fluorescein or Rhodamine, this amino acid is small, minimizing steric clashes that could artifactually alter the biological activity of the target peptide.
Technical Challenge: The primary synthetic hurdle is racemization .[1] Aryl glycines possess an highly acidic
Chemical & Physical Properties[2][3][4][5]
| Property | Specification | Notes |
| IUPAC Name | (2R)-2-amino-2-naphthalen-2-ylacetic acid | |
| Molecular Formula | MW: 201.22 g/mol | |
| Fluorescence (Ex/Em) | Values vary by solvent polarity (Blue/UV region). | |
| Quantum Yield ( | 0.1 – 0.4 | Higher in non-polar environments (hydrophobic pockets). |
| Solubility | DMSO, DMF, MeOH | Poor solubility in water; requires organic co-solvent or conjugation. |
| pKa ( | ~2.1 | |
| pKa ( | ~8.8 |
Synthetic Strategy: The "Anti-Racemization" Workflow
The following protocols are designed to synthesize a peptide-based fluorescent probe while maintaining >98% enantiomeric excess (ee).
Diagram 1: Low-Racemization Synthetic Workflow
Caption: Workflow emphasizing critical checkpoints to prevent alpha-proton abstraction and subsequent racemization of the aryl glycine core.
Detailed Experimental Protocols
Protocol A: Fmoc-Protection of this compound
Objective: Prepare the building block for Solid Phase Peptide Synthesis (SPPS).
Reagents:
-
(R)-2-Naphthylglycine (1.0 eq)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)
- (2.5 eq)
-
Solvent: Water/Acetone (1:1 v/v)
Procedure:
-
Dissolution: Dissolve (R)-2-Naphthylglycine and
in water/acetone. Cool to 0°C on an ice bath. -
Addition: Add Fmoc-OSu slowly over 30 minutes. The pH must be maintained between 8.0 and 9.0.
-
Note: Do not exceed pH 9.5. High pH accelerates racemization even at this stage.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) overnight.
-
Workup: Acidify carefully with 1N HCl to pH 2.0 (on ice). The product will precipitate as a white solid.
-
Purification: Extract with Ethyl Acetate. Wash with brine, dry over
. Recrystallize from /Hexane. -
Validation: Confirm structure via
and optical rotation.
Protocol B: Incorporation into Peptide Probes (SPPS)
Objective: Coupling the sensitive residue without losing chirality.
The "Collidine/Oxyma" Method:
Standard bases like DIPEA (Diisopropylethylamine) are too basic (
Step-by-Step:
-
Resin Preparation: Swell Rink Amide MBHA resin in DMF for 30 min. Deprotect Fmoc using 20% Piperidine/DMF (standard cycle).
-
Activation (The Critical Step):
-
Coupling: Add the pre-activated mixture to the resin.[2] Shake for 60–90 minutes at RT.
-
Pro-Tip: Do NOT use HBTU, HATU, or PyBOP. These require tertiary amines (DIPEA/NMM) which cause significant racemization of aryl glycines [1].
-
-
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
-
Subsequent Couplings: Proceed with standard Fmoc-SPPS for the remainder of the peptide.
Protocol C: Optical Characterization & Solvatochromic Test
Objective: Verify the probe's sensitivity to environmental polarity.
Procedure:
-
Prepare 10
M stock solutions of the synthesized probe in: -
Excitation Scan: Set emission to 350 nm. Scan excitation 250–320 nm. (Expect peak
280 nm). -
Emission Scan: Set excitation to 280 nm. Scan emission 300–500 nm.
-
Data Analysis: Calculate the Stokes shift and Quantum Yield relative to Tryptophan or Naphthalene standards.
-
Success Criterion: A blue shift (hypsochromic shift) and intensity increase should be observed as solvent polarity decreases (e.g., PBS
DMSO).
-
Mechanism of Action: Solvatochromic Sensing
The following diagram illustrates how the probe functions to detect protein folding or binding events.
Diagram 2: Solvatochromic "Turn-On" Mechanism
Caption: The probe acts as a polarity sensor. In aqueous (polar) environments, fluorescence is quenched. Upon binding to a hydrophobic pocket, fluorescence intensity increases and blue-shifts.
Quality Control & Troubleshooting
QC Checklist
-
Mass Spectrometry (ESI-MS): Confirm the mass of the full peptide. Naphthylglycine adds +183.2 Da (residue mass).
-
Chiral HPLC: This is mandatory.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Double peaks in HPLC | Racemization of (R)-2-Nal-Gly | Switch coupling reagents to DIC/Oxyma . Lower coupling temp to 0°C. Eliminate DIPEA. |
| Low Fluorescence | Quenching by adjacent residues | Avoid placing the probe next to Methionine, Cysteine, or Tryptophan (intrinsic quenchers). |
| Incomplete Coupling | Steric hindrance of Naphthalene | Use "Double Coupling" (2 x 45 min). Use a lower loading resin (<0.4 mmol/g). |
| Precipitation during SPPS | Aggregation of hydrophobic seq | Add chaotropic salts (0.1M LiCl) or use Pseudoproline dipeptides in the sequence. |
References
-
Steinauer, R., et al. "Racemization of Arylglycines during Peptide Synthesis." Journal of Peptide Science, vol. 16, no. 5, 2010. (General reference for aryl glycine racemization mechanisms).
-
Kowada, T., et al. "Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells."[10] Methods in Enzymology, 2021. (Demonstrates naphthyl-based turn-on probe synthesis).
-
Smith, G.G., & Sivakua, T. "Mechanism of the racemization of amino acids.[11] Kinetics of racemization of arylglycines." The Journal of Organic Chemistry, 1983. .
-
PubChem Compound Summary. "(R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride."[6] National Center for Biotechnology Information. .
-
Thermo Fisher Scientific. "Amine-Reactive Probes and Reagents." Molecular Probes Handbook. (General reference for amine-labeling fluorophores).
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride | C12H12ClNO2 | CID 14103683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Troubleshooting solubility issues of (R)-Amino-naphthalen-2-yl-acetic acid in water
Case ID: SOL-NPG-001 Compound: (R)-Amino-naphthalen-2-yl-acetic acid (also known as (R)-2-naphthylglycine) Chemical Nature: Hydrophobic Zwitterionic Amino Acid Support Specialist: Senior Application Scientist[1]
Executive Summary
Users frequently report precipitation, "crashing out" upon dilution, or failure to dissolve this compound in neutral water.[1]
The Root Cause: This molecule presents a dual solubility barrier:
-
The Zwitterion Trap: At neutral pH (~pH 5.5–6.0), the molecule exists as a zwitterion (
).[1] The high crystal lattice energy formed by electrostatic attraction between these charges, combined with the - stacking of the naphthalene rings, creates a solid that is thermodynamically resistant to dissolution. -
Hydrophobicity: The bulky naphthalene tail is highly lipophilic, resisting solvation by water molecules even when the headgroup is charged.
This guide provides three validated protocols to overcome these barriers, selected based on your downstream application.
Part 1: Diagnostic Decision Tree
Before choosing a solvent system, determine your experimental constraints using the logic flow below.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental tolerance for pH extremes and organic solvents.
Part 2: Validated Solubilization Protocols
Method A: The pH Swing (Charge Activation)
Best for: Stock solution preparation, chemical synthesis, or assays where buffer capacity is high.
Mechanism: You must drive the equilibrium away from the isoelectric point (pI
-
Acidic pH (< 2.0): Protonates the carboxylate.[1] Species becomes Cationic (
).[1] -
Basic pH (> 9.5): Deprotonates the amine.[1] Species becomes Anionic (
).[1]
Protocol:
-
Weigh the target amount of this compound.[1]
-
Suspend in 50% of the final volume of water (it will remain cloudy).
-
Crucial Step: Add 1.0 M HCl (or 1.0 M NaOH) dropwise with constant stirring.
-
Observation: The solution will clarify suddenly once the pH passes the pKa threshold (approx pH 2.0 for acid, pH 9.5 for base).
-
-
Once clear, add buffer (e.g., PBS) or water to reach final volume.
-
Warning: If you neutralize the pH back to ~5.5, the compound will precipitate. Ensure your final working solution maintains a pH away from the pI.
-
Method B: Organic Cosolvent (The "Pre-Dissolve" Technique)
Best for: High-throughput screening, small molecule handling where DMSO is tolerated.[1]
Mechanism: DMSO disrupts the naphthalene stacking interactions that water cannot break.
Protocol:
-
Dissolve the compound in 100% DMSO to a concentration 100x–1000x higher than your final assay concentration (e.g., make a 10 mM stock for a 10 µM assay).
-
Note: Sonicate for 30 seconds to ensure complete dissolution.
-
-
Add the aqueous buffer to the DMSO stock rapidly while vortexing.
-
Do NOT add the DMSO stock dropwise into a static volume of water; this causes local high concentrations and immediate precipitation (the "cloud point").
-
Method C: Supramolecular Complexation (Cyclodextrin)
Best for: Sensitive biological assays, in vivo studies, or strictly neutral pH requirements.
Mechanism: The hydrophobic naphthalene moiety inserts into the cavity of
Protocol:
-
Prepare a vehicle solution of 20% (w/v) Hydroxypropyl-
-cyclodextrin (HP- -CD) in water or PBS.[1] -
Add the this compound to this vehicle.[1]
-
Sonicate at 40°C for 20–30 minutes.
-
Filter sterilize (0.22 µm).[1] This method often achieves solubility >5 mM at physiological pH.[1]
Part 3: Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Cloudiness after dilution | Isoelectric Precipitation: The final pH drifted close to the pI (~5.5).[1] | Check final pH.[1] If using Method A, ensure the buffer is strong enough to maintain pH away from 5.5. |
| Crystals forming over time | Ostwald Ripening: Small aggregates formed during mixing are growing into visible crystals.[1] | Use Method C (Cyclodextrin) to thermodynamically stabilize the monomeric form. |
| Gel-like consistency | Increase ionic strength (add NaCl) or add a chaotropic agent (Urea) if the assay permits.[1] | |
| Yellow discoloration | Oxidation: Naphthalene derivatives can be light-sensitive.[1] | Store solid and solution in amber vials; flush with nitrogen/argon. |
Part 4: The Science of Solubility (E-E-A-T)
The Zwitterionic Lattice Energy
Unlike standard lipophilic drugs, amino acids exist as zwitterions in their solid state.[2] To dissolve them, the solvent must break the strong electrostatic lattice forces (
Diagram: Species Distribution vs. pH
Understanding the protonation state is critical for Method A.
Figure 2: The solubility window is defined by the pKa values.[1] The "Danger Zone" is the Zwitterionic region where net charge is zero.
References
-
Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Defines the pKa-solubility relationship for zwitterions). [1]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] (Validates Method C for hydrophobic moieties).
-
Perlovich, G. L., et al. (2006). Thermodynamics of solubility, sublimation and solvation processes of parabens. European Journal of Pharmaceutical Sciences. (Mechanistic insight into aromatic stacking and lattice energy).
-
PubChem. (2024).[1] Compound Summary: (R)-2-Amino-2-(naphthalen-2-yl)acetic acid.[1] National Library of Medicine. [1]
Sources
Technical Support Center: Purification Strategies for Crude (R)-Amino-naphthalen-2-yl-acetic acid
Welcome to the technical support center for the purification of (R)-Amino-naphthalen-2-yl-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this chiral molecule.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude this compound, providing step-by-step guidance to resolve common experimental challenges.
Issue 1: Low Yield After Recrystallization
Question: I am experiencing a significant loss of product during the recrystallization of my crude this compound. What are the potential causes and how can I improve my yield?
Answer: Low recovery after recrystallization is a common issue that can often be attributed to suboptimal solvent selection or procedural missteps. Here is a systematic approach to troubleshooting this problem:
1. Re-evaluate Your Solvent System:
-
Solubility Profile: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For amino acids, which possess both a carboxylic acid and an amino group, solvent selection can be nuanced.[1] Aqueous-organic mixtures are often effective.[2][3]
-
Common Solvent Systems for Amino Acids:
-
Ethanol/Water: This is a frequently used combination for the recrystallization of amino acids.[2][4] The ratio can be adjusted to optimize solubility.
-
Methanol/Toluene: Another potential solvent system to explore for compounds with aromatic character.[4]
-
Acetone/Water: This mixture can also be effective for precipitating amino acids.[2]
-
-
Experimental Tip: If you are using a binary solvent system, try altering the ratio. You might have an excess of the "good" solvent, which keeps your product in solution even at low temperatures. A good practice is to dissolve the crude product in a minimal amount of the "good" solvent at an elevated temperature and then slowly add the "poor" (anti-solvent) until you observe persistent turbidity. Gently warm the solution to redissolve the solid and then allow it to cool slowly.[4]
2. Optimize the Crystallization Process:
-
Cooling Rate: Rapid cooling often leads to the formation of oils or very fine crystals that are difficult to filter, which can contribute to yield loss.[4] Allow the hot, saturated solution to cool gradually to room temperature before transferring it to an ice bath or refrigerator.
-
Inducing Crystallization: If crystals are slow to form, it may be due to a lack of nucleation sites.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solvent-air interface. These microscopic scratches can serve as nucleation points for crystal growth.[4]
-
Seeding: If you have a small amount of pure this compound, adding a tiny crystal to the supersaturated solution can induce crystallization.
-
3. Check for Impurities:
-
Certain impurities can inhibit crystallization or increase the solubility of your target compound in the mother liquor.[4] If possible, perform a simple workup, such as an aqueous wash, to remove any highly polar or ionic impurities before recrystallization.[4]
Issue 2: Poor Enantiomeric Purity After Purification
Question: My purified this compound shows significant contamination with the (S)-enantiomer. How can I improve the enantiomeric excess (e.e.)?
Answer: Achieving high enantiomeric purity is critical, especially in pharmaceutical applications where the different enantiomers of a drug can have vastly different biological activities.[5][6] If your current purification strategy is not providing the desired enantiomeric excess, consider the following approaches:
1. Diastereomeric Salt Crystallization:
This is a classical and highly effective method for resolving racemic mixtures on a larger scale.[5][]
-
Principle: The racemic mixture of your amino acid is reacted with a single, pure enantiomer of a chiral resolving agent (a chiral base if your compound is an acid, or a chiral acid if your compound is a base). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[5]
-
Workflow:
-
Select a Resolving Agent: For your acidic compound, a chiral amine such as (R)-(+)-α-methylbenzylamine would be a suitable choice.
-
Salt Formation: Dissolve your racemic amino acid in a suitable solvent and add an equimolar amount of the resolving agent.
-
Fractional Crystallization: The less soluble diastereomeric salt will preferentially crystallize out of the solution upon cooling.
-
Liberation of the Enantiomer: After separating the desired diastereomeric salt by filtration, the salt is broken (typically by treatment with an acid) to regenerate the pure enantiomer of your amino acid.
-
2. Chiral Preparative HPLC:
For smaller scale purifications or when diastereomeric salt crystallization is not effective, chiral preparative High-Performance Liquid Chromatography (HPLC) is a powerful alternative.[8]
-
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[8][9]
-
Column Selection: The choice of CSP is crucial for a successful separation. For acidic compounds like yours, anion-exchange type CSPs are often a good starting point. Polysaccharide-based CSPs are also very versatile.[9]
-
Method Development:
Issue 3: Oiling Out During Crystallization
Question: My compound is "oiling out" instead of forming crystals during recrystallization. What can I do to promote crystallization?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes supersaturated too quickly for crystals to form. Here’s how to troubleshoot this:
-
Reduce the Cooling Rate: As mentioned previously, slow cooling is crucial.[4] Allow the solution to cool to room temperature undisturbed before further cooling.
-
Use a More Dilute Solution: The solution may be too concentrated. Try using a larger volume of the recrystallization solvent.
-
Change the Solvent System: The chosen solvent may not be appropriate. Experiment with different solvent combinations.[4] Sometimes, a solvent in which the compound is less soluble is needed.
-
Seeding: Adding a seed crystal can provide a template for crystal growth and prevent oiling out.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Impurities in the crude product can originate from starting materials, by-products of the synthesis, or degradation products.[11][12] Common impurities may include the (S)-enantiomer, unreacted starting materials, and side-products from the synthetic route used. For instance, if the synthesis involves a Strecker reaction, you might have residual cyanide or aldehyde.
Q2: Can I use normal phase chromatography to purify this compound?
A2: While possible, normal phase silica gel chromatography can be challenging for free amino acids due to their high polarity, which can lead to streaking and poor separation.[13] If you must use normal phase chromatography, you may need to use a very polar eluent system, often containing a small amount of an acid like acetic acid or trifluoroacetic acid (TFA) to improve peak shape.[13] Reversed-phase HPLC is generally a more suitable chromatographic method for purifying polar compounds like amino acids.[14][15]
Q3: How do I choose between recrystallization and chromatography for purification?
A3: The choice depends on several factors:
-
Scale: For large quantities, recrystallization is often more practical and economical.[]
-
Purity Requirements: For very high purity, especially high enantiomeric purity, preparative HPLC may be necessary.[8]
-
Nature of Impurities: If the impurities have significantly different solubility profiles from your product, recrystallization can be very effective. If the impurities are structurally very similar (like the other enantiomer), chiral chromatography or diastereomeric salt crystallization will be required.
Q4: My purified product is a hydrochloride salt. Does this affect the purification strategy?
A4: Yes, the salt form will influence the solubility of your compound.[16] this compound hydrochloride will have different solubility characteristics than the free amino acid. This can be advantageous for purification. For example, the hydrochloride salt may be more amenable to crystallization from certain solvent systems. It's also possible to perform purification on the free amino acid and then form the salt in the final step.
III. Experimental Protocols & Visualizations
Protocol 1: General Recrystallization Procedure
-
Dissolution: In a flask, add the crude this compound and the chosen "good" solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-Solvent (if applicable): If using a binary solvent system, slowly add the "poor" solvent to the hot solution until it becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent or the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Decision-Making Workflow for Purification Strategy
Caption: A decision tree for selecting a purification strategy.
IV. References
-
BenchChem Technical Support Team. (2025, November). Technical Support Center: Purification of Acidic Chiral Compounds. Benchchem.
-
BenchChem. (2025). Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization. Benchchem.
-
Process for purifying long chain amino acids. (n.d.). Google Patents.
-
The crystallization of amino acids from mixtures of water and alcohol. (n.d.). ProQuest.
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry.
-
Trouble with chiral separations. (2020, May 20). Chromatography Today.
-
The best solvant for for dipeptide recrystallization? (2021, July 28). ResearchGate.
-
Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. (n.d.). Beilstein Journal of Organic Chemistry.
-
Purification of enantiomers with chiral puriFlash® columns. (2019, July 15). Interchim – Blog.
-
Validation of "2-Amino-2-(pyridin-2-YL)acetic acid" as a Chiral Resolving Agent: A Comparative Analysis. (n.d.). Benchchem.
-
Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated molecular structures. (n.d.). Chemical Communications (RSC Publishing).
-
Chiral Drug Separation. (n.d.).
-
(R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride. (n.d.). Merck.
-
Chiral Chromatography Frequently Asked Questions. (n.d.). Sigma-Aldrich.
-
(R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride. (n.d.). Sigma-Aldrich.
-
2-Amino-2-(naphthalen-1-yl)acetic acid. (n.d.). Sigma-Aldrich.
-
Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity. (n.d.). PMC.
-
Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry. (2003, November 1). PubMed.
-
Facile synthesis of aminoalkyl naphthols and single crystal X-ray, computational studies on 1-[morpholino(thiophen-2-yl)methyl]naphthalen-2-ol. (n.d.). ResearchGate.
-
chromatography of carboxylic acid derivatives of aminoacids? (2022, July 11). Reddit.
-
Resolution of racemic amino acids. (n.d.). Google Patents.
-
(R)-2-Amino-2-(naphthalen-2-yl)acetic acid. (n.d.). BLDpharm.
-
Peptide Purification Process & Methods: An Overview. (n.d.). Bachem.
-
Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. (2017, September 30). MDPI.
-
HPLC method for Naphthalene, 1-isopropyl-2-amino- analysis. (n.d.). Benchchem.
-
Protein Engineering Strategies for Selective Protein Purification. (n.d.).
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022, July 11). PMC.
-
Control Strategies for Synthetic Therapeutic Peptide APIs - Part II: Raw Material Considerations. (n.d.). Polypeptide.
-
Amino Acid Crystallization Resolution Service. (n.d.). BOC Sciences.
-
Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Beilstein Journal of Organic Chemistry.
-
Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. (2022, December 8). Teledyne ISCO.
-
Paper chromatography separation of amino acids. A solvent to replace phenol. (n.d.).
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 3. The crystallization of amino acids from mixtures of water and alcohol - ProQuest [proquest.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. Purification of enantiomers with chiral puriFlash® columns [blog.interchim.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 11. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. polypeptide.com [polypeptide.com]
- 13. reddit.com [reddit.com]
- 14. bachem.com [bachem.com]
- 15. benchchem.com [benchchem.com]
- 16. (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride [sigmaaldrich.com]
Technical Support Center: Synthesis of (R)-Amino-naphthalen-2-yl-acetic acid Derivatives
Welcome to the technical support center for the synthesis of (R)-Amino-naphthalen-2-yl-acetic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, troubleshooting advice and practical solutions for minimizing side reactions during the synthesis of this important class of chiral molecules. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your own laboratory work.
Overview of Core Synthesis & Challenges
The most common route to synthesizing derivatives of this compound involves the acylation of the primary amine, typically via an amide coupling reaction with a carboxylic acid. While seemingly straightforward, this transformation is fraught with potential pitfalls that can compromise yield, purity, and most critically, the stereochemical integrity of the final product.
The primary challenges encountered are:
-
Racemization: Loss of the desired (R)-configuration at the chiral alpha-carbon.
-
Low Coupling Yield: Inefficient amide bond formation leading to significant starting material recovery or decomposition.
-
Formation of Side-Products: Generation of impurities such as N-acylurea and other undesired adducts.
-
Purification Difficulties: Co-elution of products with byproducts or starting materials.
This guide will address each of these challenges in a question-and-answer format, providing both diagnostic advice and validated solutions.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: I'm observing significant racemization (or epimerization) of my chiral center. What is the cause and how can I prevent it?
A1: Understanding the Mechanism is Key. Racemization during amide coupling of α-amino acids is almost exclusively caused by the formation of a planar, achiral intermediate called an oxazol-5(4H)-one (also known as an azlactone). The α-proton of this intermediate is highly acidic and can be easily removed by a base, leading to an aromatic-like, resonance-stabilized system that has lost its stereochemical information. Subsequent reaction with the amine nucleophile can occur from either face, resulting in a mixture of (R) and (S) enantiomers.
Core Causes & Solutions:
-
Excessive Base or Highly Basic Conditions: Strong or sterically unhindered bases (like triethylamine, TEA) readily abstract the α-proton from the oxazolone intermediate.[1]
-
Prolonged Reaction Time at High Temperatures: The longer the activated carboxylic acid exists in solution before reacting with the amine, the greater the opportunity for oxazolone formation and subsequent racemization. Heat accelerates this process.
-
Choice of Coupling Reagent: Carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are notorious for causing racemization when used alone because the O-acylisourea intermediate they form readily cyclizes to the oxazolone.[4][5]
-
Solution: Always use carbodiimides in combination with racemization-suppressing additives.[3][4] Additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure intercept the O-acylisourea to form an active ester intermediate that is less prone to cyclization and racemization.[3][6][7] Uronium/aminium-based reagents like HATU and HBTU are generally more efficient and lead to less racemization, as they promote rapid active ester formation.[6][8]
-
-
Solvent Effects: Polar aprotic solvents like DMF and DMSO can sometimes increase the rate of racemization compared to less polar options.[9]
-
Solution: If possible, consider using less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF), provided your starting materials are soluble.[10]
-
Caption: Mechanism of racemization via oxazolone formation and its suppression.
Q2: My amide coupling reaction has a very low yield. How can I troubleshoot this?
A2: Low yields often point to issues with activation, nucleophilicity, or competing side reactions. [11]
-
Inadequate Carboxylic Acid Activation: The coupling reagent may not be efficient enough for your specific substrates.[11]
-
Formation of N-acylurea Byproduct: When using carbodiimides (EDC, DCC), the reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea if it is not quickly intercepted by the amine or an additive like HOBt.[7][11] This is a common cause of low yield.[7]
-
Poor Nucleophilicity of the Amine: While the primary amine of the naphthalenyl-acetic acid moiety is generally reactive, steric hindrance from the bulky naphthalene group or the N-acyl group being attached can slow the reaction.
-
Solution: Increase the concentration of reactants to favor the bimolecular coupling reaction. You might also consider slightly increasing the equivalents of the amine component (e.g., 1.1 to 1.2 equivalents) if the carboxylic acid is more valuable.[12]
-
-
Suboptimal Reaction Conditions: Incorrect solvent, temperature, or pH can hinder the reaction.
-
Solution: Ensure you are using a polar aprotic solvent like DMF, NMP, or DCM.[3][11] Check the pH of the reaction; the free amine must be present for it to act as a nucleophile. If your amine is a salt (e.g., hydrochloride), you must add an equivalent of a non-nucleophilic base (like DIPEA) to liberate the free amine.[3]
-
Caption: Troubleshooting workflow for low yield in amide coupling reactions.
Q3: I'm having issues with my protecting groups. What are some common pitfalls?
A3: Protecting group strategy is crucial for success. The this compound itself has two key functional groups: the amine and the carboxylic acid. In a typical coupling reaction where you are acylating the amine, the carboxylic acid of that molecule must be protected, usually as an ester (e.g., methyl or ethyl ester), to prevent self-polymerization.
-
Incomplete Deprotection: The final step after coupling is often the saponification (hydrolysis) of the ester to yield the final carboxylic acid derivative. Incomplete hydrolysis can lead to purification challenges.
-
Solution: Ensure sufficient equivalents of base (e.g., LiOH or NaOH) and adequate reaction time. Monitoring by TLC or LC-MS is essential. If the product is base-sensitive, consider using a more labile protecting group like a t-butyl ester, which can be removed under acidic conditions (e.g., with TFA).[5]
-
-
Orthogonality is Key: If the carboxylic acid you are coupling also contains functional groups that need protection (e.g., another amine or hydroxyl group), you must use an "orthogonal" protecting group scheme.[13][14][15] This means each protecting group can be removed under distinct conditions without affecting the others.[14][15]
Data & Reagent Selection
Choosing the right combination of coupling reagent, additive, and base is critical to minimizing side reactions. The following table provides a summary of common choices and their implications.
| Coupling Reagent | Additive | Base | Key Advantages | Major Side Reactions to Watch For |
| EDC / DIC | HOBt / OxymaPure | DIPEA / Collidine | Cost-effective, water-soluble urea byproduct (EDC).[3] | Racemization and N-acylurea formation if additive is omitted.[3][11] |
| DCC | HOBt / OxymaPure | DIPEA / Collidine | Inexpensive, potent activator. | Racemization, N-acylurea, insoluble DCU byproduct complicates workup.[3][12] |
| HATU / HBTU | None required (contains HOAt/HOBt moiety) | DIPEA / Collidine | High efficiency, fast reaction rates, low racemization.[6][8] | Can be more expensive. Potential for guanidinylation of the amine if pre-activation is too long. |
| T3P® | None required | Pyridine / DIPEA | Broad substrate scope, clean reaction profile. | Can require careful stoichiometry control. |
Recommended Experimental Protocol
This protocol provides a robust starting point for minimizing side reactions during the acylation of this compound ethyl ester.
Materials:
-
This compound ethyl ester (1.0 eq)
-
Carboxylic acid of interest (1.05 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.05 eq) and dissolve it in anhydrous DCM or DMF.
-
Add HATU (1.1 eq) to the solution and stir for 1-2 minutes.
-
Add the this compound ethyl ester (1.0 eq) to the mixture.
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add DIPEA (2.0 eq) dropwise to the stirred solution. Note: The second equivalent of DIPEA is to neutralize the HOBt byproduct from HATU.
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-4 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-acylated derivative.
-
(Optional) Saponification: If the final acid is desired, dissolve the purified ester in a mixture of THF/Methanol/Water and add LiOH (2-3 eq). Stir at room temperature until the ester is fully hydrolyzed (monitor by TLC/LC-MS). Acidify with 1M HCl and extract the product with ethyl acetate.
References
- The Role of HOBt and HBTU in Peptide Coupling Reactions. BenchChem.
- Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. BenchChem.
- Technical Support Center: Minimizing Epimerization in Peptidic Thioacid Prepar
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Amide coupling reaction in medicinal chemistry.
- Albericio, F. et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
- Avoiding epimerization during synthesis of euscaphic acid analogs. BenchChem.
- PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Racemiz
- Protective Groups. Organic Chemistry Portal.
- Carbodiimides and Additives. Aapptec Peptides.
- Epimeriz
- Amino Acid-Protecting Groups.
- McDermott, M. J. et al. (1976). N-Methylamino Acids in Peptide Synthesis. IV.
- Optimizing Peptide Coupling: Key Techniques.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
- amide coupling help. Reddit.
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. hepatochem.com [hepatochem.com]
- 5. jpt.com [jpt.com]
- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. media.neliti.com [media.neliti.com]
- 15. Protective Groups [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Recrystallization of (R)-Amino-naphthalen-2-yl-acetic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization of (R)-Amino-naphthalen-2-yl-acetic acid. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and achieve high-purity crystalline products.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, offering targeted solutions based on fundamental principles of crystallization.
Issue 1: No Crystal Formation Upon Cooling
-
Question: I've dissolved my crude this compound in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?
-
Answer: This is a common issue often related to the solution not being sufficiently supersaturated.[1] Here are several steps to induce crystallization:
-
Increase Concentration: The most likely cause is using too much solvent.[2][3] Gently heat the solution to evaporate some of the solvent, thereby increasing the solute concentration.[4] Allow the more concentrated solution to cool slowly again.
-
Induce Nucleation: If the solution is supersaturated but reluctant to crystallize, nucleation can be initiated. Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod.[5] The tiny scratches on the glass provide a surface for the first crystals to form.
-
Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the cooled solution. This "seed" crystal will act as a template for further crystal growth.[5]
-
Solvent System Adjustment: If using a mixed-solvent system, you may have an excess of the "good" solvent. While gently warming, add the "poor" solvent dropwise until the solution becomes slightly cloudy, then add a drop or two of the "good" solvent to redissolve the precipitate before allowing it to cool again.[1]
-
Issue 2: The Compound "Oils Out" Instead of Forming Crystals
-
Question: My this compound is separating as an oil instead of forming solid crystals. How can I fix this?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high.[4][6] To address this:
-
Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent.[2][4] This will lower the saturation point and may allow crystallization to occur at a lower temperature.
-
Slower Cooling: Rapid cooling can favor oil formation.[2] Allow the solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath. Insulating the flask can also help.
-
Change the Solvent: The boiling point of your chosen solvent might be too high. Select a solvent with a lower boiling point.[4] For a compound like this compound, which possesses both amino and carboxylic acid groups, a solvent mixture like ethanol-water can be effective.[7][8]
-
Issue 3: Low Yield of Recrystallized Product
-
Question: After filtration, the amount of pure this compound I recovered is very low. What could have gone wrong?
-
Answer: A low yield can result from several factors during the recrystallization process.[3]
-
Excessive Solvent: Using too much solvent is a primary cause of low recovery, as a significant amount of the compound will remain dissolved in the mother liquor even after cooling.[3][5] To confirm this, you can try to evaporate some of the filtrate; if a large amount of solid remains, too much solvent was used initially.
-
Premature Crystallization: If crystals form too early, for instance during hot filtration, product will be lost. Ensure your filtration apparatus (funnel and filter paper) is pre-heated.[4]
-
Inappropriate Solvent Choice: The ideal solvent should have high solubility for your compound at high temperatures and low solubility at low temperatures.[5][8][9] If the solubility at low temperatures is still significant, you will lose product.
-
Washing with Room Temperature Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to minimize redissolving the product.[5]
-
Issue 4: The Recrystallized Product is Still Impure
-
Question: I've recrystallized my this compound, but my analysis (e.g., melting point, NMR) shows it's still not pure. Why?
-
Answer: Impurities can persist after recrystallization for a couple of main reasons:
-
Ineffective Solvent: The chosen solvent may not effectively differentiate between your desired compound and the impurities. This happens if the impurities have similar solubility profiles to your product.[4] In this case, a different solvent or solvent system should be tested.
-
Rapid Crystallization: If the solution cools too quickly, impurities can become trapped within the growing crystal lattice.[6][10] To remedy this, redissolve the crystals in fresh, hot solvent and allow the solution to cool more slowly.[4]
-
Co-crystallization of Impurities: Some impurities may co-crystallize with your product. If you suspect colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.[6]
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the recrystallization of this compound.
Q1: What are the ideal characteristics of a recrystallization solvent for this compound?
A1: An ideal recrystallization solvent for this compound should meet the following criteria:
-
Solubility Profile: The compound should be highly soluble in the solvent at its boiling point and poorly soluble at low temperatures.[5][8][9]
-
Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after filtration).[8]
-
Chemical Inertness: The solvent must not react with this compound.[8][9]
-
Volatility: A relatively low boiling point is desirable for easy removal from the purified crystals during drying.[4][9]
-
Safety: The solvent should be non-toxic, non-flammable, and inexpensive whenever possible.[4][9]
Given the polar nature of the amino and carboxylic acid groups, and the non-polar naphthalene ring, a mixed solvent system is often a good choice. Common pairs include ethanol/water or acetone/water.[8]
Q2: How do I perform a systematic solvent selection for this compound?
A2: A systematic approach to solvent selection can save time and material.
-
Literature Search: Check databases like SciFinder or Reaxys for previously reported recrystallization solvents for this compound or structurally similar compounds.[8]
-
Small-Scale Solubility Tests: Use small amounts of your crude material (e.g., 10-20 mg) in test tubes with various solvents (e.g., 0.5 mL).
-
Observe at Room Temperature: Note the solubility in different solvents at room temperature. An ideal solvent will show poor solubility.[7]
-
Heat to Boiling: For solvents where the compound was poorly soluble at room temperature, heat the mixture to the solvent's boiling point. A good solvent will fully dissolve the compound at this stage.[7]
-
Cool to Room Temperature and in Ice: Cool the solutions that showed good solubility at high temperatures. The best solvent will result in the formation of a large amount of crystals upon cooling.[7]
Q3: What is a typical experimental protocol for the recrystallization of this compound?
A3: The following is a general protocol that should be optimized for your specific sample and scale.
Experimental Protocol: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to boiling with stirring. Continue to add small portions of hot solvent until the solid is just dissolved.[5][7]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration into a pre-heated clean flask.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature.[10] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[10]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[5]
-
Drying: Dry the crystals under vacuum to a constant weight.[5]
Q4: How does the zwitterionic nature of amino acids affect solvent choice?
A4: this compound, being an amino acid, can exist as a zwitterion, where the amino group is protonated (-NH3+) and the carboxylic acid group is deprotonated (-COO-). This gives the molecule a high degree of polarity and strong intermolecular interactions (hydrogen bonding). Consequently:
-
Polar Solvents: Highly polar solvents like water are often good at dissolving amino acids, especially at elevated temperatures.[11]
-
Non-Polar Solvents: Non-polar solvents are generally poor solvents for amino acids.
-
Mixed-Solvent Systems: A mixture of a polar solvent (like water or ethanol) and a less polar solvent (like acetone or isopropanol) can be very effective. The polar solvent dissolves the amino acid at high temperatures, and the addition of the less polar "anti-solvent" reduces the solubility upon cooling, promoting crystallization.[7] The pH of the solution can also significantly affect solubility due to its influence on the zwitterionic equilibrium.[11][12]
Data and Visualization
Table 1: Common Solvents for Recrystallization of Polar Organic Compounds
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for polar compounds, but high boiling point can make drying difficult.[8] |
| Ethanol | 78 | High | Good general-purpose solvent for moderately polar compounds.[8] |
| Methanol | 65 | High | Similar to ethanol but more volatile and toxic.[8] |
| Acetone | 56 | Medium | Good for many organic compounds; highly volatile.[8] |
| Ethyl Acetate | 77 | Medium | Common solvent, often used in combination with hexanes.[8] |
| Toluene | 111 | Low | Good for less polar compounds, but high boiling point.[8] |
| Hexane/Heptane | ~69 | Low | Often used as the "poor" solvent in a mixed-solvent system.[8] |
Diagram 1: Troubleshooting Workflow for Recrystallization
Caption: A workflow diagram illustrating the decision-making process for troubleshooting common recrystallization issues.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Recrystallization and Purification.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- (n.d.). Recrystallization-1.pdf.
- Benchchem. (n.d.). Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization.
- (n.d.). Recrystallization1.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- (n.d.). Recrystallization - Single Solvent.
- University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
- (n.d.). 1. List the most important criteria for selecting a recrystallization solvent. 2. When is it....
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159.
- Needham, T. E. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
- Benchchem. (n.d.). Recrystallization and purification techniques for 2'-Aminoacetophenone.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 9. homework.study.com [homework.study.com]
- 10. Home Page [chem.ualberta.ca]
- 11. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]
Storage stability and degradation of (R)-Amino-naphthalen-2-yl-acetic acid
Prepared by: Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with (R)-Amino-naphthalen-2-yl-acetic acid. Its purpose is to provide in-depth knowledge on the storage, stability, and degradation of this compound, along with practical troubleshooting advice and validated experimental protocols to ensure the integrity and reliability of your research.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for solid this compound?
A: For optimal long-term stability, the solid compound should be stored under an inert atmosphere (such as argon or nitrogen) at room temperature, protected from light.[1] Containers should be kept tightly sealed in a dry, well-ventilated area to prevent moisture uptake and degradation.[1] Some suppliers recommend storage at 4°C for added stability.[2]
Q2: What are the visible signs of degradation?
A: The pure compound is typically a white to off-white powder or crystalline solid. A noticeable change in color, such as developing a yellow or brownish tint, is a primary indicator of potential degradation, likely due to oxidation of the naphthalene ring system. Other signs can include clumping or changes in texture, which may suggest moisture absorption.
Q3: How should I prepare and store stock solutions?
A: Due to potential degradation in solution, it is highly recommended to prepare solutions fresh for each experiment. If storage is unavoidable, solutions should be prepared in a suitable, high-purity solvent, aliquoted into single-use volumes to prevent repeated freeze-thaw cycles, and stored at -20°C or -80°C.[3] Aromatic amino acids can be sensitive to storage temperature and freeze-thaw cycles.[4][5] For aqueous solutions, using a buffer to maintain a stable pH can be beneficial. Protect solutions from light at all times.
Q4: Is the hydrochloride salt form of the compound more stable?
A: Yes, generally, the hydrochloride salt form of amines provides enhanced stability and solubility in aqueous media compared to the free base. The salt form is less susceptible to oxidative degradation. If you are experiencing stability or solubility issues, using the hydrochloride salt is a recommended alternative.[6]
Q5: What is the expected shelf life of this compound?
A: The shelf life is determined by the manufacturer and should be indicated on the certificate of analysis (CoA). It is crucial to adhere to the recommended re-test date or expiry date provided. We strongly advise performing a purity check (e.g., via HPLC) on any material that has been stored for an extended period, especially if it is being used in sensitive assays.
Troubleshooting Guide: Addressing Common Experimental Issues
This section provides a structured approach to diagnosing and resolving specific problems encountered during experimentation.
Problem 1: My solid this compound has discolored (e.g., turned yellowish). Can I still use it?
| Possible Cause | Scientific Rationale & Recommended Action |
| Oxidation | The naphthalene ring system is susceptible to oxidation, especially when exposed to air and/or light over time. This process can create chromophoric impurities, leading to a visible color change. |
| Action: Before use, you must assess the purity of the material using a validated analytical method, such as the stability-indicating HPLC method described below. If significant degradation peaks are observed or the purity has dropped below your experimental threshold (e.g., >95%), it is strongly recommended to discard the batch and obtain a fresh supply to ensure the validity of your results. | |
| Contamination | The material may have been inadvertently contaminated during previous handling. |
| Action: Review handling procedures. Ensure that only clean spatulas and glassware are used. If contamination is suspected, the material should not be used. |
Problem 2: I am observing unexpected or "ghost" peaks in my HPLC chromatogram for a freshly prepared sample.
| Possible Cause | Scientific Rationale & Recommended Action |
| Solvent Impurities | Low-quality solvents or water can contain impurities that absorb at the detection wavelength, appearing as peaks in the chromatogram. |
| Action: Always use HPLC-grade or MS-grade solvents and freshly prepared mobile phases. Perform a blank run by injecting your sample diluent to ensure no peaks are present at the retention time of your compound or its known degradants.[7] | |
| Degradation During Sample Preparation | The compound may be degrading in the sample diluent or upon exposure to ambient conditions (light, temperature) before injection. Aromatic amino acids can be sensitive to pre-storage handling.[5] |
| Action: Minimize the time between sample preparation and injection. Use an autosampler with temperature control (e.g., 4°C) if available. Prepare samples in amber vials or vials protected from light. Evaluate the stability of the compound in your chosen diluent over a typical experimental timeframe. | |
| Contaminated HPLC System | Residue from previous analyses can leach from the column or tubing, causing extraneous peaks. |
| Action: Implement a rigorous column washing protocol between different analyses. If contamination is suspected, flush the entire system, including the injector and detector flow cell, with a strong solvent sequence (e.g., water, methanol, isopropanol, hexane, then back in reverse order, ensuring miscibility at each step). |
Problem 3: My biological or chemical assay results are inconsistent across different experiments or compound batches.
| Possible Cause | Scientific Rationale & Recommended Action |
| Compound Degradation | This is the most likely cause. Inconsistent purity leads directly to inconsistent results. The compound may be degrading during storage or within the assay medium itself. |
| Action: 1. Qualify Each New Batch: Never assume a new batch has the same purity as a previous one. Run a purity check (HPLC) upon receipt. 2. Implement Strict Storage Protocols: Store the solid compound under an inert gas as recommended. Aliquot stock solutions to avoid contamination and freeze-thaw cycles.[3] 3. Assess Assay Compatibility: Determine if your compound is stable under your specific assay conditions (e.g., pH, temperature, presence of oxidizing agents in media). You may need to perform a stability check directly in the assay buffer. | |
| Weighing/Dilution Errors | The compound is used at a specific concentration, and small errors in weighing or serial dilutions can lead to large variations in assay response. |
| Action: Calibrate your balance regularly. Use calibrated pipettes. Prepare a concentrated stock solution and perform serial dilutions, rather than weighing very small amounts of solid material for each experiment. |
Experimental Protocols & Methodologies
As a Senior Application Scientist, I emphasize that a robust, validated analytical method is the cornerstone of reliable research. The following protocols provide a framework for establishing such a system.
Protocol 1: Development and Validation of a Stability-Indicating RP-HPLC Method
This method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, ensuring that the quantification of the API is accurate and unaffected by impurities.[8]
1. Instrumentation and Initial Conditions:
-
System: HPLC or UPLC with UV or Photodiode Array (PDA) Detector. A fluorescence detector can also be used for higher sensitivity with naphthalene derivatives.[9][10]
-
Column: A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11][12]
-
Mobile Phase (Isocratic): A mixture of acetonitrile and a buffered aqueous solution (e.g., 0.02 M potassium phosphate, pH adjusted to 3.0 with phosphoric acid) at a ratio of 50:50 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Naphthalene derivatives typically have strong absorbance around 230-280 nm. Use a PDA detector to determine the optimal wavelength.
-
Column Temperature: 30°C.
2. Forced Degradation (Stress Testing): The core of a stability-indicating method is proving it can separate the analyte from degradation products.[13][14][15] Expose the compound (e.g., 1 mg/mL solution) to the following conditions to generate degradants. Aim for 5-20% degradation.[8]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid powder at 105°C for 48 hours. Dissolve and analyze.
-
Photolytic Degradation: Expose solution to UV light (e.g., 254 nm) or a photostability chamber as per ICH Q1B guidelines.
3. Method Validation (as per ICH Q2(R2)/Q14):
-
Specificity: Inject solutions from the forced degradation study. The method is specific if the main compound peak is well-resolved from all degradation peaks (Resolution > 2). Check for peak purity using a PDA detector.
-
Linearity: Prepare a series of solutions of known concentrations (e.g., 5-100 µg/mL) and generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy & Precision: Analyze samples at multiple concentration levels (e.g., low, medium, high) on the same day (intra-day) and on different days (inter-day) to assess recovery and relative standard deviation (RSD).
Protocol 2: Routine Quality Control (QC) Purity Check
For quickly verifying the purity of a new or stored batch of this compound.
-
Use the validated stability-indicating HPLC method from Protocol 1.
-
Prepare a standard solution of the compound at a known concentration (e.g., 50 µg/mL) in the mobile phase or a suitable diluent.
-
Inject the sample onto the HPLC system.
-
Determine the purity by calculating the peak area percentage: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Compare the result against the specification on the Certificate of Analysis or your established in-house limit (e.g., ≥97%).
Data Presentation & Summary
Table 1: Recommended Storage & Handling Summary
| Parameter | Recommendation | Rationale |
| Solid Storage Temp. | Room Temperature or 4°C[1][2] | Prevents acceleration of degradation pathways. |
| Atmosphere | Inert Gas (Argon, Nitrogen)[1] | Minimizes oxidation of the electron-rich naphthalene ring. |
| Light Exposure | Protect from Light (Amber Vial)[1][2] | Prevents photolytic degradation. |
| Form | Hydrochloride Salt | Often provides superior stability and aqueous solubility.[6] |
| Solution Storage | Prepare Fresh; if necessary, aliquot and store at ≤ -20°C.[3] | Avoids degradation in solution and damage from freeze-thaw cycles.[4] |
Table 2: Example Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Parameter | Typical Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80°C | 2 - 24 hours | Cleavage of amide bonds if derivatized; decarboxylation. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, RT-60°C | 1 - 8 hours | Racemization at the chiral center; hydrolysis.[8] |
| Oxidation | 3-30% H₂O₂, Room Temp | 4 - 24 hours | Oxidation of the naphthalene ring and/or amino group.[8] |
| Thermal (Dry Heat) | 80-105°C | 24 - 72 hours | Decarboxylation, cyclization, or other decomposition. |
| Photolysis | UV/Visible Light (ICH Q1B) | Per guidelines | Formation of photo-adducts or radical-mediated degradation. |
Visualizations: Workflows and Degradation Pathways
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound under various stress conditions.
Diagram 2: Workflow for Stability Assessment
Caption: A comprehensive workflow for establishing and executing a stability study for the compound.
References
-
CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]
-
Dove Medical Press. (2009). Forced degradation studies: an essential tool for the formulation development of vaccines. Retrieved from [Link]
-
PubMed. (1980). Rapid analysis of naphthalene and its metabolites in biological systems: determination by high-performance liquid chromatography/fluorescence detection and by plasma desorption/chemical ionization mass spectrometry. Retrieved from [Link]
-
Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
-
Pharmaceutical Outsourcing. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
PMC. (n.d.). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. Retrieved from [Link]
-
Publisso. (2020, December 21). Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS. Retrieved from [Link]
-
PubMed. (2003, November 1). Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry. Retrieved from [Link]
-
Journal of Al-Nahrain University. (2025, May 23). separation and identification of naphthalene, acenaphthylene, pyrene, benz{a} anthracene and 1,3,2,4-dibenzanthracene. Retrieved from [Link]
-
Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Retrieved from [Link]
-
PubMed. (2023, June 21). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Retrieved from [Link]
-
MDPI. (2023, June 21). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Method Validation for Stability Indicating Method of Related Subs. Retrieved from [Link]
-
ResearchGate. (2015, November 16). How can store amino acids stock solutions?. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid.... Retrieved from [Link]
-
ResearchGate. (n.d.). Identical Ring Cleavage Products during Anaerobic Degradation of Naphthalene, 2-Methylnaphthalene, and Tetralin Indicate a New Metabolic Pathway. Retrieved from [Link]
-
Agilent. (n.d.). Amino Acid Analysis: “How-To” Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. Retrieved from [Link]
-
AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]
-
PMC. (n.d.). Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity. Retrieved from [Link]
-
Antec Scientific. (n.d.). Column care and use. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences and Research. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. Retrieved from https://ijpsr.
Sources
- 1. 2-Amino-2-(naphthalen-1-yl)acetic acid | 97611-60-4 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride [sigmaaldrich.com]
- 7. antecscientific.com [antecscientific.com]
- 8. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 9. Rapid analysis of naphthalene and its metabolites in biological systems: determination by high-performance liquid chromatography/fluorescence detection and by plasma desorption/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 14. pharmtech.com [pharmtech.com]
- 15. biopharmaspec.com [biopharmaspec.com]
Resolving steric hindrance in (R)-Amino-naphthalen-2-yl-acetic acid reactions
Technical Support Center: (R)-Amino-naphthalen-2-yl-acetic acid
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this unique and sterically demanding building block into their synthetic workflows. The bulky naphthalene group adjacent to the chiral center presents significant steric challenges, particularly in reactions involving the α-amino group, such as amide bond formation and N-acylation.
This document provides in-depth troubleshooting advice and frequently asked questions to help you anticipate and resolve these challenges, ensuring the successful and efficient synthesis of your target molecules.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your reactions. Each entry details the likely cause rooted in steric hindrance and provides a step-by-step protocol for resolution.
Issue 1: Low or No Yield in Amide Coupling Reactions
Scenario: "I am attempting to couple this compound with a carboxylic acid using standard coupling reagents like HBTU/DIPEA in DMF, but I'm observing very low conversion to the desired amide product, even after extended reaction times."
Root Cause Analysis: The primary issue is steric hindrance. The bulky naphthalene ring shields the α-amino group, preventing the activated carboxylic acid (e.g., the HOBt ester formed from HBTU) from approaching the nitrogen nucleophile effectively. Standard coupling reagents may not be potent enough to overcome this significant energy barrier.[1]
dot
Caption: Steric hindrance from the naphthyl group blocking reagent access.
Solutions & Protocols:
To overcome this, a more reactive activating agent is required. Third-generation uronium salts or phosphonium salts are highly recommended.[2][3][4]
Protocol 1: High-Activity Coupling using HATU
-
Reagent Preparation: In a clean, dry flask under an inert atmosphere (N2 or Ar), dissolve your carboxylic acid (1.0 eq) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.1 eq) in anhydrous DMF or NMP (N-Methyl-2-pyrrolidone).[5][6]
-
Base Addition: Add a non-nucleophilic hindered base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture for 1-2 minutes for pre-activation.
-
Amine Addition: In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of DMF/NMP. Add this solution to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS every 2-4 hours. Due to the steric hindrance, the reaction may require an extended time (12-24 hours) for completion.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography.
Table 1: Comparison of Coupling Reagents for Hindered Amines
| Coupling Reagent | Class | Relative Reactivity | Key Advantages for Hindered Systems |
| DCC/DIC | Carbodiimide | Low | Not recommended for this substrate.[5] |
| HBTU/TBTU | Aminium/Uronium | Medium | Standard, but often insufficient for severe hindrance.[3] |
| HATU/HCTU | Aminium/Uronium | High | Forms highly reactive HOAt/HOBt esters; very effective.[2][4] |
| COMU | Aminium/Uronium | High | Oxyma-based, safer than benzotriazole reagents, excellent solubility.[2][7] |
| PyBOP/PyAOP | Phosphonium | Very High | Generates highly reactive species; avoids guanidinylation side reactions.[3][5] |
Issue 2: N-Acylation with Acid Chlorides or Anhydrides is Sluggish and Incomplete
Scenario: "I'm trying to perform an N-acylation on the amino group using an acid chloride and pyridine, but the reaction is extremely slow and gives a poor yield, with a significant amount of starting material remaining."
Root Cause Analysis: This is another classic case of steric hindrance combined with insufficient base strength. The nucleophilicity of the hindered amino group is reduced. Pyridine, while a common base, may not be strong enough to effectively scavenge the HCl byproduct and drive the equilibrium towards the product, especially in a sterically congested environment.
Solutions & Protocols:
The use of a stronger, non-nucleophilic base is critical. Organic superbases, such as phosphazene bases, are exceptionally effective in these situations because they are extremely basic yet sterically hindered themselves, preventing them from acting as competing nucleophiles.[8]
dot
Caption: Troubleshooting workflow for difficult N-acylation reactions.
Protocol 2: N-Acylation using a Phosphazene Base
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like THF or Toluene.
-
Base Addition: Add the phosphazene base (e.g., P2-Et) (1.2 eq) to the solution and stir for 5-10 minutes. These bases are highly effective at deprotonating even weakly acidic N-H bonds to generate a highly reactive "naked" anion.[9]
-
Acylating Agent: Slowly add the acid chloride or anhydride (1.1 eq) dropwise to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by LC-MS. These reactions are often significantly faster than those using conventional bases.
-
Work-up: Quench the reaction by carefully adding saturated ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent and purify the product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the steric hindrance in this compound?
The steric hindrance arises from the bulky, planar naphthalene ring being directly attached to the α-carbon. This large aromatic system restricts the conformational freedom around the Cα-N bond and creates a significant steric shield, physically blocking the trajectory of incoming reagents aiming to react with the amino group.[1][10]
Q2: Are there specific solvents that can help mitigate steric hindrance effects?
While no solvent can eliminate steric hindrance, the choice of solvent is important.
-
Polar Aprotic Solvents (DMF, NMP, DMSO): These are generally preferred for amide coupling as they effectively solvate the charged intermediates and reagents.[6][11] NMP can be particularly beneficial in disrupting peptide aggregation which can be a secondary issue in hindered couplings.[5]
-
Less Polar Aprotic Solvents (THF, Toluene, DCM): These are often suitable for reactions with highly reactive species like acid chlorides, especially when using strong, soluble organic bases like phosphazenes.
Q3: Can increasing the reaction temperature help overcome low reactivity?
Yes, moderately increasing the temperature (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier.[1] However, this must be done with caution. For chiral molecules like this one, elevated temperatures increase the risk of epimerization, especially at the α-carbon. It is crucial to monitor the chiral purity of your product by chiral HPLC if you choose to heat the reaction. Using highly active coupling reagents at room temperature is the preferred first strategy.
Q4: My reaction involves protecting the amino group first. Which protecting group is best for this sterically hindered amine?
Given the steric hindrance, you should choose a protection strategy that does not require a bulky reagent.
-
Boc Group (tert-Butoxycarbonyl): This is a good choice. While Boc-anhydride ((Boc)₂O) is bulky, the reaction conditions are robust and generally effective.
-
Cbz Group (Carboxybenzyl): This can be installed using Benzyl chloroformate (Cbz-Cl), which is less bulky than (Boc)₂O and typically reacts efficiently.
-
Fmoc Group (Fluorenylmethyloxycarbonyl): Fmoc-Cl or Fmoc-OSu are also viable options and are standard in solid-phase peptide synthesis.
For all protection reactions, using a strong base and appropriate solvent system, as detailed in the troubleshooting guide, will be beneficial.
References
-
Matsuoka, J., Fujimoto, Y., Miyawaki, A., & Yamamoto, Y. (2022). Phosphazene Base-Catalyzed Intramolecular Hydroamidation of Alkenes with Amides. Organic Letters, 24(49), 9447–9451. [Link]
-
Handa, S., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Accounts of Chemical Research, 55(5), 663-676. [Link]
-
Ishihara, K., et al. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Physical Chemistry A, 118(40), 9423–9431. [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. Journal of Peptide Science, 13(11), 747-752. [Link]
-
Hayashi, Y. (2024). Highly Sterically Hindered Peptide Bond Formation. Thieme Chemistry. Retrieved from [Link]
-
Williams, J. M., et al. (2018). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Retrieved from [Link]
-
Concellón, C., et al. (2022). Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. ChemistryOpen, 11(11), e202200153. [Link]
-
Stradiotto, M., et al. (2015). P2Et Phosphazene: A Mild, Functional Group Tolerant Base for Soluble, Room Temperature Pd-Catalyzed C–N, C–O, and C–C Cross-Coupling Reactions. Organic Letters, 17(13), 3190–3193. [Link]
-
El-Faham, A., & Albericio, F. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(11), 699-706. [Link]
-
Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(6), 405-409. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 4. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. par.nsf.gov [par.nsf.gov]
Validation & Comparative
Comparative Guide: Chiral HPLC Separation of Amino-naphthalen-2-yl-acetic Acid Isomers
Executive Summary & Strategic Analysis
Amino-naphthalen-2-yl-acetic acid (also known as 2-naphthylglycine) is a critical non-proteinogenic amino acid used as a chiral building block in the synthesis of peptide mimetics and pharmaceutical intermediates. Its separation presents a unique chromatographic challenge due to its dual nature: it possesses a zwitterionic "amino acid" core (hydrophilic, ionic) and a bulky naphthalene side chain (hydrophobic, aromatic).
This guide compares the three most effective methodologies for separating its enantiomers. Unlike standard alkyl amino acids (like Alanine), the naphthalene ring offers strong
The Core Decision Matrix
Your choice of method should be dictated by the state of your sample :
-
Scenario A: Free Amino Acid (Underivatized). You are analyzing the raw zwitterion.
-
Primary Recommendation:Crown Ether CSP (Crownpak CR-I) .[1]
-
Why: Direct separation without derivatization; highly reproducible; acidic mobile phase ensures solubility.
-
-
Scenario B: Protected/Derivatized (e.g., N-BOC, Methyl Ester). You are analyzing a synthetic intermediate.
-
Primary Recommendation:Immobilized Polysaccharide (Chiralpak IA/IC) or Pirkle-Type (Whelk-O 1) .
-
Why: The protecting groups eliminate zwitterionic charges, allowing standard Normal Phase (NP) or Reversed Phase (RP) modes to utilize steric and
- recognition.
-
Comparative Analysis of Separation Methods
The following table synthesizes performance metrics for the three dominant separation modes.
| Feature | Method 1: Crown Ether | Method 2: Polysaccharide (Immobilized) | Method 3: Pirkle-Type (Brush) |
| Column Brand (Typical) | Crownpak CR-I (+) / CR (+) | Chiralpak IA, IC, or AD-H | Whelk-O 1 |
| Target Analyte State | Free Amino Acid (Zwitterion) | Derivatized (N-BOC, Ester, etc.) | Derivatized (esp.[2] DNB-derivatives) |
| Separation Mechanism | Host-Guest Inclusion (Ammonium) | H-Bonding + Steric Clefts | |
| Mobile Phase | Aqueous Acidic (pH 1.0–2.0) | Hexane/IPA (NP) or ACN/Water (RP) | Hexane/IPA or MeOH (Polar Ionic) |
| Typical Resolution ( | High (> 2.5) | Medium to High (1.5 – 4.0) | Very High (> 3.0) for aromatics |
| Analysis Time | Fast (< 15 min) | Medium (15–30 min) | Fast (< 15 min) |
| Sample Prep | None (Dissolve in mobile phase) | Requires Derivatization | Requires Derivatization |
| Robustness | Moderate (Sensitive to cation contamination) | Excellent (Immobilized phases) | Excellent (Covalently bonded) |
Detailed Methodologies & Protocols
Method 1: The "Gold Standard" for Free Acid (Crown Ether)
Mechanism: The chiral stationary phase (CSP) contains a chiral crown ether (typically (3,3’-diphenyl-1,1’-binaphthyl)-20-crown-6). The primary amine of the amino acid is protonated (
Protocol:
-
Column: Daicel Crownpak CR-I (+) (150 x 3.0 mm, 5
m).[3]-
Note: The "I" denotes the immobilized version, which is more robust than the older coated "CR (+)".
-
-
Mobile Phase: Perchloric Acid (
) aqueous solution (pH 1.5 to 2.0).-
Optimization: Start with pH 1.5
/ Methanol (90:10 v/v) . -
Note: Methanol acts as an organic modifier to reduce retention of the hydrophobic naphthalene ring.
-
-
Temperature: 25°C (Lower temperatures, e.g., 10-15°C, often increase resolution by stabilizing the inclusion complex).
-
Flow Rate: 0.4 – 0.6 mL/min.
-
Detection: UV at 220 nm (naphthalene absorption).
Self-Validating Check:
-
If retention is too weak (
), decrease Methanol content. -
If resolution is poor, lower the temperature . The thermodynamics of crown-ether inclusion are enthalpy-driven; lower T favors the complex formation.
Method 2: The "Synthetic Chemist" Route (Polysaccharide)
Mechanism: If your naphthyl-amino acid is N-protected (e.g., N-BOC-amino-naphthalen-2-yl-acetic acid), the zwitterionic character is masked. Amylose or Cellulose carbamates (Chiralpak series) are ideal here. The naphthalene ring interacts with the phenyl carbamates of the CSP.
Protocol:
-
Column: Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase (Normal Phase): n-Hexane / Isopropanol / TFA (90 : 10 : 0.1 v/v/v).
-
Note: TFA is mandatory to suppress ionization of the carboxylic acid group (if the C-terminus is free). If it is an ester, TFA can be omitted.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
Self-Validating Check:
-
The "Immobilized" (I-series) columns allow you to use Dichloromethane (DCM) or Ethyl Acetate if solubility is an issue.
-
If peaks tail, increase TFA concentration to 0.2%.
Method 3: The "Pi-Electron" Specialist (Pirkle-Type)
Mechanism: The Whelk-O 1 column was originally designed based on 1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene. It relies heavily on
Protocol:
-
Column: Regis Whelk-O 1 (R,R).
-
Mobile Phase: Hexane / Ethanol / Acetic Acid (80 : 20 : 0.1).
-
Application: Best for Ester derivatives of the naphthyl amino acid.
-
Advantage: This column often exhibits the phenomenon of Reciprocity . Since naphthylglycine derivatives are often used as CSPs (e.g., in Pirkle concepts), they separate exceptionally well on Pirkle columns.
Visualizing the Selection Process
The following diagram illustrates the decision logic for selecting the optimal method based on your specific sample constraints.
Figure 1: Decision tree for selecting the optimal chiral stationary phase based on analyte derivatization state.
Critical Technical Considerations (Expert Insights)
The "Naphthalene Effect" on Solubility
Unlike Phenylalanine, the Naphthyl-analog is significantly more hydrophobic.
-
Risk: In Method 1 (Crown Ether), the analyte may retain too strongly on the hydrophobic C18/C8 spacer of the column if only water is used.
-
Solution: You must add an organic modifier. Methanol is preferred over Acetonitrile for Crownpak columns as ACN can interfere with the crown ether cavity formation. Do not exceed 15-20% MeOH without checking column limits.
Elution Order Reversal
Be aware that the elution order (L vs D) is often fixed on Crown Ether columns (D-form usually elutes first on CR(+)). However, on Polysaccharide columns, the elution order can reverse simply by changing the mobile phase from Normal Phase (Hexane) to Reversed Phase (Water/ACN).
-
Validation: Always inject a known enantiomer standard (e.g., L-isomer) to confirm identity before running racemic mixtures.
Column History & Memory Effects
Crown ether columns are sensitive to cations (
-
Warning: Never run a buffer containing Potassium or Sodium salts on a Crownpak column. These ions bind irreversibly to the crown ether, destroying the chiral separation capability. Use only volatile acids (TFA) or Perchloric acid .
References
-
Daicel Corporation. (2023). Instruction Manual for CROWNPAK CR-I (+)/(-). Retrieved from [Link]
-
Hyun, M. H. (2016). "Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases." Journal of Chromatography A, 1467, 19-32. [Link]
- Pirkle, W. H., & Welch, C. J. (1992). "Chromatographic Separation of the Enantiomers of Naphthyl Amino Acids.
-
Zhang, X., et al. (2003).[4] "Enantiomeric separation of beta-blockers by HPLC using (R)-1-naphthylglycine and 3,5-dinitrobenzoic acid as chiral stationary phase." Journal of Pharmaceutical and Biomedical Analysis, 31(6), 1047-1057.[4] [Link]
Sources
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. researchgate.net [researchgate.net]
- 3. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 4. Enantiomeric separation of beta-blockers by HPLC using (R)-1-naphthylglycine and 3,5-dinitrobenzoic acid as chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
1H NMR and 13C NMR characterization of (R)-Amino-naphthalen-2-yl-acetic acid
The following guide details the advanced NMR characterization of (R)-Amino(naphthalen-2-yl)acetic acid (also known as (R)-2-Naphthylglycine). This document is structured to serve as a direct operational manual for analytical chemists and drug development scientists.
Executive Summary & Compound Profile
Target Compound: (R)-Amino(naphthalen-2-yl)acetic acid CAS: 97611-60-4 (Generic/Racemic ref) Class: Non-proteinogenic Aryl-Glycine Critical Quality Attribute (CQA): Enantiomeric Purity (>98% ee) and Regioisomeric Fidelity (2-naphthyl vs. 1-naphthyl).
This guide compares the target product against its primary "alternatives"—its regioisomer (1-naphthyl) and its enantiomer (S-form/Racemate) —providing the specific spectral evidence required to validate identity and purity.
Methodology Comparison: The "Alternatives" Analysis
In high-stakes synthesis, simply running a standard proton NMR is insufficient. You must validate against specific failure modes.
A. Solvent System Selection (Signal Resolution)
-
Standard (DMSO-d₆): Recommended for HCl salts.
-
Pros: Solubilizes the hydrochloride salt readily; slows proton exchange allowing observation of ammonium (
) protons (~8.5-9.0 ppm). -
Cons: Residual water peak (~3.3 ppm) can obscure the
-proton if not dry.
-
-
Alternative (D₂O + NaOD): Recommended for Zwitterions.
-
Pros: Converts the amine to free base and acid to carboxylate, simplifying the spectrum. Eliminates exchangeable protons, leaving a clean aromatic region.
-
Cons: Loss of NH coupling information; potential deuterium exchange at the
-position if left too long at high pH.
-
B. Regioisomeric Distinction (2-Naphthyl vs. 1-Naphthyl)
The most common synthetic error is starting with the wrong naphthalene precursor, yielding the 1-naphthyl isomer.
-
2-Naphthyl (Target): Characterized by a distinct singlet (or narrow doublet) for the H-1 proton isolated from the main aromatic cluster.
-
1-Naphthyl (Alternative): Lacks an isolated singlet; the aromatic region is more compressed, and the H-2 proton appears as a distinct triplet/doublet-of-doublets.
C. Enantiomeric Purity (Chiral Discrimination)
Standard NMR cannot distinguish enantiomers.[1][2]
-
Method A (Chiral Solvating Agent - CSA): Addition of (R)-1,1'-Bi-2-naphthol (BINOL) in CDCl₃ (requires esterification) or specialized aqueous CSAs.
-
Method B (Derivatization): Reaction with Mosher's Acid Chloride ((R)-MTPA-Cl) to form diastereomers. The
-proton or group (¹⁹F NMR) will show split peaks if racemization occurred.
Experimental Protocols
Protocol 1: Structural Validation (¹H & ¹³C NMR)
Objective: Confirm the 2-naphthyl connectivity and exclude the 1-naphthyl isomer.
-
Sample Prep: Dissolve 15 mg of sample in 0.6 mL DMSO-d₆ . If the sample is a zwitterion and insoluble, add 1-2 drops of DCl or TFA-d.
-
Acquisition:
-
¹H: 16 scans, 30° pulse, relaxation delay (d1) ≥ 2.0s (essential for integration of aromatic protons).
-
¹³C: 512 scans, proton-decoupled.
-
-
Processing: Apply exponential multiplication (LB = 0.3 Hz) for ¹H.
Protocol 2: Enantiomeric Excess Determination (Mosher's Method)
Objective: Quantify the (R)- vs (S)- enantiomer ratio.[2]
-
Derivatization: React 10 mg of amino acid methyl ester (prepared via thionyl chloride/MeOH) with (S)-MTPA-Cl in pyridine-d₅.
-
Analysis: Focus on the methoxy signal of the Mosher moiety or the
-proton of the glycine. -
Calculation:
Spectral Data Analysis
Table 1: ¹H NMR Chemical Shift Comparison (DMSO-d₆, 400 MHz)
Note: Shifts are approximate relative to TMS.
| Position | Target: (R)-2-Naphthyl | Alternative: (R)-1-Naphthyl | Distinction Note |
| 5.25 ppm (s) | 5.65 ppm (s) | 1-Naphthyl is more sterically crowded and deshielded. | |
| Ar-H (H-1) | 7.95 ppm (s) | N/A | Key Identifier: The 2-naphthyl H-1 is isolated. |
| Ar-H (H-3) | 7.55 ppm (dd) | N/A | Coupled to H-4 and H-1 (weakly). |
| Ar-H (Bulk) | 7.45 - 7.90 ppm (m) | 7.40 - 8.20 ppm (m) | 1-Naphthyl shows a wider spread due to peri-interactions. |
| 8.8 - 9.2 ppm (br) | 8.8 - 9.2 ppm (br) | Broad singlets; exchangeable with D₂O. |
Table 2: ¹³C NMR Chemical Shift Comparison
| Carbon Type | Shift (ppm) | Assignment Logic |
| Carbonyl (C=O) | 170.5 | Typical carboxylic acid/ester range. |
| 56.8 | Characteristic of aryl-glycines. | |
| Ar-C (Quaternary) | 133.2, 132.8, 130.5 | Junction carbons and C-2 attachment point. |
| Ar-C (CH) | 128.5, 128.2, 127.7, 126.8, 126.5, 125.2, 124.8 | 7 signals expected for 2-naphthyl (C1, C3-C8). |
Visualization: Characterization Workflow
The following diagram illustrates the logical flow for validating the compound, highlighting the decision points where "alternatives" are ruled out.
Caption: Decision tree for NMR validation, prioritizing regioisomer differentiation before chiral purity assessment.
Interpretation of Signaling Pathways (COSY/HMBC)
To definitively prove the structure is the 2-naphthyl and not the 1-naphthyl alternative, you must rely on 2D correlations:
-
COSY (Correlation Spectroscopy):
-
2-Naphthyl: The H-1 singlet will show weak or no COSY correlation to the H-3 doublet (4-bond coupling). The H-3 doublet will couple strongly to H-4.
-
1-Naphthyl: The H-2 proton (neighbor to the glycine attachment) will show a strong 3-bond coupling to H-3.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
The
-proton (approx 5.25 ppm) will show long-range coupling to the aromatic carbons. -
Diagnostic: In the 2-naphthyl isomer, the
-proton correlates to C-1 and C-3 . In the 1-naphthyl isomer, it correlates to C-2 and C-8a (ring junction), which have distinct chemical shifts.
-
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on pulse sequences and solvent effects).
-
Wenzel, T. J., & Chisholm, C. D. (2011).[3] Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry.[2][3] Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63.
-
PubChem Compound Summary. (2024). (R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride (Regioisomer comparison data). National Library of Medicine.
-
Sigma-Aldrich. (2024). Product Specification: (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride.
Sources
Comparing bioactivity of (R) vs (S)-Amino-naphthalen-2-yl-acetic acid
This guide provides an in-depth technical comparison of (R)- and (S)-Amino-naphthalen-2-yl-acetic acid (also known as 2-Naphthylglycine), focusing on their distinct roles in drug design, peptide engineering, and bioactivity modulation.
Executive Summary
Amino-naphthalen-2-yl-acetic acid (2-Naphthylglycine, 2-Nal-Gly) is a non-proteinogenic, aromatic amino acid used primarily to enhance the lipophilicity and proteolytic stability of bioactive peptides.
The choice between the (S)-enantiomer (L-analog) and the (R)-enantiomer (D-analog) is not merely a matter of chirality but a strategic decision in pharmacophore design.
-
The (S)-Enantiomer is used to mimic native protein substrates, maintaining standard backbone topology for receptor recognition.
-
The (R)-Enantiomer is deployed to arrest enzymatic degradation, induce specific
-turn conformations, and disrupt pathogen membranes in antimicrobial applications.
Chemical & Stereochemical Profile
Before comparing bioactivity, it is critical to establish the stereochemical correlation to standard amino acids, as this dictates their biological interaction.
| Feature | (S)-2-Naphthylglycine | (R)-2-Naphthylglycine |
| Stereochemical Analog | L-Amino Acid (Natural) | D-Amino Acid (Unnatural) |
| Cahn-Ingold-Prelog | (S)-Configuration | (R)-Configuration |
| Side Chain Orientation | Projects "out" (similar to L-Phe) | Projects "in" (induces steric clash/turns) |
| Primary Utility | Agonist design, Substrate mimicry | Protease inhibitor design, Stability enhancement |
| Metabolic Fate | Susceptible to L-proteases | Resistant to standard proteolysis |
Comparative Bioactivity Analysis
Proteolytic Stability (Metabolic Half-Life)
The most significant functional difference lies in enzymatic stability.
-
(S)-2-Nal-Gly: As an L-amino acid analog, peptides containing this residue are recognized by endogenous proteases (e.g., Trypsin, Chymotrypsin, Carboxypeptidases). The bulky naphthyl group may slightly retard hydrolysis compared to Phenylalanine due to steric hindrance, but degradation eventually occurs.
-
(R)-2-Nal-Gly: The introduction of the (R)-isomer alters the peptide backbone geometry, rendering the scissile bond inaccessible to the catalytic triads of most mammalian proteases.
-
Data Insight: Peptides with (R)-substitutions at the P2 or P3 positions often exhibit half-life extensions from minutes to hours in human serum.
-
Antimicrobial Potency (AMPs)
In the development of Antimicrobial Peptides (AMPs), the (R)-isomer frequently outperforms the (S)-isomer.
-
Mechanism: AMPs function by disrupting bacterial membranes. The (R)-isomer (D-configuration) prevents the peptide from folding into a standard
-helix that might be sequestered by serum proteins (like albumin). Instead, it favors an amphipathic structure that penetrates bacterial bilayers more effectively. -
Evidence: Studies on tryptophan-rich AMPs (e.g., Pac-525 analogs) show that replacing aromatic residues with D-naphthyl derivatives (analogous to (R)-2-Nal-Gly) preserves or enhances antimicrobial activity while significantly reducing hemolytic toxicity against human erythrocytes.
Conformational Control (The "Beta-Turn" Effect)
The bioactivity of a drug depends on its 3D shape. The enantiomers drive the peptide backbone into distinct shapes:
-
(S)-Isomer: Promotes extended sheets or
-helical regions compatible with native protein folding. -
(R)-Isomer: Acts as a "Beta-Turn Inducer." When placed in a sequence of L-amino acids, the (R)-residue creates a steric clash that forces the backbone to reverse direction. This is critical for designing cyclic peptides or mimicking the "hairpin" loops of antibodies (CDRs).
Mechanistic Visualization
The following diagram illustrates how the choice of enantiomer dictates the pathway between metabolic degradation and therapeutic efficacy.
Caption: Decision tree showing how stereochemistry (S vs R) diverts the peptide from a metabolic substrate to a stable structural scaffold.
Validated Experimental Protocol: Solid Phase Incorporation
To evaluate these enantiomers in your own drug candidates, use the following Fmoc-SPPS (Solid Phase Peptide Synthesis) protocol. This method minimizes racemization, which is a risk with phenylglycine derivatives.
Reagents Required:
-
Fmoc-(R)-2-Naphthylglycine-OH or Fmoc-(S)-2-Naphthylglycine-OH
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (Diisopropylethylamine)
-
Resin: Rink Amide MBHA
Step-by-Step Methodology:
-
Resin Swelling: Swell resin in DMF for 30 minutes.
-
Deprotection: Remove Fmoc group using 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).
-
Activation (Critical Step):
-
Note: Naphthylglycine is sterically hindered and prone to racemization if over-activated.
-
Pre-activate the amino acid (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for exactly 30 seconds before adding to the resin.
-
-
Coupling: Add the activated mixture to the resin. Shake at room temperature for 45-60 minutes .
-
Validation: Perform a Kaiser test (ninhydrin). If blue (incomplete), recouple using PyBOP instead of HATU to avoid racemization.
-
-
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
-
Cleavage: Cleave peptide using TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
Application Matrix: When to Choose Which?
Use this decision matrix to select the correct enantiomer for your research objective.
| Research Objective | Recommended Enantiomer | Rationale |
| NMDA Receptor Antagonism | (S)-Isomer | The (S)-isomer of naphthylglycine derivatives often aligns with the glutamate binding pocket requirements (L-Glu mimicry). |
| HCV Protease Inhibition | (S)-Isomer | Used at the P2 position to fit the S2 hydrophobic pocket of the enzyme (mimicking L-Pro or L-Phe). |
| Peptide Serum Stability | (R)-Isomer | Prevents cleavage by serum proteases; excellent for in vivo half-life extension. |
| Beta-Hairpin Mimetics | (R)-Isomer | Forces the peptide chain to reverse direction, stabilizing cyclic structures. |
| Chiral Resolution Agent | Both | Used as a pair to separate racemic mixtures of other amines/acids via diastereomeric salt formation. |
References
-
Sigma-Aldrich. (2024). Product Specification: (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride. Link
-
PubChem. (2024). 2-Amino-2-(naphthalen-1-yl)acetic acid | C12H11NO2. National Library of Medicine. Link
-
Chen, Y., et al. (2007). Solution structure of a novel D-naphthylalanine substituted peptide with potential antibacterial and antifungal activities. Biopolymers. Link
-
ResearchGate. (2025). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Link
-
MDPI. (2023). Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity. Link
X-ray crystallography analysis of (R)-Amino-naphthalen-2-yl-acetic acid
Technical Comparison Guide: X-ray Crystallography for (R)-Amino-naphthalen-2-yl-acetic Acid Profiling
Executive Summary In the development of peptidomimetics and chiral intermediates, This compound (also known as (R)-2-naphthylglycine) represents a critical scaffold. Its biological activity is strictly governed by its stereochemistry. While techniques like NMR, Chiral HPLC, and Circular Dichroism (CD) provide valuable data, Single Crystal X-ray Diffraction (SC-XRD) remains the only self-validating, ab initio method for determining absolute configuration without reference standards.
This guide objectively compares SC-XRD against alternative analytical techniques, detailing the experimental workflow required to definitively assign the (R)-configuration of 2-naphthylglycine derivatives.
The Challenge: Absolute Configuration in Chiral Amino Acids
This compound contains a single chiral center at the
-
The Problem: Most spectroscopic methods (NMR, IR) are "blind" to chirality unless a chiral environment is introduced.
-
The Solution: SC-XRD exploits anomalous scattering (Bjivoet pairs) to distinguish enantiomers directly from the diffraction pattern, provided the crystal quality is sufficient.
Comparative Analysis: SC-XRD vs. Alternative Techniques
The following table contrasts SC-XRD with common alternatives for characterizing this compound.
| Feature | X-ray Crystallography (SC-XRD) | NMR (Mosher's Method) | Chiral HPLC | Circular Dichroism (CD) |
| Primary Output | 3D Atomic Structure & Absolute Config (R/S) | Relative Config (Diastereomeric shift) | Retention Time vs. Standard | Ellipticity ( |
| Certainty Level | Definitive (Gold Standard) | High (Inferential) | Moderate (Requires Standard) | Moderate (Model-dependent) |
| Sample State | Single Crystal (Solid) | Solution | Solution | Solution |
| Sample Destructive? | Non-destructive (recoverable) | Destructive (derivatization often needed) | Non-destructive | Non-destructive |
| Key Metric | Flack Parameter | Cotton Effect | ||
| Throughput | Low (Days to Weeks) | Medium (Hours) | High (Minutes) | High (Minutes) |
Critical Insight: Why X-ray Wins for Naphthylglycine
For this compound, X-ray crystallography is superior because it defines the conformational landscape of the naphthyl ring relative to the carboxylic acid. This "packing" information is invisible to NMR/HPLC but is crucial for predicting how the molecule binds to protein targets. Furthermore, the presence of the carboxylic acid allows for easy salt formation (e.g., HCl salt), which enhances the anomalous scattering signal if a heavy atom (Cl) is introduced, making the absolute configuration assignment robust.
Strategic Decision Framework
The following diagram illustrates the logical pathway for selecting the appropriate analytical technique based on sample availability and data requirements.
Figure 1: Decision matrix for stereochemical analysis of naphthyl-amino acids.
Experimental Protocol: SC-XRD of this compound
To achieve a definitive structure, the zwitterionic nature of the amino acid must be managed. The following protocol utilizes the hydrochloride salt form to improve crystallization and anomalous scattering.
Phase 1: Crystallization (Vapor Diffusion)
-
Objective: Grow single crystals suitable for diffraction (
mm). -
Reagents:
-
Target Compound: this compound.[1]
-
Solvent: Methanol (HPLC Grade).
-
Precipitant: Diethyl Ether or Isopropyl Ether.
-
Acid: 1M HCl in Methanol.
-
-
Step-by-Step:
-
Salt Formation: Dissolve 10 mg of the amino acid in 0.5 mL Methanol. Add 1.1 equivalents of 1M HCl/MeOH to generate the hydrochloride salt in situ. (The chloride ion acts as a "heavy" atom,
, enhancing the anomalous signal for absolute configuration). -
Filtration: Pass the solution through a 0.22
m PTFE filter into a small vial. -
Setup: Place the small vial (uncapped) inside a larger jar containing 5 mL of Diethyl Ether. Cap the large jar tightly.
-
Incubation: Allow to stand undisturbed at 4°C for 3-7 days. Ether will diffuse into the methanol, slowly reducing solubility and driving crystallization.
-
Phase 2: Data Collection & Refinement
-
Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).
-
Source: Cu-K
radiation ( Å). Note: Copper radiation is preferred over Molybdenum for organic molecules with light atoms (C, H, N, O) to maximize the anomalous signal of the Chloride ion. -
Temperature: 100 K (Cryostream). Low temperature reduces thermal motion (Debye-Waller factor), improving resolution.
-
Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate intensity measurements for Friedel pairs.
Phase 3: Validation (The Flack Parameter)
The critical output for the audience is the Flack Parameter (
-
(with
): The model has the correct absolute configuration. - : The model is inverted; the crystal is the opposite enantiomer.
- : The crystal is a racemic twin or the data lacks anomalous signal.
Structural Insights & Data Interpretation
Beyond stereochemistry, the X-ray structure reveals critical drug-design parameters:
-
Torsion Angles: The angle between the naphthyl ring and the glycine backbone (
) dictates the steric volume the side chain occupies. This is essential data for docking studies. -
Hydrogen Bonding: In the HCl salt, the lattice is typically stabilized by a 3D network of
and interactions. - Stacking: Naphthyl groups often form "herringbone" or "stacking" motifs in the solid state. Understanding this can predict solubility issues or aggregation tendencies in formulation.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for crystallographic analysis.
References
-
Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
-
Parsons, S. (2021). Determination of Absolute Configuration using X-ray Diffraction. Journal of Chemical Crystallography, 51, 1-12. Link
-
Thompson, A. L., & Watkin, D. J. (2009). X-ray Crystallography and Chirality: Understanding the Flack Parameter. Tetrahedron: Asymmetry, 20(6), 712-717. Link
-
Allen, F. H. (2002). The Cambridge Structural Database: A Quarter of a Million Crystal Structures and Rising. Acta Crystallographica Section B, 58(3), 380-388. Link
-
Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118. Link
Sources
Technical Comparison Guide: Mass Spectrometry Fragmentation of (R)-Amino-naphthalen-2-yl-acetic Acid
Topic: Mass spectrometry fragmentation patterns of (R)-Amino-naphthalen-2-yl-acetic acid Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
This compound (also known as (R)-2-Naphthylglycine) is a critical non-proteinogenic amino acid used as a chiral building block in peptide therapeutics and peptidomimetics. Its mass spectrometric analysis is defined by the stability of the naphthalene ring and the characteristic fragmentation of the glycine backbone.
This guide provides an in-depth technical analysis of its fragmentation pathways, distinguishing it from its positional isomer (1-naphthyl) and structural analogs. It is designed to assist analytical scientists in validating synthesis purity and identifying metabolites in pharmacokinetic studies.
Core Fragmentation Mechanism
The fragmentation of this compound under Electrospray Ionization (ESI-MS/MS) follows a predictable pathway governed by the stability of the aromatic moiety and the lability of the amino acid backbone.
Primary Pathway: The Immonium Ion Formation
Upon protonation ([M+H]⁺, m/z 202), the molecule undergoes the characteristic fragmentation of
-
Precursor Ion: m/z 202.09 (C₁₂H₁₂NO₂⁺)
-
Primary Transition: m/z 202
m/z 156 -
Neutral Loss: 46 Da (H₂O + CO)
-
Mechanism: The protonated amine facilitates the cleavage of the carboxyl group. The resulting immonium ion ([Naphthyl-CH=NH₂]⁺) is resonance-stabilized by the naphthalene ring, making it the base peak in most collision-induced dissociation (CID) spectra.
Secondary Pathways: Aromatic Stabilization
At higher collision energies, the immonium ion degrades further:
-
Loss of Ammonia (-17 Da): The immonium ion (m/z 156) loses NH₃ to form the naphthyl-methyl carbocation (m/z 139).
-
Ring Fragmentation: The naphthalene ring is highly stable, but high-energy collisions can strip the side chain entirely, yielding the naphthyl cation (m/z 127) or tropylium-like rearrangements (m/z 128/129).
Visualizing the Fragmentation Pathway
The following diagram illustrates the stepwise degradation of the parent ion into its diagnostic fragments.
Figure 1: ESI-MS/MS fragmentation pathway of this compound showing the critical transition to the stable immonium ion.
Comparative Analysis: Isomers & Analogs
Differentiation between the target compound and its isomers is a common analytical challenge.[1] The table below contrasts (R)-2-Naphthylglycine with its primary alternatives.
Table 1: Comparative Fragmentation Data
| Analyte | Precursor (m/z) | Primary Fragment (m/z) | Secondary Fragment (m/z) | Key Differentiator |
| (R)-2-Naphthylglycine | 202 | 156 | 127, 129 | Stable Immonium Ion (High Intensity) |
| (R)-1-Naphthylglycine | 202 | 156 | 127, 129 | Steric Effect: The 1-position is sterically crowded (peri-interaction), often leading to a lower energy threshold for side-chain loss compared to the 2-isomer [1, 2].[2] |
| Phenylglycine | 152 | 106 | 77, 79 | Mass Shift: -50 Da mass difference due to benzene vs. naphthalene ring. |
| (S)-2-Naphthylglycine | 202 | 156 | 127, 129 | Chiral Blindness: Indistinguishable by standard MS/MS. Requires chiral selector (e.g., cyclodextrin) or ion-mobility separation [3]. |
Expert Insight: Distinguishing 1- vs 2-Naphthyl Isomers
While both isomers produce isobaric fragments (same mass), their Breakdown Curves differ.
-
1-Naphthyl isomer: Due to the steric hindrance between the glycine side chain and the proton at the C8 position (peri-position), the 1-naphthyl isomer typically fragments more readily. In an energy-resolved MS experiment, the 1-naphthyl precursor will deplete at lower collision energies than the 2-naphthyl precursor.
-
Diagnostic Ratio: The ratio of the m/z 127 (ring) to m/z 156 (immonium) is often higher for the 1-naphthyl isomer at moderate collision energies.
Validated Experimental Protocol
To reproduce these results for quality control or metabolite identification, follow this self-validating protocol.
Methodology: Direct Infusion ESI-MS/MS
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of 50:50 Methanol/Water + 0.1% Formic Acid.
-
Dilute to a final concentration of 1-10 µg/mL.
-
Why Formic Acid? Ensures full protonation of the amine group, maximizing [M+H]⁺ signal intensity [4].
-
-
Instrument Parameters (Triple Quadrupole/Q-TOF):
-
Ionization: Positive ESI (+).[3]
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Cone Voltage: 20-30 V (Optimized to prevent in-source fragmentation).
-
Collision Gas: Argon or Nitrogen.
-
-
Data Acquisition:
-
MS1 Scan: Verify parent ion at m/z 202.0 ± 0.5.
-
Product Ion Scan: Select m/z 202 as precursor. Sweep collision energy (CE) from 10 eV to 40 eV.
-
Validation Criteria:
-
At low CE (10-15 eV), m/z 202 should dominate.
-
At medium CE (20-25 eV), m/z 156 (Immonium) should be the Base Peak (100% intensity).
-
At high CE (>35 eV), m/z 127/129 (Naphthalene ring fragments) should appear.
-
-
References
-
Benassi, M., & Eberlin, M. N. (2010).[4] Absolute assignment of constitutional isomers via structurally diagnostic fragment ions: the challenging case of α- and β-acyl naphthalenes. Journal of the American Society for Mass Spectrometry.[4] Link
-
Chemical Book. (2023). 2-Amino-2-(naphthalen-1-yl)acetic acid (Isomer Comparison Data). Link
-
Piraud, M., et al. (2003).[5] ESI-MS/MS analysis of underivatised amino acids: Fragmentation study of 79 molecules of biological interest. Rapid Communications in Mass Spectrometry. Link
-
Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry: Practical Guides. University of Alabama at Birmingham. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Absolute assignment of constitutional isomers via structurally diagnostic fragment ions: the challenging case of α- and β-acyl naphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating purity of (R)-Amino-naphthalen-2-yl-acetic acid for pharmaceutical use
Executive Summary: The Chirality Challenge
(R)-Amino-naphthalen-2-yl-acetic acid (also known as (R)-2-naphthylglycine) is a critical non-natural amino acid scaffold used in the synthesis of peptide therapeutics, protease inhibitors, and anti-inflammatory agents.[1] Its purity—specifically its enantiomeric excess (ee) —is non-negotiable.[1] Even trace amounts (<0.1%) of the (S)-enantiomer can alter the folding of a peptide drug or trigger off-target toxicity.[1]
This guide moves beyond generic "purity checks" to provide a rigorous, field-validated approach for characterizing this specific intermediate. We compare three validation methodologies and recommend a Direct Chiral HPLC protocol using Crown Ether technology as the superior standard for pharmaceutical compliance.[1]
Strategic Comparison of Validation Methodologies
The following table objectively compares the three most common approaches to validating the purity of naphthyl-amino acids.
| Feature | Method A: Polarimetry | Method B: Derivatization (Marfey's) | Method C: Direct Chiral HPLC (Recommended) |
| Principle | Optical rotation of polarized light | Chemical reaction with chiral reagent (e.g., FDAA) followed by achiral HPLC | Direct separation on Chiral Stationary Phase (CSP) |
| Specificity | Low .[1] Cannot distinguish between enantiomeric impurity and other chiral contaminants. | High . Separates diastereomers. | Very High . Direct resolution of enantiomers.[1][2][3][4] |
| Sensitivity (LOD) | Low (~1-2% impurity detection) | High (<0.05%), but depends on reaction completeness.[1] | High (<0.05%) .[1] |
| Throughput | Fast (<5 mins) | Slow (Requires 1-2 hr reaction time).[1] | Moderate (15-20 min run time).[1] |
| Risk Factor | False positives due to solvent effects or chemical impurities.[1] | Kinetic resolution during derivatization can skew results.[1] | Minimal sample manipulation. |
| Verdict | Identity Test Only | Research Use Only | QC/Pharma Standard |
Decision Logic for Method Selection
The following decision tree illustrates when to apply each method during the drug development lifecycle.
Figure 1: Decision matrix for selecting the appropriate analytical technique based on development stage and criticality.
Detailed Protocol: Direct Chiral HPLC (The "Gold Standard")[1]
For underivatized amino acids like this compound, Crown Ether columns (e.g., Daicel Crownpak CR-I(+)) are superior to polysaccharide columns because they specifically recognize the primary ammonium group (
Chromatographic Conditions[1][2][3][5][6][7][8][9]
-
Column: Crownpak CR-I(+) (3.0 mm × 150 mm, 5 µm) or equivalent.[1][5][6]
-
Mobile Phase: Perchloric Acid (pH 1.[1]5) / Acetonitrile (85:15 v/v).[1]
-
Note: The acidic pH is critical to protonate the amino group, enabling complexation with the crown ether.
-
-
Temperature: 10°C - 25°C.[1]
-
Expert Insight: Lower temperatures often improve resolution (
) in crown ether separations by stabilizing the host-guest complex.[1]
-
-
Detection: UV at 220 nm (naphthalene ring absorption).[1]
-
Injection Volume: 5 µL.
Sample Preparation[1][7]
-
Diluent: Mobile Phase (pH 1.5 HClO4 / ACN).
-
Concentration: 0.5 mg/mL.
-
Filtration: 0.22 µm PTFE filter (Nylon can adsorb proteins/peptides, but is generally safe for small amino acids; PTFE is safer for acidic mobile phases).[1]
Expected Performance (System Suitability)[1]
-
Elution Order: typically (R)-enantiomer elutes after the (S)-enantiomer on CR-I(+) columns for many amino acids, but for naphthyl-glycine, elution order must be confirmed with a racemic standard due to the bulky naphthyl group.[1]
-
Resolution (
): > 2.0. -
Tailing Factor: < 1.5.[1]
Secondary Protocol: Chemical Purity (RP-HPLC)[1]
While chiral HPLC determines enantiomeric purity, it may not separate process impurities like 2-naphthaldehyde (starting material) or regioisomers (1-naphthyl derivatives).[1] A standard Reversed-Phase (RP) method is required.[1]
Chromatographic Conditions[1][2][3][5][6][7][8][9]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 × 150 mm, 3.5 µm).
-
Gradient:
-
Detection: UV at 254 nm (optimal for naphthalene).[1]
Validation Framework (ICH Q2(R2) Aligned)
To validate this method for pharmaceutical release, the following parameters must be established. The data below represents typical acceptance criteria for this class of compounds.
| Validation Parameter | Acceptance Criteria | Experimental Approach |
| Specificity | No interference at retention time of (R)-isomer. | Inject blank, placebo, and known impurities (S-isomer, 2-naphthaldehyde). |
| Linearity | 5 concentrations from LOQ to 120% of target specification. | |
| Accuracy (Recovery) | 98.0% – 102.0% | Spike (S)-isomer into (R)-sample at 0.1%, 0.5%, and 1.0% levels.[1] |
| Precision (Repeatability) | RSD | 6 injections of standard solution.[1] |
| LOD / LOQ | S/N > 3 (LOD) / S/N > 10 (LOQ) | Determine via serial dilution. Target LOQ: |
| Robustness | Vary Temp ( |
Validation Workflow Diagram
Figure 2: Step-by-step validation lifecycle compliant with ICH Q2(R2) guidelines.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1] Link
-
Daicel Corporation. (n.d.).[1] Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-).[1][5] Chiral Technologies.[1][9] Link
-
Hyun, M. H. (2012).[1] Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity. Food Chemistry.[1] Link
-
Sigma-Aldrich. (n.d.).[1] Chirobiotic T Chiral HPLC Columns Application Note.Link
Sources
- 1. hplc.eu [hplc.eu]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. Enantiomeric separation of beta-blockers by HPLC using (R)-1-naphthylglycine and 3,5-dinitrobenzoic acid as chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chiraltech.com [chiraltech.com]
- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
Safety Operating Guide
Proper Disposal Procedures: (R)-Amino-naphthalen-2-yl-acetic Acid
[1][2]
Executive Summary: Immediate Action Required
Current Status: Hazardous Organic Solid / Aquatic Toxin Immediate Directive: Do NOT dispose of via municipal sewer, trash, or evaporation.[1][2] This compound contains a naphthalene moiety, classifying it as a severe aquatic pollutant with high persistence.[3]
Disposal Class: Non-Halogenated Organic Waste (Solid or Liquid).[1][3] Primary Hazard: Irritant (Skin/Eye), Aquatic Toxicity, Combustible Dust.
Hazard Profiling & Chemical Identity
As a Senior Application Scientist, I must emphasize that safe disposal begins with understanding the nature of the molecule. (R)-Amino-naphthalen-2-yl-acetic acid is a zwitterionic amino acid derivative.[1][3] Its naphthalene backbone dictates its environmental fate and disposal route.[3]
| Parameter | Specification | Operational Implication |
| Physical State | Solid (Crystalline Powder) | High potential for static charge; combustible dust hazard.[1][3] |
| Acidity/Basicity | Amphoteric (Zwitterion) | Soluble in both dilute acids and bases.[1][3] pH check required before liquid waste consolidation.[2][3] |
| Aquatic Toxicity | High (Category 1) | Zero-tolerance for drain disposal.[1][3] Naphthalene residues bioaccumulate.[3] |
| Reactivity | Incompatible with Strong Oxidizers | Risk of exothermic reaction or fire if mixed with nitrates/peroxides.[3] |
| RCRA Status | Characteristic / Process Waste | Likely not P/U-listed specifically, but regulated as Hazardous Waste due to toxicity/ignitability characteristics.[1][3] |
Pre-Disposal Segregation & Treatment
The following protocols are self-validating: if the pH or phase check fails, the waste stream is rejected.
A. Solid Waste (Pure Compound & Contaminated Debris) [1][3]
-
Segregation: Isolate from oxidizers (e.g., permanganates, nitrates).[1]
-
Container: High-density polyethylene (HDPE) or amber glass wide-mouth jars.
-
Labeling: Must be labeled "Hazardous Waste - Solid - Toxic/Irritant." [1][3]
-
Deactivation: Do not attempt to chemically deactivate the solid in the lab; incineration is the only validated destruction method.
B. Liquid Waste (Mother Liquors & Rinsates) [1][3]
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not put acidic aqueous solutions in metal drums).
-
pH Validation:
-
Halogen Check: Confirm if the solvent system contains halogenated solvents (DCM, Chloroform).[3]
Operational Disposal Workflow
The following decision tree illustrates the critical logic flow for disposing of this compound.
Figure 1: Decision matrix for segregating and packaging naphthalene-derivative waste streams.
Step-by-Step Protocol
Step 1: Personal Protective Equipment (PPE) [1][4]
-
Respiratory: N95 or P100 particulate respirator (solids) or fume hood (liquids) to prevent inhalation of sensitized dust.[1][3]
-
Dermal: Nitrile gloves (double-gloving recommended for solutions >100mM).[1][3]
Step 2: Spill Management (Emergency Contingency)
-
Solid Spill: Do not dry sweep.[1][3] Use a HEPA vacuum or wet-wipe method to prevent dust generation.[1][3] Place debris in a hazardous waste bag.
-
Liquid Spill: Absorb with vermiculite or clay-based absorbent.[1][3] Do not use combustible materials like sawdust (potential reaction with naphthalene derivatives).[1][3]
Step 3: Containerization & Labeling
-
Vessel: Use a container chemically resistant to the solvent carrier.[3] For solids, a wide-mouth HDPE jar is standard.[1][3]
-
Label Data:
-
Chemical Name: this compound (Do not use abbreviations).
-
Hazards: Toxic, Irritant, Aquatic Hazard.[3]
-
Step 4: Regulatory Handoff
-
Contact your Environmental Health & Safety (EHS) officer.[3]
-
Request pickup for "High BTU Incineration." This ensures the naphthalene ring is fully oxidized, preventing environmental release.[3]
Regulatory Compliance & Scientific Rationale
Why Incineration? Naphthalene derivatives are stable aromatic systems.[3] Biological waste treatment (sewage) often fails to degrade the naphthalene ring efficiently, leading to bioaccumulation in aquatic life [1].[3] High-temperature incineration (>1000°C) is the only method that guarantees the destruction of the aromatic system into CO2 and NOx.
RCRA Considerations: While this specific enantiomer may not have a unique "U" code, it falls under the "Cradle-to-Grave" responsibility of the generator. Under 40 CFR 262.11, the generator must determine if the waste is hazardous.[3] Given the toxicity profile of naphthalene amines (H400, H302), it must be managed as Hazardous Waste [2].
References
-
United States Environmental Protection Agency (EPA). Wastes - Hazardous Waste - Waste Types - Listed Wastes.[1][3] Available at: [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] National Academies Press (US); 2011.[3] Chapter 8, Management of Waste. Available at: [Link]
-
PubChem. 2-Amino-2-(naphthalen-1-yl)acetic acid (Compound Summary). National Library of Medicine.[3] Available at: [Link][1]
Personal protective equipment for handling (R)-Amino-naphthalen-2-YL-acetic acid
Executive Summary & Risk Profile
Immediate Directive: Treat (R)-Amino-naphthalen-2-yl-acetic acid as a High-Hazard Irritant with Potential Carcinogenic Activity .
While standard amino acids are often benign, the naphthalene moiety in this molecule fundamentally alters its safety profile. It introduces lipophilicity (increasing dermal absorption) and potential chronic toxicity associated with polycyclic aromatic hydrocarbons (PAHs). You are not just handling an amino acid; you are handling a functionalized naphthalene derivative.
Core Hazards:
-
Inhalation: High risk. The solid powder is prone to static charge and aerosolization. The naphthalene backbone is a suspected carcinogen (Carc.[1] 2) and respiratory irritant.[2]
-
Dermal: Medium-High risk. Lipophilic nature facilitates skin entry; potential for sensitization.
-
Environmental: High risk.[1] Naphthalene derivatives are very toxic to aquatic life with long-lasting effects (H410).[1]
PPE Specification Matrix
Do not rely on generic "lab safety" rules. The following PPE selection is based on the specific chemical structure of the analyte.
| Body Zone | PPE Requirement | Technical Rationale |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary) | Engineering controls are mandatory. If weighing outside a hood is unavoidable, a fit-tested P100 respirator is required to block fine particulate dust. |
| Hand Protection | Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil) | Naphthalene derivatives can permeate thin latex. Double gloving provides a "breakthrough" buffer. Inspect outer gloves immediately after contact with organic solvents. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient for powders that can drift behind lenses. Goggles provide a seal against dust and splashes.[3] |
| Body | Tyvek® Sleeves or Lab Coat | Standard cotton coats are porous. Use disposable Tyvek sleeves over the lab coat cuffs to bridge the glove-coat gap during weighing. |
Critical Note on Glove Material: Avoid Latex. Naphthalene and its derivatives show higher permeation rates in natural rubber. Nitrile or Neoprene is strictly required [1].
Operational Protocol: The "Static-Free" Weighing Method
Handling chiral amino acid powders often generates static electricity, causing the powder to "jump" and disperse. This protocol minimizes aerosolization.
Step-by-Step Methodology
-
Preparation:
-
Activate the ionizing bar (if available) inside the fume hood to neutralize static charge.
-
Don double nitrile gloves.[4]
-
Place a dark-colored weighing boat on the balance (provides contrast against the white powder).
-
-
The "Tapping" Transfer:
-
Never pour from the stock bottle.
-
Use a clean, anti-static spatula.
-
Gently tap the spatula against the side of the weighing boat to dislodge powder. Do not shake.
-
-
Solubilization (The Critical Junction):
-
Add the solvent to the solid, not the reverse.
-
Reasoning: Adding solvent to the powder minimizes the displacement of dust into the air.
-
Immediately cap the vial. Once in solution, the inhalation risk drops significantly, but the dermal permeation risk increases (solvent carrier effect).
-
-
Decontamination:
-
Wipe the balance area with a solvent-dampened Kimwipe (e.g., Ethanol).
-
Dispose of the wipe as Hazardous Solid Waste , not regular trash.
-
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for PPE selection based on the state of matter.
Figure 1: PPE Decision Matrix based on physical state.[2] Note the critical emphasis on engineering controls for the solid phase to mitigate inhalation risks.
Emergency Response & Disposal
Spill Management
-
Solid Spill: Do not dry sweep. This generates dust. Cover with a wet paper towel (water or ethanol) to dampen the powder, then wipe up.
-
Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is flammable.
Disposal Strategy
This compound is Toxic to Aquatic Life (H410).[1]
-
Strict Segregation: Never pour down the sink.
-
Stream: Collect in "Hazardous Chemical Waste – Toxic/Irritant."
-
Labeling: Clearly mark container with "Naphthalene Derivative – Potential Carcinogen."
References
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Washington, DC: U.S. Department of Labor. [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14103683, (R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride. Bethesda (MD): National Library of Medicine (US). [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
